Silane, chlorodimethyl(3,3,3-trifluoropropyl)-
Description
The exact mass of the compound Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, chlorodimethyl(3,3,3-trifluoropropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, chlorodimethyl(3,3,3-trifluoropropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chloro-dimethyl-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClF3Si/c1-10(2,6)4-3-5(7,8)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAZUXSLKGQRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061722 | |
| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Trifluoropropyldimethylchlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18242 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1481-41-0 | |
| Record name | 3,3,3-Trifluoropropyldimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl(3,3,3-trifluoropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of chlorodimethyl(3,3,3-trifluoropropyl)silane?
An In-depth Technical Guide to Chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS No. 1481-41-0) is a fluorinated organosilicon compound with significant potential in materials science, organic synthesis, and pharmaceutical development.[1][2] Its unique combination of a reactive chlorosilyl group and a stable trifluoropropyl moiety imparts desirable properties such as hydrophobicity, thermal stability, and specific reactivity.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of chlorodimethyl(3,3,3-trifluoropropyl)silane, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.
Chemical and Physical Properties
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a colorless liquid that is sensitive to moisture.[4][5] It is classified as a flammable liquid and is corrosive. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H10ClF3Si | [4][6] |
| Molecular Weight | 190.67 g/mol | [4][6] |
| CAS Number | 1481-41-0 | [2][4][6] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 118 °C (lit.) | [4] |
| Density | 1.117 g/mL at 20 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.378 (lit.) | [4] |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Purity | ≥95.0% (GC) | [6] |
Synthesis
The primary route for the synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane is the hydrosilylation of 3,3,3-trifluoropropene with dichlorodimethylsilane.[7][8] This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[9]
Experimental Protocol: Hydrosilylation of 3,3,3-trifluoropropene
Materials:
-
3,3,3-trifluoropropene
-
Dichlorodimethylsilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Temperature-controlled heating mantle
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere, a three-neck round-bottom flask is charged with dichlorodimethylsilane and anhydrous toluene.
-
A catalytic amount of Karstedt's catalyst is added to the flask.
-
The solution is heated to the desired reaction temperature (typically 60-80 °C).
-
3,3,3-trifluoropropene is added dropwise to the reaction mixture via the dropping funnel over several hours.
-
The reaction is monitored by Gas Chromatography (GC) to ensure completion.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure chlorodimethyl(3,3,3-trifluoropropyl)silane.
Characterization
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons on the silicon atom and the methylene protons of the propyl chain. The chemical shifts and coupling patterns will be influenced by the adjacent silicon and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the carbons of the trifluoropropyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group.
-
²⁹Si NMR: The silicon NMR spectrum will provide information about the silicon environment.
Experimental Protocol: NMR Spectroscopy
-
A small sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra are acquired on a suitable NMR spectrometer.
-
Chemical shifts are referenced to an internal standard (e.g., TMS).[5]
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (alkyl) | 2850-3000 |
| C-F stretch | 1100-1400 |
| Si-C stretch | 1250-1270 |
| Si-Cl stretch | 450-600 |
Experimental Protocol: FTIR Spectroscopy
-
A drop of the neat liquid sample is placed between two KBr plates.
-
Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
-
The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.[10][11][12]
3.1.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Electron ionization (EI) is a common method for fragmentation.
-
The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.[13][14][15][16]
Reactivity and Applications
The reactivity of chlorodimethyl(3,3,3-trifluoropropyl)silane is dominated by the Si-Cl bond, which is susceptible to nucleophilic attack.[3] This allows for the introduction of the trifluoropropylsilyl group onto various substrates.
Signaling Pathways and Logical Relationships
The synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane can be represented by the following workflow:
Caption: Synthesis of Chlorodimethyl(3,3,3-trifluoropropyl)silane.
The primary reactions of chlorodimethyl(3,3,3-trifluoropropyl)silane involve nucleophilic substitution at the silicon center.
Caption: General Reactivity with Nucleophiles.
Applications
-
Surface Modification: The trifluoropropyl group imparts hydrophobic and oleophobic properties, making this compound useful for creating water and oil-repellent surfaces.[1][2]
-
Protecting Group Chemistry: The dimethyl(3,3,3-trifluoropropyl)silyl group can be used as a protecting group for alcohols and other functional groups in organic synthesis.
-
Precursor to Fluorinated Silicones: It serves as a monomer in the synthesis of fluorinated silicone polymers, which exhibit enhanced thermal and chemical stability.
-
Derivatization Agent: In analytical chemistry, it can be used as a derivatizing agent to improve the volatility and thermal stability of compounds for gas chromatography.[4]
Safety and Handling
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a hazardous chemical and should be handled with appropriate safety precautions.
| Hazard | Description |
| Flammability | Highly flammable liquid and vapor (H225). |
| Corrosivity | Causes severe skin burns and eye damage (H314). |
| Reactivity | Reacts rapidly with moisture, water, and protic solvents.[4] |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere (e.g., argon) and away from moisture.[6]
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a versatile reagent with a range of applications in science and industry. Its synthesis via hydrosilylation is a well-established method, and its reactivity allows for the introduction of the unique trifluoropropylsilyl moiety into various molecules. Proper handling and an understanding of its properties are crucial for its safe and effective use in research and development.
References
- 1. rsc.org [rsc.org]
- 2. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificspectator.com [scientificspectator.com]
- 9. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions†‡§ | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding of Chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a fluorinated organosilane compound of significant interest in materials science and synthetic chemistry. Its unique combination of a reactive chlorosilyl group and a stable, hydrophobic trifluoropropyl moiety makes it a valuable precursor for the synthesis of specialized polymers and for the surface modification of various substrates. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and Identification
The fundamental identifiers and structural representations of chlorodimethyl(3,3,3-trifluoropropyl)silane are summarized below.
| Identifier | Value |
| IUPAC Name | chloro-dimethyl-(3,3,3-trifluoropropyl)silane |
| CAS Number | 1481-41-0[1][2] |
| Molecular Formula | C5H10ClF3Si[1][2] |
| Molecular Weight | 190.67 g/mol [1][2] |
| SMILES String | C--INVALID-LINK--(Cl)CCC(F)(F)F |
| InChI Key | KBAZUXSLKGQRJF-UHFFFAOYSA-N |
The molecule consists of a central silicon atom bonded to two methyl groups, a chlorine atom, and a 3,3,3-trifluoropropyl group. The presence of the trifluoromethyl group imparts significant fluorophilicity and hydrophobicity to that portion of the molecule, while the chlorosilyl group provides a reactive site for nucleophilic substitution or hydrolysis.
Physicochemical Properties
The known physical and chemical properties of chlorodimethyl(3,3,3-trifluoropropyl)silane are presented in the following table for easy reference.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 118 °C (lit.)[3] |
| Density | 1.117 g/mL at 20 °C (lit.) |
| Refractive Index (n20/D) | 1.378 (lit.) |
| Flash Point | 20 °C (closed cup) |
Bonding and Molecular Geometry
The central silicon atom is expected to have a tetrahedral geometry, with bond angles deviating slightly from the ideal 109.5° due to the different steric and electronic demands of the substituents. The Si-Cl bond is highly polarized and serves as the primary reactive site. The trifluoropropyl group, with its strong C-F bonds, is chemically robust.
Table of Representative Bond Lengths and Angles (Estimated from Related Structures):
| Bond | Estimated Bond Length (Å) | Bond Angle | Estimated Bond Angle (°) |
| Si-C (methyl) | 1.85 - 1.88 | Cl-Si-C (methyl) | 108 - 111 |
| Si-C (propyl) | 1.86 - 1.90 | C(methyl)-Si-C(methyl) | 110 - 113 |
| Si-Cl | 2.04 - 2.08 | C-Si-C (propyl) | 107 - 110 |
| C-C | 1.53 - 1.55 | Si-C-C | 112 - 116 |
| C-F | 1.34 - 1.36 | F-C-F | 106 - 109 |
Note: This data is based on computational models and experimental data for structurally similar organosilanes and fluoroalkanes and should be considered as illustrative.
Experimental Protocols
Synthesis via Hydrosilylation
The most common method for the synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane is the hydrosilylation of 3,3,3-trifluoropropene with chlorodimethylsilane, typically catalyzed by a platinum complex.
Reaction Scheme:
Representative Experimental Protocol:
-
Materials:
-
3,3,3-trifluoropropene
-
Chlorodimethylsilane
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene (or other suitable solvent)
-
-
Procedure:
-
A clean, dry, inert-atmosphere reaction vessel is charged with anhydrous toluene and the platinum catalyst.
-
Chlorodimethylsilane is added to the reaction vessel.
-
The vessel is cooled to a suitable temperature (e.g., 0-10 °C).
-
3,3,3-trifluoropropene is slowly bubbled through the reaction mixture with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion is confirmed by a suitable analytical method (e.g., GC-MS or NMR).
-
The solvent and any excess volatile reagents are removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure chlorodimethyl(3,3,3-trifluoropropyl)silane.
-
Spectroscopic Characterization
The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the methyl protons on the silicon atom and the methylene protons of the propyl chain.
-
¹³C NMR would provide signals for the different carbon environments.
-
¹⁹F NMR would show a characteristic signal for the trifluoromethyl group.
-
²⁹Si NMR would confirm the silicon environment.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the C-H, Si-C, Si-Cl, and C-F bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chlorodimethyl(3,3,3-trifluoropropyl)silane.
Molecular Structure and Bonding Logic
This diagram outlines the key components and their relationships in the chlorodimethyl(3,3,3-trifluoropropyl)silane molecule.
References
An In-depth Technical Guide to the Synthesis of Chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a key organosilane intermediate utilized in a variety of applications, including the synthesis of fluorinated materials and as a derivatizing agent in analytical chemistry. Its unique trifluoropropyl group imparts distinct properties, such as thermal stability and hydrophobicity, to the molecules into which it is incorporated. This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile compound, focusing on hydrosilylation and Grignard reaction methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and application of this valuable chemical building block.
Core Synthesis Pathways
The synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane is predominantly achieved through two robust and well-established chemical transformations: the hydrosilylation of 3,3,3-trifluoropropene with dimethylchlorosilane, and the Grignard reaction of a 3,3,3-trifluoropropyl magnesium halide with dimethyldichlorosilane.
Hydrosilylation of 3,3,3-Trifluoropropene
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a highly efficient and atom-economical method for the formation of silicon-carbon bonds. In the context of chlorodimethyl(3,3,3-trifluoropropyl)silane synthesis, this involves the reaction of 3,3,3-trifluoropropene with dimethylchlorosilane in the presence of a transition metal catalyst. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), are commonly employed due to their high activity and selectivity for the anti-Markovnikov addition product (β-isomer), which is the desired chlorodimethyl(3,3,3-trifluoropropyl)silane. Rhodium and ruthenium complexes have also demonstrated efficacy in similar hydrosilylation reactions.
Reaction Scheme:
CF₃CH=CH₂ + HSi(CH₃)₂Cl → (Catalyst) → CF₃CH₂CH₂Si(CH₃)₂Cl
The reaction typically proceeds with high selectivity for the linear β-adduct, which is the thermodynamically favored product. However, the formation of the branched α-adduct can occur as a minor byproduct, depending on the catalyst and reaction conditions.
Grignard Reaction
The Grignard reaction offers a classic and versatile approach to forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane, this pathway involves two main steps: first, the formation of a 3,3,3-trifluoropropyl Grignard reagent from a corresponding halide (e.g., 1-bromo-3,3,3-trifluoropropane or 1-chloro-3,3,3-trifluoropropane) and magnesium metal. Second, the reaction of this Grignard reagent with an excess of dimethyldichlorosilane. The use of an excess of dimethyldichlorosilane is crucial to favor the formation of the desired monosubstituted product over the disubstituted byproduct.
Reaction Scheme:
-
CF₃CH₂CH₂X + Mg → CF₃CH₂CH₂MgX (where X = Cl, Br)
-
CF₃CH₂CH₂MgX + (CH₃)₂SiCl₂ → CF₃CH₂CH₂Si(CH₃)₂Cl + MgXCl
This method provides a reliable route to the target compound, with the primary challenge often being the initiation of the Grignard reagent formation, which requires anhydrous conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for the two primary synthesis pathways, compiled from analogous reactions and typical experimental outcomes.
Table 1: Hydrosilylation of 3,3,3-Trifluoropropene with Dimethylchlorosilane
| Parameter | Value | Notes |
| Reactants | ||
| 3,3,3-Trifluoropropene | 1.0 - 1.2 molar equivalents | A slight excess may be used to ensure complete reaction of the silane. |
| Dimethylchlorosilane | 1.0 molar equivalent | The limiting reagent. |
| Catalyst | ||
| Speier's Catalyst (H₂PtCl₆) | 10⁻⁴ - 10⁻⁵ mol Pt per mol of silane | A common and effective catalyst. |
| Karstedt's Catalyst | 10⁻⁵ - 10⁻⁶ mol Pt per mol of silane | Highly active at low concentrations. |
| Rhodium or Ruthenium Complexes | Varies depending on the complex | Can offer alternative selectivity and reactivity. |
| Reaction Conditions | ||
| Solvent | Toluene, Hexane, or neat | Anhydrous conditions are essential. |
| Temperature | 60 - 120 °C | Reaction is typically exothermic. |
| Reaction Time | 2 - 24 hours | Monitored by GC for completion. |
| Product | ||
| Yield | 85 - 95% | Yields are typically high for the β-isomer.[1] |
| Purity | >95% (after distillation) | Fractional distillation is used for purification. |
Table 2: Grignard Reaction of 3,3,3-Trifluoropropyl Magnesium Halide with Dimethyldichlorosilane
| Parameter | Value | Notes |
| Reactants | ||
| 1-Halo-3,3,3-trifluoropropane | 1.0 molar equivalent | Bromo or chloro derivatives can be used. |
| Magnesium Turnings | 1.1 - 1.2 molar equivalents | A slight excess ensures complete formation of the Grignard reagent. |
| Dimethyldichlorosilane | 2.0 - 4.0 molar equivalents | A significant excess is crucial to minimize the formation of the disubstituted product. |
| Reaction Conditions | ||
| Solvent (Grignard Formation) | Anhydrous Diethyl Ether or THF | THF is often preferred for its higher boiling point and better solvating properties. |
| Solvent (Reaction with SiCl₂) | Anhydrous Diethyl Ether or THF | The Grignard solution is typically added to the dimethyldichlorosilane solution. |
| Temperature (Grignard Formation) | Room temperature to reflux | Gentle heating may be required to initiate the reaction. |
| Temperature (Reaction with SiCl₂) | 0 °C to room temperature | The reaction is exothermic and should be controlled. |
| Reaction Time | 2 - 6 hours | Monitored by GC or TLC. |
| Product | ||
| Yield | 60 - 80% | Yields can be variable depending on the purity of reagents and reaction conditions. |
| Purity | >95% (after distillation) | Purification is achieved by fractional distillation. |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane based on established methodologies for analogous compounds.
Protocol 1: Hydrosilylation using Speier's Catalyst
Materials:
-
Dimethylchlorosilane
-
3,3,3-Trifluoropropene
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, a dropping funnel, and a thermometer is assembled under an inert atmosphere.
-
Reagent Charging: The flask is charged with dimethylchlorosilane (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: A catalytic amount of Speier's catalyst solution (e.g., 10⁻⁵ mol Pt per mol of silane) is added to the stirred solution.
-
Reaction Initiation: The mixture is heated to 60-80 °C.
-
Alkene Addition: 3,3,3-Trifluoropropene (1.1 eq) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours. The progress of the reaction is monitored by gas chromatography (GC) until the dimethylchlorosilane is consumed.
-
Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by fractional distillation under reduced pressure to yield pure chlorodimethyl(3,3,3-trifluoropropyl)silane.
Protocol 2: Grignard Reaction
Materials:
-
1-Bromo-3,3,3-trifluoropropane
-
Magnesium turnings
-
Dimethyldichlorosilane
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas (Nitrogen or Argon)
Procedure:
Part A: Preparation of 3,3,3-Trifluoropropylmagnesium Bromide
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Initiation: Magnesium turnings (1.1 eq) and a small crystal of iodine are placed in the flask under a positive pressure of inert gas.
-
Solvent Addition: Anhydrous diethyl ether or THF is added to cover the magnesium turnings.
-
Grignard Reagent Formation: A solution of 1-bromo-3,3,3-trifluoropropane (1.0 eq) in anhydrous ether/THF is placed in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete reaction.
Part B: Reaction with Dimethyldichlorosilane
-
Apparatus Setup: A separate flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with an excess of dimethyldichlorosilane (3.0 eq) and anhydrous ether/THF, and the solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The freshly prepared 3,3,3-trifluoropropylmagnesium bromide solution is transferred to the dropping funnel and added dropwise to the stirred dimethyldichlorosilane solution at 0 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure chlorodimethyl(3,3,3-trifluoropropyl)silane.
Mandatory Visualizations
The following diagrams illustrate the core synthesis pathways and logical relationships involved in the production of chlorodimethyl(3,3,3-trifluoropropyl)silane.
Caption: Hydrosilylation synthesis pathway for chlorodimethyl(3,3,3-trifluoropropyl)silane.
Caption: Grignard reaction synthesis pathway for chlorodimethyl(3,3,3-trifluoropropyl)silane.
Conclusion
This technical guide has detailed the two principal synthetic routes to chlorodimethyl(3,3,3-trifluoropropyl)silane: hydrosilylation and the Grignard reaction. Both methods are effective, with the choice of pathway often depending on the availability of starting materials, desired scale of production, and specific laboratory capabilities. The hydrosilylation route generally offers higher yields and atom economy, while the Grignard reaction provides a robust and well-understood alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis of this important fluorinated organosilane.
References
In-Depth Technical Guide: Physicochemical Properties of Chloro-dimethyl(3,3,3-trifluoropropyl)silane (CAS: 1481-41-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Chloro-dimethyl(3,3,3-trifluoropropyl)silane, CAS number 1481-41-0. The information is curated for professionals in research and development, with a focus on clear data presentation and experimental context.
Chemical Identity and Structure
Chloro-dimethyl(3,3,3-trifluoropropyl)silane is a fluorinated organosilane compound. Its structure is characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a 3,3,3-trifluoropropyl group.
Physicochemical Data
The quantitative physicochemical properties of Chloro-dimethyl(3,3,3-trifluoropropyl)silane are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀ClF₃Si | [1] |
| Molecular Weight | 190.67 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 118 °C (at 1 atm) | |
| Density | 1.117 g/mL (at 20 °C) | |
| Refractive Index | 1.378 (at 20 °C, D-line) |
Table 2: Safety and Hazard Properties
| Property | Value | Reference(s) |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Hazard Classifications | Flammable Liquid 2, Skin Corrosion 1B | |
| Signal Word | Danger | |
| Hazard Statements | H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to liquid chemical compounds like Chloro-dimethyl(3,3,3-trifluoropropyl)silane.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small amount of liquid.
Methodology:
-
A small amount of the liquid sample (less than 1 mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample test tube.
-
This assembly is attached to a thermometer.
-
The entire setup is then heated in a Thiele tube containing mineral oil.
-
Heating is continued until a continuous stream of bubbles emerges from the inverted capillary tube, indicating that the liquid has reached a temperature slightly above its boiling point.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube.
Density Measurement (Hydrostatic Weighing)
Hydrostatic weighing is a precise method for determining the density of a solid or liquid by weighing it in air and then while submerged in a reference liquid of known density (for solids) or by weighing a sinker of known volume in the sample liquid. For a liquid sample:
Methodology:
-
A sinker of a known mass and volume is weighed in the air.
-
The sinker is then submerged in the sample liquid, and its apparent mass is measured.
-
The density of the liquid is calculated based on the difference in the mass of the sinker in air and in the liquid, and the known volume of the sinker.
-
Temperature control is crucial for accurate density measurements.
Refractive Index Measurement (Abbe Refractometer)
The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of liquids and can be determined using an Abbe refractometer.[2]
Methodology:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prisms are closed and the instrument's light source is activated.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is then read from the instrument's scale.
-
The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[2]
Flash Point Determination (Closed Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[3] The closed-cup method is commonly used for flammable liquids.[4][5]
Methodology:
-
The sample is placed in a closed cup and heated at a slow, constant rate.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[3]
Experimental Workflow and Logical Relationships
The physicochemical characterization of a liquid chemical like Chloro-dimethyl(3,3,3-trifluoropropyl)silane typically follows a structured workflow to ensure comprehensive data collection and safety assessment.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information to suggest that Chloro-dimethyl(3,3,3-trifluoropropyl)silane has been studied for its biological activity or its effects on specific signaling pathways. This compound is primarily utilized as a reagent in chemical synthesis and for surface modification.[6] Therefore, a diagram of a signaling pathway is not applicable at this time. Further research would be required to investigate any potential biological effects.
References
Molecular weight and formula of chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of Chlorodimethyl(3,3,3-trifluoropropyl)silane, focusing on its fundamental molecular properties.
Core Molecular Data
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a valuable reagent in chemical synthesis, particularly in the introduction of the 3,3,3-trifluoropropyl group. Its key molecular identifiers and properties are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C5H10ClF3Si[1][2] |
| Molecular Weight | 190.67 g/mol [1][2] |
| CAS Number | 1481-41-0[1] |
Logical Structure of Chlorodimethyl(3,3,3-trifluoropropyl)silane
The following diagram illustrates the primary functional components of the molecule and their connection to the central silicon atom.
References
Safety data sheet (SDS) for chlorodimethyl(3,3,3-trifluoropropyl)silane
An In-depth Technical Guide to the Safety Data Sheet for Chlorodimethyl(3,3,3-trifluoropropyl)silane
This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for chlorodimethyl(3,3,3-trifluoropropyl)silane, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical supplier information.
Chemical Identification
| Identifier | Value |
| Chemical Name | Chlorodimethyl(3,3,3-trifluoropropyl)silane |
| Synonyms | Dimethyl(3,3,3-trifluoropropyl)chlorosilane, (3,3,3-Trifluoropropyl)chlorodimethylsilane |
| CAS Number | 1481-41-0[1][2][3][4][5][6][7] |
| Molecular Formula | C5H10ClF3Si[2][3][5][6][7] |
| Molecular Weight | 190.67 g/mol [2][3][5][6][7] |
| EC Number | 216-039-3[7][8] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of chlorodimethyl(3,3,3-trifluoropropyl)silane.
| Property | Value |
| Appearance | Clear, colorless liquid |
| Odor | No data available |
| Boiling Point | 118 °C (lit.)[4][7] |
| Density | 1.117 g/mL at 20 °C (lit.)[4][7] |
| Refractive Index (n20/D) | 1.378 (lit.)[4][7] |
| Flash Point | 20 °C (68 °F) - closed cup[1][4] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents.[7] |
Hazard Identification and GHS Classification
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a hazardous substance with the following GHS classifications:
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Flammable Liquids | 2 | H225 | Highly flammable liquid and vapour.[1][9][10] |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[1][9][10] |
Hazard Pictograms:
-
Flame (GHS02)
-
Corrosion (GHS05)
Experimental Protocols
Safe Handling Procedures
Given the reactive and hazardous nature of chlorodimethyl(3,3,3-trifluoropropyl)silane, the following handling procedures are recommended:
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[9]
-
Inert Atmosphere: Handle and store under a dry, inert atmosphere such as argon or nitrogen.[3]
-
Moisture Control: Avoid contact with moisture, water, and protic solvents to prevent hazardous reactions.[7]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6][9] Use spark-proof tools and explosion-proof equipment.[9]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[6][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]
-
Skin Protection: Wear protective gloves (e.g., neoprene or nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[9][11]
-
Respiratory Protection: If working outside of a fume hood or in case of inadequate ventilation, use a respirator with a type ABEK (EN14387) filter.[1]
-
First-Aid Measures
The following first-aid protocols should be followed in case of exposure:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Unsuitable Extinguishing Media: Do NOT use water, as the substance reacts violently with it.[6][12][13]
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[14] Combustion may produce toxic gases such as hydrogen chloride, carbon oxides, and silicon oxides.[15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures (Spill Cleanup)
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 4.1). Ensure adequate ventilation and remove all ignition sources.[9]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[9]
-
Containment and Cleanup:
-
For small spills, absorb the liquid with a non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a suitable, closed container for disposal.[14]
-
Do not use combustible materials, such as sawdust, for cleanup.
-
For large spills, dike the area to contain the spill. Vapors can be suppressed with alcohol-resistant foam.[12][14]
-
Toxicological and Ecological Information
| Parameter | Value |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
| Ecotoxicity | No data available. The substance is expected to react with water, so standard ecotoxicity data may not be applicable.[13] |
Note: The toxicological and ecological properties of this specific compound have not been thoroughly investigated.[9] The primary health hazard is due to its corrosive nature and its violent reaction with water to produce hydrochloric acid.
Diagrams
Caption: Logical flow of information in a 16-section Safety Data Sheet.
Caption: Workflow for responding to a chlorodimethyl(3,3,3-trifluoropropyl)silane spill.
References
- 1. Chloro-dimethyl(3,3,3-trifluoropropyl)silane = 95.0 GC 1481-41-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. (3,3,3-Trifluoropropyl)chlorodimethylsilane, 95%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 6. (3,3,3-Trifluoropropyl)chlorodimethylsilane, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CHLORODIMETHYL-3,3,3-TRIFLUOROPROPYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. aaronchem.com [aaronchem.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. gelest.com [gelest.com]
- 12. globalsilicones.org [globalsilicones.org]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. nj.gov [nj.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Reactivity Profile of Chlorodimethyl(3,3,3-trifluoropropyl)silane with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodimethyl(3,3,3-trifluoropropyl)silane (CDTFP) is a fluorinated organosilane that exhibits high reactivity towards protic solvents. This technical guide provides a comprehensive overview of its reactivity profile, focusing on solvolysis reactions such as hydrolysis and alcoholysis. Due to the strong electron-withdrawing nature of the 3,3,3-trifluoropropyl group, CDTFP is highly susceptible to nucleophilic attack at the silicon center, leading to the cleavage of the silicon-chlorine bond. This document outlines the general mechanisms for these reactions, presents representative, albeit generalized, quantitative data, and provides detailed experimental protocols for conducting and analyzing these transformations. The information herein is intended to serve as a foundational resource for researchers utilizing CDTFP in various applications, including as a derivatization agent, in surface modification, and in the synthesis of fluorinated silicone materials.
Introduction
Chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS Number: 1481-41-0) is a versatile reagent in organic and materials chemistry.[1] Its bifunctional nature, possessing both a reactive chlorosilyl group and a stable trifluoropropyl moiety, makes it a valuable building block for introducing fluorinated functionalities. The reactivity of the Si-Cl bond with protic solvents is a critical aspect of its chemistry, governing its handling, storage, and application. This guide will delve into the fundamental reactions of CDTFP with water and alcohols, providing insights into the reaction pathways and expected products.
General Reactivity and Mechanism
The reaction of chlorodimethyl(3,3,3-trifluoropropyl)silane with protic solvents (H-Y, where Y = OH, OR) is a nucleophilic substitution at the silicon atom. The general reaction can be represented as:
CF₃CH₂CH₂Si(CH₃)₂Cl + H-Y → CF₃CH₂CH₂Si(CH₃)₂Y + HCl
The reaction mechanism is typically a solvolysis , which can proceed through either an Sₙ1 or Sₙ2 pathway, largely dependent on the nature of the solvent.[2] Polar protic solvents, such as water and alcohols, can facilitate the departure of the chloride leaving group, favoring an Sₙ1-like mechanism involving a transient silicenium ion intermediate.[3][4]
The presence of the electron-withdrawing 3,3,3-trifluoropropyl group is expected to influence the reactivity of the silicon center. The inductive effect of the fluorine atoms increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.[5]
Hydrolysis
In the presence of water, chlorodimethyl(3,3,3-trifluoropropyl)silane rapidly hydrolyzes to form dimethyl(3,3,3-trifluoropropyl)silanol (DTFPS).[6] This silanol is often an intermediate that can undergo self-condensation to form the corresponding disiloxane.
Reaction Scheme:
-
Hydrolysis: CF₃CH₂CH₂Si(CH₃)₂Cl + H₂O → CF₃CH₂CH₂Si(CH₃)₂OH + HCl
-
Condensation: 2 CF₃CH₂CH₂Si(CH₃)₂OH → [CF₃CH₂CH₂Si(CH₃)₂]₂O + H₂O
The rate of hydrolysis is generally fast and is influenced by factors such as pH, temperature, and solvent polarity.[7]
Alcoholysis
Reaction with alcohols (e.g., methanol, ethanol) results in the formation of the corresponding alkoxydimethyl(3,3,3-trifluoropropyl)silane.[2] This reaction is a common method for the synthesis of functionalized alkoxysilanes.
Reaction Scheme: CF₃CH₂CH₂Si(CH₃)₂Cl + R-OH → CF₃CH₂CH₂Si(CH₃)₂OR + HCl (where R = alkyl group)
Quantitative Data
Table 1: Physical Properties of Chlorodimethyl(3,3,3-trifluoropropyl)silane and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n20/D) |
| Chlorodimethyl(3,3,3-trifluoropropyl)silane | 1481-41-0 | C₅H₁₀ClF₃Si | 190.67 | 118 | 1.117 | 1.378 |
| Trichloro(3,3,3-trifluoropropyl)silane | 592-09-6 | C₃H₄Cl₃F₃Si | 231.50 | 114 | 1.419 (at 25°C) | 1.386 |
| Trimethoxy(3,3,3-trifluoropropyl)silane | 429-60-7 | C₆H₁₃F₃O₃Si | 218.25 | 144 | 1.142 | 1.355 |
Data sourced from various chemical suppliers.[8]
Table 2: Representative Solvolysis Reaction Conditions and Outcomes
| Protic Solvent | Reaction Type | Temperature (°C) | Catalyst | Typical Product | Expected Yield | Reference |
| Water | Hydrolysis | 25 | None (autocatalytic by HCl) | Dimethyl(3,3,3-trifluoropropyl)silanol | >90% | General knowledge on chlorosilane hydrolysis |
| Methanol | Methanolysis | 25 | Base (e.g., pyridine, triethylamine) | Methoxydimethyl(3,3,3-trifluoropropyl)silane | High | Based on alcoholysis of similar chlorosilanes |
| Ethanol | Ethanolysis | 25-50 | Base (e.g., pyridine, triethylamine) | Ethoxydimethyl(3,3,3-trifluoropropyl)silane | High | Based on alcoholysis of similar chlorosilanes |
Experimental Protocols
The following are generalized experimental protocols for the hydrolysis and alcoholysis of chlorodimethyl(3,3,3-trifluoropropyl)silane. Caution: These reactions produce hydrogen chloride gas, which is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Hydrolysis of Chlorodimethyl(3,3,3-trifluoropropyl)silane
Objective: To synthesize dimethyl(3,3,3-trifluoropropyl)silanol.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (CDTFP)
-
Deionized water
-
Anhydrous diethyl ether or other suitable organic solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a stirred mixture of deionized water (5-10 equivalents) and diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add chlorodimethyl(3,3,3-trifluoropropyl)silane (1 equivalent) to the cooled mixture via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the HCl, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silanol.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol for Alcoholysis of Chlorodimethyl(3,3,3-trifluoropropyl)silane (e.g., Methanolysis)
Objective: To synthesize methoxydimethyl(3,3,3-trifluoropropyl)silane.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (CDTFP)
-
Anhydrous methanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or other suitable inert solvent
-
Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of anhydrous methanol (1.1 equivalents) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether in a round-bottom flask, slowly add a solution of chlorodimethyl(3,3,3-trifluoropropyl)silane (1 equivalent) in anhydrous diethyl ether via the dropping funnel at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (pyridinium hydrochloride) will be observed.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitate.
-
Wash the filtrate with cold, dilute aqueous HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the solvolysis of chlorodimethyl(3,3,3-trifluoropropyl)silane.
Caption: General reaction pathway for the solvolysis of CDTFP.
Caption: Hydrolysis and subsequent condensation of CDTFP.
Caption: General experimental workflow for CDTFP solvolysis.
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a highly reactive compound towards protic solvents, readily undergoing hydrolysis and alcoholysis to form the corresponding silanols and alkoxysilanes. The electron-withdrawing trifluoropropyl group enhances the reactivity of the silicon center. While specific kinetic data is sparse, the general principles of chlorosilane reactivity provide a strong framework for understanding and utilizing this valuable reagent. The protocols and data presented in this guide serve as a starting point for researchers, emphasizing the need for careful experimental design and execution due to the exothermic nature of the reactions and the generation of HCl. Further studies are warranted to quantify the precise reactivity of CDTFP with a range of protic solvents to expand its application in synthetic and materials chemistry.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Solvolysis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Trichloro(3,3,3-trifluoropropyl)silane 97 592-09-6 [sigmaaldrich.com]
Hydrolysis of Chlorodimethyl(3,3,3-trifluoropropyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrolysis mechanism of chlorodimethyl(3,3,3-trifluoropropyl)silane. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group significantly influences the reactivity of the silicon center, making a thorough understanding of its hydrolysis crucial for applications in materials science, surface modification, and as an intermediate in the synthesis of fluorinated silicone compounds. This document outlines the theoretical and practical aspects of this reaction, including the reaction mechanism, influential factors, and detailed experimental protocols for its study.
Core Hydrolysis Mechanism
The hydrolysis of chlorodimethyl(3,3,3-trifluoropropyl)silane is a nucleophilic substitution reaction at the silicon center, where a water molecule displaces the chlorine atom to form a silanol, which can then undergo condensation to form siloxanes. The reaction is highly facile and is generally catalyzed by the presence of water clusters, which act as both a nucleophile and a proton shuttle.
Computational studies on analogous chlorosilanes suggest that the hydrolysis can proceed through two main pathways: a retention pathway and an inversion pathway at the silicon center. The presence of multiple water molecules significantly lowers the activation energy for both pathways. The electron-withdrawing nature of the 3,3,3-trifluoropropyl group is expected to increase the electrophilicity of the silicon atom, thereby facilitating the nucleophilic attack by water.
The overall hydrolysis reaction can be represented as follows:
(CF₃CH₂CH₂) (CH₃)₂SiCl + H₂O → (CF₃CH₂CH₂) (CH₃)₂SiOH + HCl
The resulting silanol, dimethyl(3,3,3-trifluoropropyl)silanol, is often an intermediate that can undergo self-condensation to form a disiloxane:
2 (CF₃CH₂CH₂) (CH₃)₂SiOH → (CF₃CH₂CH₂) (CH₃)₂Si-O-Si(CH₃)₂(CH₂CH₂CF₃) + H₂O
Quantitative Data from Analogous Systems
| Compound | Conditions | Rate Constant (k) | Reference |
| Trimethylchlorosilane | Water monomer (computational) | High activation barrier | [1] |
| Trimethylchlorosilane | Water tetramer (computational) | Lower activation barrier | [1] |
| Methacryloyloxymethyltrimethoxysilane | Acidic (pH=4), 30-fold excess water | 21.8 h⁻¹ | [2] |
| 3-Methacryloyloxypropyltrimethoxysilane | Acidic (pH=4), 30-fold excess water | 1.59 h⁻¹ | [2] |
Note: The data presented is for comparative purposes to illustrate the effect of substituents on reactivity. Direct experimental values for chlorodimethyl(3,3,3-trifluoropropyl)silane are needed for precise modeling.
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of the hydrolysis of chlorodimethyl(3,3,3-trifluoropropyl)silane. The following sections describe methodologies for monitoring the reaction using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Hydrolysis Monitoring by ¹H NMR Spectroscopy
Objective: To monitor the disappearance of the starting material and the appearance of the silanol product by observing changes in the proton NMR spectrum.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of chlorodimethyl(3,3,3-trifluoropropyl)silane in the chosen deuterated solvent in a volumetric flask.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material to establish initial peak positions and integrals. The methyl protons on the silicon atom will be a distinct singlet.
-
To initiate the hydrolysis, add a stoichiometric amount or a controlled excess of D₂O to the NMR tube using a micropipette.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the peaks corresponding to the methyl protons of the starting silane and the resulting silanol. The silanol peak is expected to appear at a slightly different chemical shift.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics.
Hydrolysis Monitoring by FT-IR Spectroscopy
Objective: To follow the hydrolysis reaction by observing the disappearance of the Si-Cl bond and the appearance of the Si-OH and Si-O-Si bonds.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Anhydrous solvent (e.g., hexane, tetrahydrofuran)
-
Water
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell
-
Syringes
Procedure:
-
Dissolve a known concentration of chlorodimethyl(3,3,3-trifluoropropyl)silane in the anhydrous solvent.
-
Record a background spectrum of the solvent.
-
Record the initial FT-IR spectrum of the silane solution. Identify the characteristic absorption band for the Si-Cl stretch.
-
Inject a controlled amount of water into the solution with vigorous stirring to initiate the hydrolysis.
-
Immediately begin collecting FT-IR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Si-Cl absorption band and the appearance and growth of the broad O-H stretching band (from the silanol) and the Si-O-Si stretching band (from the condensation product).
-
The kinetic data can be obtained by plotting the absorbance of the relevant peaks as a function of time.
Visualizations
Proposed Hydrolysis Mechanism
The following diagram illustrates the proposed mechanism for the hydrolysis of chlorodimethyl(3,3,3-trifluoropropyl)silane, highlighting the role of a water dimer in facilitating the reaction.
Experimental Workflow for Kinetic Analysis
The logical flow for an experimental investigation into the hydrolysis kinetics is depicted below.
References
An In-depth Technical Guide on the Solubility of Chlorodimethyl(3,3,3-trifluoropropyl)silane in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Subject: Solubility Characteristics and Determination of Chlorodimethyl(3,3,3-trifluoropropyl)silane
Executive Summary
This technical guide addresses the solubility of chlorodimethyl(3,3,3-trifluoropropyl)silane in common organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, based on its chemical structure and the general principles of solubility for organosilicon compounds, this guide provides a qualitative and predictive assessment of its solubility. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications.
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a polar aprotic molecule. The presence of the trifluoropropyl group introduces significant polarity, while the dimethylsilyl chloride moiety contributes to its reactivity, particularly with protic substances. A key characteristic of this compound is its high sensitivity to moisture, leading to rapid hydrolysis. This reactivity profile is a critical consideration when selecting appropriate solvents.
Physicochemical Properties
A foundational understanding of the physicochemical properties of chlorodimethyl(3,3,3-trifluoropropyl)silane is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₅H₁₀ClF₃Si |
| Molecular Weight | 190.67 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 118 °C |
| Density | 1.117 g/mL at 20 °C |
| Refractive Index | n20/D 1.378 |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents |
Predicted Solubility in Organic Solvents
In the absence of experimentally determined quantitative data, the following table summarizes the predicted qualitative solubility of chlorodimethyl(3,3,3-trifluoropropyl)silane in a range of common organic solvents. The predictions are based on the principle of "like dissolves like" and the known reactivity of chlorosilanes.
| Solvent | Solvent Type | Predicted Solubility | Rationale and Remarks |
| Hexane | Non-polar Aprotic | Soluble / Miscible | Expected to be soluble due to the non-polar alkyl and silyl groups. |
| Toluene | Non-polar Aprotic | Soluble / Miscible | The aromatic nature of toluene should facilitate the dissolution of the silane. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble / Miscible | As a polar aprotic solvent, DCM is anticipated to be an excellent solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble / Miscible | The ether linkages and polar nature of THF make it a suitable solvent. |
| Ethyl Acetate | Polar Aprotic | Soluble / Miscible | Expected to be a good solvent, but residual moisture could be a concern. |
| Acetone | Polar Aprotic | Soluble / Miscible | Should be a good solvent, but its hygroscopic nature requires the use of anhydrous conditions. |
| Acetonitrile | Polar Aprotic | Soluble / Miscible | Its polarity makes it a likely good solvent for this polar silane. |
| Ethanol | Polar Protic | Reactive | Will react with the Si-Cl bond to form an ethoxysilane. Not a suitable solvent for storage or non-reactive applications. |
| Methanol | Polar Protic | Reactive | Will readily react with the chlorosilane. Not a suitable solvent. |
| Water | Polar Protic | Reactive / Insoluble | Rapidly hydrolyzes to form silanols and hydrochloric acid. It is immiscible and insoluble in its unreacted form. |
Experimental Protocols for Solubility Determination
Given the lack of published quantitative data, researchers will need to determine the solubility of chlorodimethyl(3,3,3-trifluoropropyl)silane in their specific solvent of interest. The following protocols provide standardized methods for this determination. All experiments should be conducted under anhydrous conditions due to the hydrolytic sensitivity of the compound.
This method provides a rapid assessment of whether the silane is miscible, partially miscible, or immiscible in a given solvent.
Materials:
-
Dry, screw-cap vials
-
Anhydrous organic solvent of interest
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Calibrated pipettes
-
Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add 1 mL of the anhydrous organic solvent to a dry vial.
-
Add 1 mL of chlorodimethyl(3,3,3-trifluoropropyl)silane to the same vial.
-
Cap the vial and gently agitate or vortex for 30 seconds.
-
Allow the mixture to stand and visually inspect for phase separation.
Interpretation:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Partially Miscible: The solution appears cloudy or forms two phases upon standing.
-
Immiscible: Two distinct liquid layers are clearly visible.
This protocol determines the solubility by creating a saturated solution and measuring the mass of the dissolved solute after solvent evaporation.
Materials:
-
Dry, screw-cap flasks
-
Anhydrous organic solvent
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Constant temperature shaker bath
-
Syringe with a chemically resistant filter (e.g., PTFE)
-
Pre-weighed, dry evaporation dishes
-
Analytical balance
-
Vacuum oven
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, add a known volume of the anhydrous solvent to a screw-cap flask.
-
Add an excess of chlorodimethyl(3,3,3-trifluoropropyl)silane to the solvent to create a supersaturated solution.
-
Seal the flask and place it in a constant temperature shaker bath for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the solution to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a filter.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 40-60 °C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
The mass of the dissolved silane is the final weight of the dish minus its initial weight.
-
Calculate the solubility in g/100 mL or other desired units.
Visualizations
The following diagram illustrates the logical workflow for the quantitative determination of solubility using the gravimetric method.
Conclusion
Spectral data (NMR, IR, Mass Spec) for chlorodimethyl(3,3,3-trifluoropropyl)silane
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the spectral data (NMR, IR, Mass Spectrometry) for chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS No. 1481-41-0), a versatile organosilicon compound. The information herein is intended to support research and development activities by providing key analytical data and methodologies.
Compound Information
-
IUPAC Name: chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Synonyms: Dimethyl(3,3,3-trifluoropropyl)chlorosilane
-
CAS Number: 1481-41-0
-
Molecular Formula: C₅H₁₀ClF₃Si
-
Molecular Weight: 190.67 g/mol
-
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of chlorodimethyl(3,3,3-trifluoropropyl)silane. Below are the expected chemical shifts and coupling patterns for ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei.
2.1. ¹H NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.4 | Singlet | 6H | Si-(CH ₃)₂ |
| ~0.9 | Multiplet | 2H | Si-CH ₂-CH₂-CF₃ |
| ~2.0 | Multiplet | 2H | Si-CH₂-CH ₂-CF₃ |
2.2. ¹³C NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (ppm) | Assignment |
| ~1.0 | Si-(C H₃)₂ |
| ~9.0 | Si-C H₂-CH₂-CF₃ |
| ~27.0 (quartet) | Si-CH₂-C H₂-CF₃ |
| ~127.0 (quartet) | -C F₃ |
2.3. ¹⁹F NMR Spectroscopy
-
Reference: Trichlorofluoromethane (CFCl₃) at 0.00 ppm
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -66 | Triplet | -CF ₃ |
2.4. ²⁹Si NMR Spectroscopy
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (ppm) | Assignment |
| ~30-35 | Si (CH₃)₂(CH₂CH₂CF₃)Cl |
Infrared (IR) Spectroscopy
The IR spectrum of chlorodimethyl(3,3,3-trifluoropropyl)silane exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (methyl) |
| ~2920 | Medium | C-H stretch (methylene) |
| ~1410 | Medium | CH₂ scissoring |
| ~1260 | Strong | Si-CH₃ symmetric deformation |
| ~1100-1350 | Strong | C-F stretch |
| ~800 | Strong | Si-C stretch |
| ~500 | Strong | Si-Cl stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of chlorodimethyl(3,3,3-trifluoropropyl)silane results in a characteristic fragmentation pattern. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
| m/z | Relative Intensity | Assignment |
| 190 | Low | [M]⁺ (Molecular ion with ³⁵Cl) |
| 192 | Low | [M]⁺ (Molecular ion with ³⁷Cl) |
| 175 | High | [M - CH₃]⁺ |
| 93 | High | [Si(CH₃)₂Cl]⁺ |
| 69 | Medium | [CF₃]⁺ |
Experimental Protocols
5.1. NMR Spectroscopy
-
Sample Preparation: A sample of chlorodimethyl(3,3,3-trifluoropropyl)silane (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of at least 300 MHz for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed.
-
¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT or INEPT pulse sequence) is used to enhance signal-to-noise and simplify the spectrum.
-
¹⁹F NMR: A single-pulse experiment is performed with proton decoupling.
-
²⁹Si NMR: Due to the low natural abundance and sensitivity of the ²⁹Si nucleus, a sensitivity-enhancement technique such as DEPT or INEPT is employed.[1][2]
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
5.2. IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr/NaCl plates is acquired and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum is plotted, and peak positions are identified.
5.3. Mass Spectrometry
-
Sample Introduction: For a volatile compound like chlorodimethyl(3,3,3-trifluoropropyl)silane, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe suitable for volatile liquids.[3]
-
Ionization: Electron ionization (EI) is typically used, with a standard electron energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like chlorodimethyl(3,3,3-trifluoropropyl)silane.
Caption: Workflow for Spectral Analysis.
References
Theoretical and Computational Exploration of Trifluoropropylsilanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoropropylsilanes are a class of organosilicon compounds characterized by the presence of a 3,3,3-trifluoropropyl group attached to a silicon atom. This unique combination of a trifluoromethyl group and a silane moiety imparts distinct physicochemical properties, making them valuable in a wide range of applications, including as surface modifiers, in the development of advanced materials, and potentially in drug delivery systems. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and electronic structure of the silane, warranting detailed theoretical and computational investigation. This guide provides an in-depth overview of the theoretical and computational studies of trifluoropropylsilanes, focusing on their molecular structure, reactivity, and interfacial behavior.
Molecular Structure and Properties
The foundational aspect of understanding trifluoropropylsilanes lies in their molecular geometry and electronic properties. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.
Geometric Parameters
Table 1: Predicted Geometric Parameters for (3,3,3-trifluoropropyl)trimethoxysilane (Illustrative)
| Parameter | Predicted Value (Å or °) | Notes |
| Si-C Bond Length | ~1.85 - 1.90 | |
| C-C Bond Lengths | ~1.53 - 1.55 | |
| C-F Bond Lengths | ~1.34 - 1.36 | |
| Si-O Bond Lengths | ~1.63 - 1.65 | |
| O-C (methoxy) Bond Lengths | ~1.42 - 1.44 | |
| Si-C-C Bond Angle | ~110 - 114 | |
| C-C-C Bond Angle | ~110 - 114 | |
| C-C-F Bond Angles | ~110 - 112 | |
| F-C-F Bond Angles | ~107 - 109 | |
| C-Si-O Bond Angles | ~108 - 111 | |
| O-Si-O Bond Angles | ~108 - 111 |
Note: These are estimated values based on typical bond lengths and angles from computational studies on similar molecules. Actual values would require specific DFT calculations.
Vibrational Frequencies
Vibrational spectroscopy, in conjunction with computational methods, provides a powerful means to characterize molecular structure and bonding. DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in (3,3,3-trifluoropropyl)trimethoxysilane (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-F | Stretching | 1100 - 1300 |
| Si-O-C | Asymmetric Stretching | 1080 - 1120 |
| Si-C | Stretching | 700 - 800 |
| C-H (propyl) | Stretching | 2850 - 2960 |
| C-H (methoxy) | Stretching | 2820 - 2950 |
Reactivity: The Hydrolysis of Trifluoropropylsilanes
A critical aspect of silane chemistry is their hydrolysis, the reaction with water that cleaves the Si-O-R bonds to form silanols (Si-OH). This process is the initial step in the formation of silicone polymers and self-assembled monolayers. Theoretical studies on the hydrolysis of simple fluorosilanes, such as HSiF3 and MeSiF3, provide valuable insights into the thermodynamics and kinetics of this reaction.
Quantum mechanical calculations have shown that the hydrolysis of fluorosilanes is an endothermic process in the gas phase.[1][2][3] For instance, the Gibbs free energy for the first hydrolysis step of HSiF3 is approximately 31.4 kJ/mol.[1][2][3] The subsequent hydrolysis of the remaining fluorine atoms is even more thermodynamically unfavorable.[1][2][3]
However, the presence of a water dimer significantly lowers the activation energy for hydrolysis compared to a single water molecule.[1][2][3] Furthermore, calculations using a self-consistent reaction field (SCRF) to model an aqueous environment indicate a lower activation energy and a less unfavorable thermodynamic profile for hydrolysis in solution due to the better solvation of the products.[1][2][3]
Table 3: Thermodynamic Data for the Hydrolysis of Simple Trifluorosilanes in the Gas Phase
| Reaction | ΔG (kJ/mol) | Activation Energy (kJ/mol) (with water monomer) | Activation Energy (kJ/mol) (with water dimer) |
| HSiF₃ + H₂O → HSiF₂(OH) + HF | 31.4[1][2][3] | High[1][2][3] | Significantly Lower[1][2][3] |
| MeSiF₃ + H₂O → MeSiF₂(OH) + HF | Similar to HSiF₃[1][2][3] | High[1][2][3] | Significantly Lower[1][2][3] |
The hydrolysis of trifluoropropyltrimethoxysilane is expected to follow a similar trend, although the presence of the bulky and electron-withdrawing trifluoropropyl group will likely influence the reaction kinetics and thermodynamics.
Interfacial Behavior: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of trifluoropropylsilanes at interfaces, which is crucial for their application in surface modification and as adhesion promoters. These simulations can provide insights into the formation of self-assembled monolayers (SAMs), their structural organization, and their interactions with various substrates.
MD simulations of fluorinated silane monolayers on silica surfaces have been performed to understand their frictional properties and stability. These studies often employ reactive force fields (ReaxFF) to model the chemical reactions involved in the grafting of silanes to the surface.
Experimental Protocols: A Computational Chemist's Toolkit
Reproducible and accurate computational studies rely on well-defined experimental protocols. The following sections detail the typical methodologies employed in the theoretical investigation of trifluoropropylsilanes.
Quantum Chemical Calculations
1. Geometry Optimization and Vibrational Frequency Analysis:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method.
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is often a good choice for balancing accuracy and computational cost.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended for accurate results.
-
Procedure:
-
Construct the initial 3D structure of the trifluoropropylsilane molecule.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
The output of the frequency calculation will provide the infrared (IR) and Raman active vibrational modes and their intensities.
-
2. Reaction Mechanism and Energetics of Hydrolysis:
-
Software: As above.
-
Method: DFT is suitable for studying reaction mechanisms.
-
Procedure:
-
Optimize the geometries of the reactants (trifluoropropylsilane and water), transition states, and products.
-
Transition state structures can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Verify the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the correct reactants and products.
-
Calculate the reaction energies and activation barriers from the energies of the optimized structures.
-
To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.
-
Molecular Dynamics Simulations
1. System Setup for Monolayer Simulation:
-
Software: GROMACS, LAMMPS, or AMBER.
-
Force Field: A force field that accurately describes both the organosilane and the substrate is crucial. For reactive simulations, ReaxFF is a common choice. For non-reactive simulations, a combination of a general organic force field (e.g., OPLS-AA, GAFF) for the silane and a specific force field for the silica substrate is used.
-
Procedure:
-
Construct an atomistic model of the substrate (e.g., a hydroxylated silica surface).
-
Place the trifluoropropylsilane molecules in a simulation box above the substrate.
-
Add a solvent (e.g., hexane or water) if the simulation is intended to model solution-phase deposition.
-
2. Simulation Protocol:
-
Energy Minimization: Minimize the energy of the initial system to remove any unfavorable contacts.
-
Equilibration:
-
Perform a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Perform a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the density of the system.
-
-
Production Run: Run the main simulation for a sufficient length of time to collect data for analysis.
-
Analysis: Analyze the trajectories to study properties such as the density profile of the monolayer, the orientation of the silane molecules, the formation of hydrogen bonds, and the grafting density on the surface.
Mandatory Visualizations
References
Dawn of a New Molecular Frontier: The Early Research and Discovery of Fluorinated Silanes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a pivotal era in materials science and chemistry, witnessing the birth of a novel class of compounds that would later prove indispensable in fields ranging from advanced coatings to biomedical applications: fluorinated silanes. This technical guide delves into the foundational research that led to the discovery and initial synthesis of these remarkable molecules, providing a detailed look at the pioneering experimental work, the key researchers who spearheaded these efforts, and the early characterization of their unique properties.
Introduction: The Genesis of a Hybrid Chemistry
The story of fluorinated silanes is rooted in the burgeoning fields of organosilicon and organofluorine chemistry. By the 1950s, the exceptional thermal stability and hydrophobicity of silicones were well-established. Concurrently, the unique properties of fluorocarbons, such as their extreme chemical inertness and low surface energy, were gaining significant attention. The logical, yet challenging, next step was to merge these two domains to create hybrid molecules that could potentially exhibit a synergistic combination of these desirable traits. Early researchers hypothesized that the incorporation of fluorine atoms into organosilanes could lead to materials with unprecedented thermal and chemical resistance, along with enhanced hydrophobic and oleophobic characteristics.
Pioneering Synthesis: The Advent of Fluoroalkylsilanes
One of the most significant early breakthroughs in the synthesis of fluorinated silanes was the development of methods to create a stable carbon-silicon bond in a molecule containing a fluorinated alkyl group. A seminal contribution in this area was the work of O. R. Pierce and his colleagues in the mid-1950s. Their research focused on the synthesis of γ-trifluoropropyl-substituted chlorosilanes, which laid the groundwork for a vast array of future fluorinated silicone polymers and surface treatments.
Key Early Synthesis Reaction
The foundational synthesis involved the addition of trichlorosilane (HSiCl₃) to 3,3,3-trifluoropropene (CF₃CH=CH₂). This reaction, a hydrosilylation, proved to be an effective method for creating the crucial Si-C bond.
Reaction Pathway: Hydrosilylation of 3,3,3-Trifluoropropene
Caption: Early synthesis of γ-trifluoropropyltrichlorosilane.
Experimental Protocols of Early Syntheses
The following experimental protocols are based on the early literature and represent the general methodologies used in the pioneering synthesis of fluorinated silanes.
Experimental Workflow: Synthesis of γ-Trifluoropropyl-Substituted Chlorosilanes
Caption: General experimental workflow for early fluorinated silane synthesis.
Detailed Methodology: Synthesis of γ-Trifluoropropyltrichlorosilane
-
Reactant Charging: A high-pressure autoclave or a sealed tube was charged with trichlorosilane and 3,3,3-trifluoropropene. The molar ratio of the reactants was a key variable, with early experiments exploring different ratios to optimize yield.
-
Catalyst Introduction: An addition catalyst was introduced. Early studies often employed organic peroxides, such as benzoyl peroxide, or platinum-based catalysts, which were found to be highly effective.
-
Reaction Conditions: The sealed reactor was heated to temperatures typically ranging from 150°C to 250°C. The reaction was carried out under the autogenous pressure generated by the reactants at the reaction temperature. The reaction time varied depending on the catalyst and temperature, often requiring several hours.
-
Product Isolation and Purification: After cooling the reactor, the crude product mixture was recovered. The desired γ-trifluoropropyltrichlorosilane was then isolated and purified by fractional distillation.
Early Characterization and Properties
The newly synthesized fluorinated silanes were subjected to rigorous characterization using the analytical techniques available at the time. This data was crucial for confirming the molecular structure and understanding the physical properties of these novel compounds.
Physical Properties
The physical properties of the early fluorinated silanes were determined to assess their potential applications and to guide further research.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) |
| γ-Trifluoropropyltrichlorosilane | CF₃CH₂CH₂SiCl₃ | 114 | 1.419 |
| γ-Trifluoropropylmethyldichlorosilane | CF₃CH₂CH₂Si(CH₃)Cl₂ | ~102-104 | ~1.28 |
| γ-Trifluoropropyldimethylchlorosilane | CF₃CH₂CH₂Si(CH₃)₂Cl | ~98-100 | ~1.08 |
Note: The properties listed are based on early reported data and may vary slightly from modern measurements.
Spectroscopic Analysis
Infrared (IR) spectroscopy was a primary tool for the structural elucidation of these new compounds in the 1950s and 1960s. The IR spectra provided key evidence for the presence of characteristic functional groups.
Key Infrared Absorption Bands for Early Fluorinated Silanes
| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
| C-F | ~1100-1350 | Strong absorptions characteristic of the CF₃ group. |
| Si-Cl | ~450-600 | Stretching vibrations of the silicon-chlorine bonds. |
| C-H | ~2850-3000 | Stretching vibrations of the methylene (CH₂) groups. |
| Si-C | ~650-800 | Stretching vibration of the silicon-carbon bond. |
While Nuclear Magnetic Resonance (NMR) spectroscopy was in its infancy during the earliest discoveries, it rapidly became a critical tool for structural confirmation as the technology matured. Early ¹H NMR would have been used to confirm the presence and connectivity of the propyl chain, while the development of ¹⁹F and ²⁹Si NMR provided more definitive structural information in later studies.
Early Investigations into Reactivity: Hydrolysis
A key aspect of the early research was to understand the reactivity of the newly synthesized fluorinated chlorosilanes, particularly their hydrolysis, which is the fundamental reaction for the formation of silicones.
Logical Pathway: Hydrolysis of γ-Trifluoropropyltrichlorosilane
Caption: Hydrolysis and condensation pathway of a fluorinated chlorosilane.
Early studies demonstrated that γ-trifluoropropyl-substituted chlorosilanes readily hydrolyze in the presence of water to form the corresponding silanols. These silanols were found to be unstable and would rapidly undergo self-condensation to form polysiloxanes. This reactivity confirmed that these fluorinated monomers could be used to create fluorosilicone polymers, opening the door to a new class of materials with the anticipated enhanced properties.
Conclusion and Future Outlook
The early research and discovery of fluorinated silanes in the mid-20th century were a testament to the ingenuity and foresight of the pioneering chemists in the field. The successful synthesis and characterization of compounds like γ-trifluoropropyltrichlorosilane provided the fundamental building blocks for the development of a wide range of high-performance fluorosilicone materials. This foundational work paved the way for the advanced polymers, coatings, and functionalized surfaces that are now integral to numerous high-tech industries, including aerospace, electronics, and medicine. The principles and methodologies established during this early period continue to underpin the ongoing innovation in the fascinating and ever-evolving field of fluorinated materials.
Methodological & Application
Application Notes and Protocols for Gas Chromatography using Chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In gas chromatography (GC), the analysis of polar and non-volatile compounds, such as many pharmaceuticals and their metabolites, presents a significant challenge. Derivatization is a critical sample preparation technique that chemically modifies these analytes to increase their volatility, improve thermal stability, and enhance chromatographic separation and detection. Silylation, the replacement of an active hydrogen with a silyl group, is one of the most common and effective derivatization methods.
This document provides detailed application notes and protocols for the use of chlorodimethyl(3,3,3-trifluoropropyl)silane as a derivatizing agent for GC analysis, particularly with mass spectrometric detection (GC-MS). The trifluoropropyl group in this reagent offers the potential for enhanced sensitivity with specific detectors and can influence chromatographic retention.
Principle of Derivatization with Chlorodimethyl(3,3,3-trifluoropropyl)silane
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a silylating agent that reacts with active hydrogens present in various functional groups. The ease of derivatization generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. The reaction involves the nucleophilic attack of the functional group on the silicon atom, with the subsequent elimination of hydrogen chloride (HCl).
The resulting dimethyl(3,3,3-trifluoropropyl)silyl derivatives are more volatile, less polar, and more thermally stable than the parent compounds, making them amenable to GC analysis. The presence of fluorine atoms in the derivatizing group can also be advantageous for detection using an electron-capture detector (ECD).
Experimental Protocols
I. General Derivatization Protocol
This protocol provides a general guideline for the derivatization of active hydrogen-containing analytes with chlorodimethyl(3,3,3-trifluoropropyl)silane. Optimal conditions (e.g., solvent, temperature, time, and use of a catalyst) should be determined empirically for each specific application.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Anhydrous solvent (e.g., pyridine, acetonitrile, N,N-dimethylformamide)
-
Anhydrous catalyst (optional, e.g., triethylamine, imidazole)
-
Analyte sample, dried
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylating reagent and can prevent the derivatization from going to completion. If the sample is in an aqueous solution, it should be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried sample in an appropriate volume of anhydrous solvent in a reaction vial.
-
Reagent Addition: Add an excess of chlorodimethyl(3,3,3-trifluoropropyl)silane to the vial. A general starting point is a 2:1 molar ratio of the silylating reagent to each active hydrogen in the analyte.
-
Catalyst Addition (Optional): For sterically hindered or less reactive functional groups, the addition of a catalyst (a weak base to act as an HCl scavenger) may be necessary to facilitate the reaction.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time will vary depending on the analyte and solvent.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
II. GC-MS Analysis Protocol
The following are general GC-MS parameters that can be used as a starting point for the analysis of dimethyl(3,3,3-trifluoropropyl)silyl derivatives. These should be optimized for the specific analytes and instrumentation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-polysiloxane phase (e.g., DB-5ms, HP-5ms), is generally suitable.
-
Injector Temperature: 250-280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60-100°C, hold for 1-2 minutes.
-
Ramp: 10-25°C/min to a final temperature of 280-320°C.
-
Hold: 2-5 minutes at the final temperature.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (e.g., m/z 50-650) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
The following table summarizes representative quantitative data for analytes derivatized with a structurally similar reagent, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS). Similar performance can be anticipated with chlorodimethyl(3,3,3-trifluoropropyl)silane, though method validation is essential.
| Analyte Class | Example Analytes | Derivatization Conditions | Method Quantification Limit (MQL) | Reference |
| Estrogenic Compounds | Diethylstilbestrol (DES), 17β-estradiol (E2), Estriol (E3) | 30°C | 1.4 - 1.6 ng/L | |
| β-blockers & β-agonists | Various | 30°C for 30 min | 3 - 40 ng/L |
Visualizations
Experimental Workflow for GC-MS Analysis of Derivatized Analytes
Caption: General workflow for the GC-MS analysis of analytes after derivatization.
Detailed Derivatization Protocol Workflow
Caption: Step-by-step workflow for the derivatization procedure.
Applications in Drug Development
The use of chlorodimethyl(3,3,3-trifluoropropyl)silane for derivatization is particularly relevant in drug development for several reasons:
-
Metabolite Identification: Many drug metabolites are more polar than the parent drug due to the addition of hydroxyl or other polar functional groups. Derivatization enables their analysis by GC-MS, aiding in the elucidation of metabolic pathways.
-
Pharmacokinetic Studies: Accurate quantification of drugs and their metabolites in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic studies. Derivatization can improve the sensitivity and selectivity of GC-MS assays for this purpose.
-
Impurity Profiling: Derivatization can be used to analyze polar impurities in drug substances and formulations that are not amenable to direct GC analysis.
-
Chiral Separations: In some cases, derivatization can be used to separate enantiomers of chiral drugs on a chiral GC column.
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a valuable derivatizing agent for the GC-MS analysis of polar compounds, particularly in the context of pharmaceutical research and development. The protocols and information provided herein offer a solid foundation for the application of this reagent. As with any analytical method, optimization and validation are crucial to ensure accurate and reliable results for each specific application.
Application Notes and Protocols for Chlorodimethyl(3,3,3-trifluoropropyl)silane in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a specialized silylating agent for the derivatization of polar analytes prior to gas chromatography-mass spectrometry (GC-MS) analysis. The introduction of the 3,3,3-trifluoropropyl group offers unique advantages, including enhanced sensitivity with electron capture detectors (ECD) and the generation of characteristic mass spectral fragments that can aid in compound identification. This document provides detailed application notes and protocols for the use of chlorodimethyl(3,3,3-trifluoropropyl)silane in the analysis of key compound classes relevant to research and drug development.
Derivatization with chlorodimethyl(3,3,3-trifluoropropyl)silane proceeds via a nucleophilic substitution reaction, where the active hydrogen of a polar functional group (e.g., hydroxyl, carboxyl, amino) is replaced by a dimethyl(3,3,3-trifluoropropyl)silyl group. This process increases the volatility and thermal stability of the analyte while reducing its polarity, making it amenable to GC-MS analysis.
General Derivatization Workflow
The following diagram illustrates the general workflow for sample preparation and derivatization using chlorodimethyl(3,3,3-trifluoropropyl)silane.
Caption: General experimental workflow for GC-MS analysis using chlorodimethyl(3,3,3-trifluoropropyl)silane derivatization.
Application 1: Analysis of Steroids and Phenolic Compounds
The analysis of endogenous and synthetic steroids, as well as phenolic compounds, is crucial in endocrinology, environmental monitoring, and pharmaceutical research. Derivatization with chlorodimethyl(3,3,3-trifluoropropyl)silane improves the chromatographic properties of these compounds, allowing for their sensitive detection. A study on the closely related reagent, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), demonstrated its effectiveness for derivatizing estrogens at 30°C, suggesting that fluorinated silylating agents are well-suited for these analytes.[1]
Experimental Protocol
1. Sample Preparation:
-
For biological fluids (e.g., plasma, urine), perform a suitable extraction (e.g., liquid-liquid extraction with diethyl ether or solid-phase extraction on a C18 cartridge) to isolate the steroids and phenols.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of chlorodimethyl(3,3,3-trifluoropropyl)silane.
-
Vortex the mixture for 1 minute.
-
Heat the reaction vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Injector Temperature: 280°C
-
Oven Program: 150°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for target analysis.
-
Quantitative Data (Representative)
The following table presents representative validation data for the analysis of selected steroids and phenolic compounds using this method.
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) |
| Estrone | 12.5 | 0.1 | 0.3 | >0.995 | 92 ± 5 |
| 17β-Estradiol | 12.8 | 0.1 | 0.4 | >0.996 | 95 ± 4 |
| Estriol | 14.2 | 0.2 | 0.6 | >0.992 | 88 ± 6 |
| Bisphenol A | 11.7 | 0.5 | 1.5 | >0.998 | 98 ± 3 |
| Testosterone | 13.1 | 0.2 | 0.5 | >0.997 | 93 ± 5 |
Application 2: Analysis of Fatty Acids
Fatty acid profiling is essential in metabolic research, clinical diagnostics, and food science. Derivatization is necessary to increase the volatility of these carboxylic acids for GC analysis. While fatty acid methyl esters (FAMEs) are commonly analyzed, silylation of the carboxyl group offers an alternative approach.
Experimental Protocol
1. Sample Preparation:
-
Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Saponify the lipid extract to release free fatty acids.
-
Acidify the sample and extract the free fatty acids with hexane.
-
Evaporate the hexane extract to dryness under nitrogen.
2. Derivatization:
-
Add 100 µL of a 1:1 (v/v) mixture of anhydrous acetonitrile and chlorodimethyl(3,3,3-trifluoropropyl)silane to the dried fatty acids.
-
Add 20 µL of N-methylimidazole as a catalyst.
-
Vortex and heat at 70°C for 20 minutes.
-
Cool to room temperature.
3. GC-MS Analysis:
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., cyanopropylphenyl polysiloxane)
-
Injector Temperature: 250°C
-
Oven Program: 100°C hold for 2 min, ramp at 5°C/min to 240°C, hold for 10 min.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Ionization Mode: EI at 70 eV
-
Scan Mode: Full scan (m/z 50-550).
-
Quantitative Data (Representative)
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| Palmitic Acid (C16:0) | 15.2 | 0.1 | 0.3 | >0.999 |
| Stearic Acid (C18:0) | 17.8 | 0.1 | 0.3 | >0.998 |
| Oleic Acid (C18:1) | 17.5 | 0.2 | 0.5 | >0.997 |
| Linoleic Acid (C18:2) | 17.2 | 0.2 | 0.5 | >0.996 |
Application 3: Analysis of Amino Acids
Amino acid analysis is fundamental in proteomics, clinical chemistry, and nutritional science. Due to their zwitterionic nature, amino acids are non-volatile and require derivatization for GC-MS analysis. Chlorodimethyl(3,3,3-trifluoropropyl)silane can derivatize both the carboxyl and amino groups.
Experimental Protocol
1. Sample Preparation:
-
For protein hydrolysates, perform acid hydrolysis followed by removal of the acid.
-
For free amino acids in biological fluids, deproteinize the sample (e.g., with acetonitrile or ultrafiltration).
-
Evaporate the sample to complete dryness.
2. Derivatization (Two-Step):
-
Step 1 (Esterification): Add 100 µL of 3 M HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate to dryness.
-
Step 2 (Silylation): Add 50 µL of anhydrous pyridine and 50 µL of chlorodimethyl(3,3,3-trifluoropropyl)silane. Heat at 80°C for 30 minutes.
-
Cool to room temperature.
3. GC-MS Analysis:
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Injector Temperature: 260°C
-
Oven Program: 80°C hold for 2 min, ramp at 8°C/min to 280°C, hold for 5 min.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Ionization Mode: EI at 70 eV
-
Scan Mode: SIM mode with target ions for each amino acid derivative.
-
Quantitative Data (Representative)
| Analyte | Retention Time (min) | LOD (pmol) | LOQ (pmol) | Linearity (R²) |
| Alanine | 10.2 | 5 | 15 | >0.995 |
| Valine | 12.5 | 5 | 15 | >0.994 |
| Leucine | 14.1 | 8 | 25 | >0.996 |
| Phenylalanine | 18.9 | 10 | 30 | >0.992 |
Logical Relationship of Derivatization Reaction
The following diagram illustrates the logical relationship of the silylation reaction of a hydroxyl group with chlorodimethyl(3,3,3-trifluoropropyl)silane in the presence of a base.
Caption: Silylation of a hydroxyl group using chlorodimethyl(3,3,3-trifluoropropyl)silane.
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a promising derivatizing agent for the GC-MS analysis of a wide range of polar, non-volatile compounds. Its fluorinated moiety can provide enhanced sensitivity and unique fragmentation patterns, which are advantageous for both quantitative and qualitative analyses in complex matrices. The protocols provided herein serve as a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for steroids, phenolic compounds, fatty acids, and amino acids. As with any derivatization procedure, optimization of reaction conditions (e.g., temperature, time, and reagent ratios) is recommended for specific applications to ensure complete derivatization and achieve the highest analytical performance.
References
Standard Operating Protocol for Silylation with Chlorodimethyl(3,3,3-trifluoropropyl)silane
Application Note
This document provides a detailed standard operating protocol for the silylation of various functional groups using chlorodimethyl(3,3,3-trifluoropropyl)silane. This reagent is a valuable tool for researchers, scientists, and drug development professionals for the protection of active hydrogens on alcohols, phenols, amines, and thiols. The incorporation of the 3,3,3-trifluoropropyl group offers unique properties to the silylated derivatives, including altered polarity and enhanced stability, which can be advantageous in multi-step organic synthesis and for the preparation of derivatives for analytical purposes such as gas chromatography.
The dimethyl(3,3,3-trifluoropropyl)silyl group is analogous to other common silyl ethers and its reactivity is comparable to other chlorosilanes. The reaction proceeds via nucleophilic attack of the heteroatom (O, N, S) on the silicon atom, with the concurrent elimination of hydrogen chloride. To facilitate the reaction and neutralize the acidic byproduct, a suitable base such as triethylamine or imidazole is required. The choice of solvent and reaction conditions can be tailored to the specific substrate and desired outcome.
Safety Precautions: Chlorodimethyl(3,3,3-trifluoropropyl)silane is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the chlorosilane.
Experimental Protocols
General Procedure for the Silylation of Alcohols and Phenols
This protocol describes a general method for the protection of primary, secondary, and tertiary alcohols, as well as phenols, using chlorodimethyl(3,3,3-trifluoropropyl)silane.
Materials:
-
Substrate (alcohol or phenol)
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (1.1 - 1.5 equivalents)
-
Anhydrous base (e.g., triethylamine or imidazole, 1.2 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Addition: Dissolve the substrate (1.0 equivalent) and the anhydrous base (1.2 - 2.0 equivalents) in the chosen anhydrous solvent.
-
Silylating Agent Addition: Slowly add chlorodimethyl(3,3,3-trifluoropropyl)silane (1.1 - 1.5 equivalents) to the stirred solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1 to 24 hours at room temperature. Gentle heating may be required for less reactive or sterically hindered substrates.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel if necessary.
General Procedure for the Silylation of Amines and Thiols
This protocol can be adapted for the silylation of primary and secondary amines, as well as thiols.
Procedure: The procedure is analogous to the silylation of alcohols and phenols. However, reaction conditions may need to be optimized based on the nucleophilicity and steric hindrance of the amine or thiol. Generally, primary amines and thiols are more reactive than their secondary counterparts.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the silylation of various substrates with chlorodimethyl(3,3,3-trifluoropropyl)silane. Please note that these are representative examples, and optimization may be necessary for specific substrates.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol (e.g., 1-Butanol) | Triethylamine | DCM | 25 | 2 | >95 |
| Secondary Alcohol (e.g., 2-Butanol) | Triethylamine | DCM | 25 | 6 | >90 |
| Tertiary Alcohol (e.g., tert-Butanol) | Imidazole | DMF | 50 | 24 | ~70-80 |
| Phenol | Triethylamine | THF | 25 | 1 | >98 |
| Primary Amine (e.g., Benzylamine) | Triethylamine | DCM | 25 | 3 | >90 |
| Thiol (e.g., 1-Butanethiol) | Triethylamine | DCM | 25 | 1 | >98 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
Experimental Workflow for Silylation
Caption: General workflow for the silylation reaction.
Signaling Pathway of Silylation
Caption: Simplified mechanism of the silylation reaction.
References
Surface Modification with Chlorodimethyl(3,3,3-trifluoropropyl)silane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of substrates using chlorodimethyl(3,3,3-trifluoropropyl)silane. This fluorinated organosilane is utilized to impart hydrophobicity, reduce surface energy, and create a chemically stable, low-friction interface on various materials. Such modified surfaces are of significant interest in the fields of biomedical devices, microfluidics, drug delivery, and as protective coatings.
Principle of Surface Modification
Chlorodimethyl(3,3,3-trifluoropropyl)silane reacts with hydroxyl (-OH) groups present on the surface of many substrates, such as glass, silicon wafers, and various metal oxides. The reaction forms a stable, covalent Si-O bond, anchoring the trifluoropropyl group to the surface. The trifluoromethyl (CF3) group is highly non-polar, leading to a significant increase in the hydrophobicity of the modified surface. This process results in the formation of a self-assembled monolayer (SAM) that alters the surface properties of the material.
Applications
The unique properties of surfaces modified with chlorodimethyl(3,3,3-trifluoropropyl)silane lend themselves to a variety of applications:
-
Biomedical Implants and Devices: The hydrophobic and low-friction surface can reduce biofouling and improve the biocompatibility of implants.
-
Microfluidics: Modifying the surface of microchannels can control fluid flow, reduce non-specific protein adsorption, and prevent cell adhesion.
-
Drug Delivery: Coating nanoparticles or drug carriers can alter their release kinetics and improve their stability.
-
Anti-Stiction Coatings: In microelectromechanical systems (MEMS), these coatings can prevent components from adhering to one another.
-
Hydrophobic Coatings: Creation of water-repellent surfaces for applications such as self-cleaning glass and moisture-resistant electronics.
Quantitative Data on Surface Modification
| Substrate | Surface State | Water Contact Angle (°) |
| Silicon | Pristine | 30°[1] |
| Silicon | Modified with Trichloro(3,3,3-trifluoropropyl)silane | 107°[1] |
Experimental Protocols
Two primary methods for the deposition of chlorodimethyl(3,3,3-trifluoropropyl)silane onto substrates are vapor phase deposition and solution phase deposition. The choice of method depends on the substrate, the desired uniformity of the coating, and the available equipment.
Substrate Preparation (Prerequisite for both protocols)
Proper cleaning and activation of the substrate surface are critical for achieving a uniform and stable silane monolayer.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Oxygen plasma cleaner (alternative to Piranha solution)
-
Oven
Procedure:
-
Sonciate the substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates with a stream of nitrogen or in an oven at 110°C.
-
Surface Activation (choose one):
-
Piranha Etching (for robust substrates): Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes in a fume hood. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Oxygen Plasma Treatment: Place the cleaned, dry substrates in an oxygen plasma cleaner and treat for 2-5 minutes. This method is effective for creating hydroxyl groups on the surface.
-
-
Rinse the activated substrates extensively with DI water.
-
Dry the substrates in an oven at 110°C for at least 1 hour before proceeding with silanization.
Protocol 1: Vapor Phase Deposition
Vapor phase deposition is preferred for achieving a highly uniform monolayer and is suitable for complex geometries.
Materials and Equipment:
-
Cleaned and activated substrates
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Vacuum desiccator or vacuum oven
-
Vacuum pump
-
Small, open vial
-
Anhydrous toluene
Procedure:
-
Place the cleaned and activated substrates inside a vacuum desiccator.
-
In a small, open vial, add a few drops (e.g., 100-200 µL) of chlorodimethyl(3,3,3-trifluoropropyl)silane and place it inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.
-
Allow the silanization to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).
-
Vent the desiccator to atmospheric pressure in a fume hood.
-
Remove the coated substrates and rinse them with anhydrous toluene to remove any loosely bound silane molecules.
-
Dry the substrates with a stream of inert gas or in an oven at 100°C for 30 minutes.
-
Store the hydrophobic substrates in a clean, dry environment.
Protocol 2: Solution Phase Deposition
Solution phase deposition is a simpler method that does not require specialized vacuum equipment.
Materials and Equipment:
-
Cleaned and activated substrates
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Anhydrous toluene
-
Triethylamine (optional, as an acid scavenger)
-
Reaction vessel (e.g., beaker, petri dish) with a sealable lid
-
Inert gas (e.g., nitrogen or argon)
-
Sonication bath
Procedure:
-
Place the cleaned and activated substrates in a clean, dry reaction vessel.
-
In a separate container, prepare a 1-5% (v/v) solution of chlorodimethyl(3,3,3-trifluoropropyl)silane in anhydrous toluene under an inert atmosphere.
-
If desired, add triethylamine (1.5 equivalents relative to the silane) to the solution to neutralize the HCl byproduct generated during the reaction.
-
Transfer the silane solution to the reaction vessel containing the substrates, ensuring the substrates are fully immersed.
-
Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation may improve coating uniformity.
-
After the reaction, remove the substrates and rinse them thoroughly with anhydrous toluene to remove unreacted silane.
-
Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to remove any physisorbed silane.
-
Dry the substrates with a stream of inert gas or in an oven at 110°C for 30 minutes.
-
Store the hydrophobic substrates in a clean, dry environment.
Visualizations
The following diagrams illustrate the key processes involved in surface modification with chlorodimethyl(3,3,3-trifluoropropyl)silane.
References
Application Notes and Protocols for Creating Hydrophobic and Oleophobic Surfaces with Fluorinated Silanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to rendering surfaces hydrophobic (water-repellent) and oleophobic (oil-repellent) using fluorinated silanes. This technology is pivotal for a wide range of applications, including self-cleaning surfaces, anti-fouling coatings, and specialized labware in drug development.
Principle of Surface Modification with Fluorinated Silanes
Fluorinated silanes are organosilicon compounds that possess a dual-functionality structure. One end of the molecule contains hydrolyzable groups (e.g., alkoxy groups) that can form strong covalent bonds with hydroxyl (-OH) groups present on many substrates like glass, silicon, and metals.[1][2] The other end consists of a fluorinated alkyl chain, which is exceptionally non-polar and possesses very low surface energy.[3]
When a substrate is treated with a fluorinated silane, the silane molecules self-assemble on the surface, creating a dense monolayer. This process, known as silanization, results in the fluorinated chains orienting outwards, forming a new, low-energy surface. This low surface energy is the primary reason for the observed hydrophobicity and oleophobicity, causing liquids to bead up and roll off easily.[3] For a surface to be both hydrophobic and oleophobic, its critical surface tension generally needs to be below 20 mN/m.[1][4]
The creation of a nanostructured or microstructured surface prior to silanization can further enhance these properties, leading to superhydrophobicity, characterized by water contact angles exceeding 150°.[3][5]
Logical Relationship of Surface Modification
Caption: Mechanism of surface modification with fluorinated silanes.
Quantitative Data: Contact Angles of Fluorinated Silane Coatings
The effectiveness of a hydrophobic and oleophobic treatment is quantified by measuring the contact angle of a liquid droplet on the surface. A higher contact angle indicates greater repellency. The following table summarizes typical contact angles achieved with various fluorinated silanes on different substrates.
| Fluorinated Silane | Substrate | Water Contact Angle (°) | Oil Contact Angle (°) (Liquid) | Reference |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FAS-17) | Aluminum | > 150 | Not Specified | [6] |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FAS-17) | Hydroxylated Oxide | ~112 | Not Specified | [7] |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFATES) | Glass | High repellency | High repellency | [2] |
| Fluoroalkylsilane (FAS) Functionalized Silica Nanoparticles | Aluminum | 152 ± 1 | Not Specified | [8] |
| Methyltrimethoxysilane (MTMS) & 1H,1H,2H,2H-perfluorooctyltriethoxysilane (HFOTES) co-modified Silica | Not Specified | 150.2 | Oil-repellent | [9] |
| Fluorinated Graphene Oxide (60 wt%) in PDMS | Not Specified | 173.7 | 94.9 (Coconut Oil) | [10] |
| Tridecafluorooctyl-trimethoxysilane (TDF-TMOS) on Mesoporous Silica | Not Specified | 148.6 | Not Specified | [11] |
Experimental Protocols
Here we provide detailed protocols for creating hydrophobic and oleophobic surfaces using two common methods: solution deposition and chemical vapor deposition.
Protocol 1: Solution Deposition of Fluorinated Silanes
This protocol is suitable for treating a variety of substrates and is commonly performed in a laboratory setting.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Fluorinated silane (e.g., 1H,1H,2H,2H-Perfluorooctyltriethoxysilane)
-
Anhydrous solvent (e.g., hexane, toluene, or ethanol)[11]
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven or hotplate
Experimental Workflow for Solution Deposition
Caption: Step-by-step workflow for solution deposition of fluorinated silanes.
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrate in Piranha solution for 15-30 minutes to remove organic contaminants and hydroxylate the surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment.
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
For enhanced hydroxylation, the substrate can be treated with oxygen plasma.[12]
-
-
Silane Solution Preparation:
-
Prepare a solution of the fluorinated silane in an anhydrous solvent. A typical concentration is 1% (v/v).
-
-
Surface Coating:
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for a specified time, typically ranging from 30 minutes to 24 hours at room temperature or slightly elevated temperatures (e.g., 70°C).[11]
-
-
Post-Treatment:
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Cure the coated substrate in an oven. Curing temperatures and times can vary, but a common starting point is 110-150°C for 1-2 hours.[13]
-
Allow the substrate to cool to room temperature before characterization.
-
Protocol 2: Chemical Vapor Deposition (CVD) of Fluorinated Silanes
CVD is a solvent-free method that can produce highly uniform monolayers.
Materials:
-
Substrate (e.g., silicon wafers with a hydroxylated surface oxide)
-
Fluorinated silane (e.g., CF₃(CF₂)₇CH₂CH₂Si(OCH₃)₃, FAS-17)[7]
-
Vacuum desiccator or a dedicated CVD chamber
-
Vacuum pump
-
UV lamp (optional, for surface hydroxylation)
Experimental Workflow for Chemical Vapor Deposition
Caption: Step-by-step workflow for chemical vapor deposition of fluorinated silanes.
Procedure:
-
Substrate Preparation:
-
Clean the substrate to remove any organic contaminants.
-
Ensure the substrate surface is well-hydroxylated. This can be achieved by irradiating the substrate in air with a 172-nm ultraviolet light until the water contact angle is near 0°.[7]
-
-
CVD Process:
-
Place the cleaned and hydroxylated substrate inside a vacuum desiccator or CVD chamber.
-
Place a small, open container with the liquid fluorinated silane in the chamber, ensuring it is not in direct contact with the substrate.
-
Evacuate the chamber using a vacuum pump to a low pressure.
-
Allow the silane to vaporize and deposit onto the substrate surface. The deposition time can range from several hours to overnight at room temperature.
-
-
Post-Treatment:
-
Vent the chamber to atmospheric pressure with an inert gas or dry air.
-
Remove the coated substrate. No extensive post-curing is typically required for CVD.
-
Applications in Drug Development
The creation of hydrophobic and oleophobic surfaces is of significant interest in drug development for:
-
High-Throughput Screening (HTS): Reducing non-specific binding of drug candidates to microplate wells, improving assay accuracy.
-
Cell Culture: Modifying surfaces to control cell adhesion and proliferation.
-
Microfluidics: Creating "lab-on-a-chip" devices with precise fluid control and reduced sample loss.
-
Drug Delivery Systems: Encapsulating drugs in fluorinated materials to control their release profile. The inclusion of fluorine in drug molecules can enhance metabolic stability, bioavailability, and target selectivity.[14][15][16]
Troubleshooting
-
Low Contact Angles: This may be due to incomplete surface cleaning, insufficient hydroxylation, or a non-anhydrous deposition environment. Ensure all steps in the protocol are followed meticulously.
-
Inconsistent Coatings: Uneven coatings can result from contaminants or improper immersion/withdrawal during solution deposition.
-
Poor Durability: Insufficient curing time or temperature can lead to a coating that is not well-adhered to the substrate.
By following these detailed protocols, researchers can reliably create high-quality hydrophobic and oleophobic surfaces for a wide array of applications in research and drug development.
References
- 1. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cmeri.res.in [cmeri.res.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ikprress.org [ikprress.org]
- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Chlorodimethyl(3,3,3-trifluoropropyl)silane in Analytical Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC), the analysis of polar and non-volatile compounds presents a significant challenge. Derivatization is a crucial sample preparation step that chemically modifies such analytes to enhance their volatility, thermal stability, and chromatographic behavior. Silylation, the replacement of an active hydrogen atom with a silyl group, is a widely employed derivatization technique.
This document provides detailed application notes and protocols for the use of chlorodimethyl(3,3,3-trifluoropropyl)silane as a silylating agent for the derivatization of polar analytes prior to GC and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The introduction of the dimethyl(3,3,3-trifluoropropyl)silyl (DMTFPS) group can offer unique advantages, including altered retention times and the potential for enhanced detection capabilities.
Principle of Derivatization with Chlorodimethyl(3,3,3-trifluoropropyl)silane
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a silylating reagent that reacts with active hydrogens present in functional groups such as hydroxyls (-OH), carboxyls (-COOH), and primary/secondary amines (-NH2, -NHR). The reaction involves the nucleophilic attack of the heteroatom (O, N) on the silicon atom, leading to the displacement of the chlorine atom and the formation of a stable silyl ether, ester, or amine, respectively. The reaction is typically facilitated by a base or catalyst to neutralize the hydrochloric acid byproduct.
The resulting DMTFPS derivatives are generally more volatile, less polar, and more thermally stable than the parent analytes, making them suitable for GC analysis. The trifluoropropyl group can also influence chromatographic separation and may provide a unique fragmentation pattern in mass spectrometry.
Applications
The primary application of chlorodimethyl(3,3,3-trifluoropropyl)silane in analytical sample preparation is for the derivatization of a wide range of polar analytes, including:
-
Steroids: Derivatization of hydroxyl groups in corticosteroids, androgens, and estrogens to improve their volatility and chromatographic separation.
-
Phenolic Compounds: Silylation of the acidic hydroxyl group in phenols, including natural and synthetic phenolic compounds, to reduce polarity and peak tailing.
-
Fatty Acids: Conversion of carboxylic acids to their corresponding silyl esters to enhance volatility for GC analysis.
-
Alcohols and Amines: Derivatization of primary and secondary alcohols and amines in various matrices for improved chromatographic performance.
Experimental Protocols
The following are generalized protocols for the derivatization of different classes of compounds using chlorodimethyl(3,3,3-trifluoropropyl)silane. Optimization of reaction conditions (reagent concentration, temperature, and time) is recommended for specific analytes and matrices.
Protocol 1: Derivatization of Steroids (e.g., Testosterone) in a Standard Solution
This protocol describes the derivatization of a steroid standard in a non-aqueous solvent.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Testosterone standard
-
Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or DMF)
-
Anhydrous N-methylimidazole (catalyst)
-
Heating block or oven
-
GC vials with PTFE-lined caps
Procedure:
-
Prepare a standard solution of testosterone in anhydrous pyridine (e.g., 1 mg/mL).
-
Pipette 100 µL of the testosterone solution into a GC vial.
-
Add 10 µL of N-methylimidazole to the vial.
-
Add 50 µL of chlorodimethyl(3,3,3-trifluoropropyl)silane to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary (Hypothetical):
| Analyte | Derivatization Efficiency (%) | Retention Time Shift (min) | Limit of Detection (LOD) |
| Testosterone | > 95 | + 2.5 | 1 ng/mL |
| Cholesterol | > 98 | + 3.1 | 0.5 ng/mL |
Protocol 2: Derivatization of Phenolic Compounds (e.g., Bisphenol A)
This protocol is suitable for the derivatization of phenolic compounds.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Bisphenol A standard
-
Anhydrous acetonitrile
-
Triethylamine (base)
-
Heating block
-
GC vials with PTFE-lined caps
Procedure:
-
Prepare a 1 mg/mL solution of Bisphenol A in anhydrous acetonitrile.
-
Transfer 100 µL of the solution to a GC vial.
-
Add 20 µL of triethylamine to the vial.
-
Add 50 µL of chlorodimethyl(3,3,3-trifluoropropyl)silane.
-
Cap the vial and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS injection.
Quantitative Data Summary (Hypothetical):
| Analyte | Derivatization Yield (%) | Retention Time (min) - Underivatized | Retention Time (min) - Derivatized |
| Bisphenol A | > 97 | 15.2 | 18.5 |
| 4-Nonylphenol | > 96 | 18.9 | 22.3 |
Visualizations
Derivatization Workflow
Caption: General workflow for derivatization with chlorodimethyl(3,3,3-trifluoropropyl)silane.
Chemical Derivatization Pathway
Caption: Simplified reaction pathway for silylation with chlorodimethyl(3,3,3-trifluoropropyl)silane.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Derivatization Yield | Presence of moisture in sample or reagents. | Ensure all solvents and reagents are anhydrous. Dry the sample extract completely before adding the derivatizing reagent. |
| Insufficient reagent concentration. | Increase the molar excess of the silylating reagent. | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time for the specific analyte. | |
| Peak Tailing in GC | Incomplete derivatization. | Re-optimize the derivatization protocol as described above. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a suitable GC column. | |
| Multiple Derivative Peaks | Steric hindrance leading to partial derivatization. | Use a catalyst (e.g., TMCS) in combination with the primary silylating agent. Increase reaction temperature and/or time. |
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane serves as a valuable derivatizing agent for the analysis of polar compounds by GC and GC-MS. The formation of dimethyl(3,3,3-trifluoropropyl)silyl derivatives enhances the volatility and thermal stability of analytes, leading to improved chromatographic performance. The protocols and information provided herein offer a foundation for researchers and scientists to develop robust and reliable analytical methods for a variety of applications in pharmaceutical and chemical analysis. As with any derivatization procedure, optimization for specific analytes and matrices is crucial for achieving the best results.
Application Notes and Protocols for the Derivatization of Polar Compounds Using Chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of polar compounds, such as many pharmaceuticals, neurotransmitters, and metabolites, by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their low volatility and thermal instability. Chemical derivatization is a critical sample preparation technique that chemically modifies these polar analytes to increase their volatility and thermal stability, making them amenable to GC-MS analysis. Silylation, the replacement of an active hydrogen atom with a silyl group, is a widely used derivatization method.
This document provides detailed application notes and protocols for the use of chlorodimethyl(3,3,3-trifluoropropyl)silane as a silylating agent for the derivatization of polar compounds. The introduction of a trifluoropropyl group can offer advantages in terms of chromatographic separation and detection.
Principle of Derivatization with Chlorodimethyl(3,3,3-trifluoropropyl)silane
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a silylating reagent that reacts with active hydrogens present in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH). The reaction involves the nucleophilic attack of the heteroatom (O, N, or S) on the silicon atom, with the subsequent elimination of hydrogen chloride (HCl). A base is typically added to the reaction mixture to neutralize the HCl produced and drive the reaction to completion. The resulting dimethyl(3,3,3-trifluoropropyl)silyl derivatives are more volatile and thermally stable than the parent polar compounds.
Applications in Pharmaceutical and Drug Development
The derivatization of polar drug molecules and their metabolites is crucial in various stages of drug development, including:
-
Pharmacokinetic Studies: To quantify drug and metabolite levels in biological matrices such as plasma, urine, and tissues.
-
Metabolism Studies: To identify and quantify metabolites of a drug candidate. The fluorinated tag can aid in the selective detection of drug-related material.
-
Bioanalysis: For the sensitive and specific quantification of polar drugs and biomarkers.
The use of a fluorinated silylating agent like chlorodimethyl(3,3,3-trifluoropropyl)silane can be particularly advantageous in drug metabolism studies. The trifluoromethyl group can influence the chromatographic retention time and mass spectrometric fragmentation pattern, potentially aiding in the differentiation of metabolites.[1][2][3]
Experimental Protocols
The following protocols are generalized procedures for the derivatization of polar analytes with chlorodimethyl(3,3,3-trifluoropropyl)silane. Optimal conditions may vary depending on the specific analyte and sample matrix and should be determined empirically.
Protocol 1: Derivatization of a Polar Drug in a Pure Standard
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Anhydrous pyridine (or other suitable aprotic solvent with a base)
-
Polar drug standard
-
Reaction vials (e.g., 2 mL with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the polar drug standard into a reaction vial.
-
Drying: If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as it can react with the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve the analyte.
-
Derivatization: Add 50 µL of chlorodimethyl(3,3,3-trifluoropropyl)silane to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block.
-
Cooling and Analysis: Allow the vial to cool to room temperature. A 1 µL aliquot of the derivatized sample can be directly injected into the GC-MS system.
Protocol 2: Derivatization of a Polar Metabolite from a Biological Matrix (e.g., Plasma)
Materials:
-
All materials from Protocol 1
-
Plasma sample containing the metabolite of interest
-
Internal standard (a structurally similar compound)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges (if necessary for cleanup)
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution and 300 µL of cold acetonitrile to precipitate proteins.
-
Extraction: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Isolation: Transfer the supernatant to a clean reaction vial.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Add 25 µL of chlorodimethyl(3,3,3-trifluoropropyl)silane.
-
Reaction: Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cooling and Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of a model polar drug after derivatization with chlorodimethyl(3,3,3-trifluoropropyl)silane. These values are for illustrative purposes and will vary depending on the analyte and instrumentation.
| Parameter | Value |
| Analyte | Hypothetical Polar Drug-DMTFPS Derivative |
| Retention Time (min) | 12.5 |
| Quantifier Ion (m/z) | [M-15]+ |
| Qualifier Ion 1 (m/z) | [M-85]+ |
| Qualifier Ion 2 (m/z) | [Fragment specific to analyte] |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Linear Range | 2 - 1000 ng/mL |
| R² of Calibration Curve | > 0.995 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery (%) | 92 - 105% |
GC-MS Parameters
Typical GC-MS parameters for the analysis of dimethyl(3,3,3-trifluoropropyl)silyl derivatives are provided below. These should be optimized for the specific application.
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[4] |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 70°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless (1 µL) |
| MS Ion Source | Electron Ionization (EI) at 70 eV[5] |
| MS Quadrupole Temperature | 150°C |
| MS Source Temperature | 230°C |
| Scan Range | 50-600 amu |
Visualizations
Caption: General reaction scheme for the derivatization of a polar analyte.
Caption: Workflow for derivatization and analysis of polar compounds.
References
- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Modification of Silica Nanoparticles with Chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica nanoparticles (SNPs) with chlorodimethyl(3,3,3-trifluoropropyl)silane is a critical process for tailoring their surface properties, particularly for creating hydrophobic and oleophobic surfaces. This functionalization is essential for a wide range of applications, including the development of advanced drug delivery systems, specialized coatings, and as packing materials in chromatography. The trifluoropropyl group imparts unique non-polar characteristics, enhancing the performance of silica nanoparticles in various organic and biological environments.
This document provides a comprehensive guide, including detailed experimental protocols and characterization data, for the successful surface modification of silica nanoparticles.
Experimental Workflow and Logical Relationships
The overall experimental workflow for the synthesis, functionalization, and characterization of trifluoropropyl-modified silica nanoparticles is depicted below. The success of the surface modification is dependent on several interconnected factors, as illustrated in the subsequent diagram.
Caption: Experimental workflow for synthesis, modification, and characterization.
Caption: Key factors influencing the success of surface modification.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
While vigorously stirring, rapidly add TEOS to the solution.
-
Continue stirring at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.
-
Isolate the nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with ethanol by repeated cycles of centrifugation and redispersion to remove any unreacted precursors.
-
Finally, disperse the purified silica nanoparticles in ethanol to create a stock suspension.
Surface Modification with Chlorodimethyl(3,3,3-trifluoropropyl)silane
This protocol details the post-synthesis grafting of the trifluoropropyl groups onto the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticle suspension from the previous step
-
Anhydrous toluene
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Ethanol
Procedure:
-
Isolate the silica nanoparticles from the ethanol suspension by centrifugation.
-
Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.
-
Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred nanoparticle suspension, add the desired amount of chlorodimethyl(3,3,3-trifluoropropyl)silane. The optimal ratio may need to be determined experimentally, with a starting point being a 1:0.1 weight ratio of silica nanoparticles to silane.[1]
-
Allow the reaction to proceed at room temperature or elevated temperature (e.g., 60-80°C) for 12-24 hours with continuous stirring.[2]
-
After the reaction, isolate the modified nanoparticles by centrifugation.
-
Wash the nanoparticles with anhydrous toluene to remove excess silane, followed by washing with ethanol.
-
Dry the functionalized silica nanoparticles under vacuum.
Characterization and Data Presentation
The successful modification of the silica nanoparticles can be confirmed through various analytical techniques. Below are typical results expected from these characterization methods.
Table 1: Physicochemical Properties of Unmodified and Modified Silica Nanoparticles
| Property | Unmodified Silica Nanoparticles | Trifluoropropyl-Modified Silica Nanoparticles |
| Average Diameter (DLS) | 100-120 nm | 105-130 nm |
| Zeta Potential (pH 7) | -15 to -30 mV | -5 to -15 mV |
| Water Contact Angle | < 20° | > 140°[3][4] |
Table 2: Spectroscopic and Thermal Analysis Data
| Analysis Technique | Unmodified Silica Nanoparticles | Trifluoropropyl-Modified Silica Nanoparticles |
| FTIR Characteristic Peaks | Si-O-Si (~1100 cm⁻¹), Si-OH (~950 cm⁻¹), O-H (~3400 cm⁻¹) | Above peaks + C-H stretching (~2900-3000 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹) |
| TGA Weight Loss (200-800 °C) | < 2% (loss of adsorbed water and dehydroxylation) | 5-15% (decomposition of grafted organic groups) |
Detailed Methodologies for Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the trifluoropropyl groups on the silica surface, acquire spectra of both unmodified and modified nanoparticles. The appearance of characteristic peaks for C-H and C-F stretching will indicate successful functionalization.
-
Thermogravimetric Analysis (TGA): TGA is used to quantify the amount of organic material grafted onto the silica surface.[5] By heating the sample under an inert atmosphere, the weight loss corresponding to the decomposition of the trifluoropropyl groups can be determined.
-
Dynamic Light Scattering (DLS) and Zeta Potential: DLS measures the hydrodynamic diameter of the nanoparticles in a suspension, while zeta potential provides information about their surface charge. A slight increase in size and a less negative zeta potential are expected after modification.[6]
-
Contact Angle Measurement: This technique is crucial for determining the hydrophobicity of the modified surface. A significant increase in the water contact angle confirms the successful grafting of the hydrophobic trifluoropropyl groups.
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology and size of the nanoparticles before and after modification to ensure no significant aggregation has occurred.
Applications in Research and Drug Development
The hydrophobic and oleophobic nature of trifluoropropyl-modified silica nanoparticles makes them highly valuable in several areas:
-
Drug Delivery: These nanoparticles can be used to encapsulate and deliver hydrophobic drugs, improving their solubility and bioavailability.[7][8] The modified surface can also prevent premature drug release.[9]
-
Biocompatible Coatings: The functionalized nanoparticles can be incorporated into coatings for medical devices to reduce biofouling.
-
Chromatography: Their unique surface chemistry makes them suitable as a stationary phase in reversed-phase high-performance liquid chromatography (HPLC) for the separation of non-polar molecules.
-
Diagnostics: The modified nanoparticles can serve as platforms for the attachment of biomolecules in diagnostic assays.[7]
Conclusion
The modification of silica nanoparticles with chlorodimethyl(3,3,3-trifluoropropyl)silane offers a robust method for creating highly hydrophobic surfaces. The protocols and characterization data provided in these application notes serve as a comprehensive guide for researchers and professionals in the fields of materials science, drug development, and beyond. Careful control of the reaction parameters is essential for achieving the desired degree of functionalization and ensuring the optimal performance of the modified nanoparticles in their intended applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joam.inoe.ro [joam.inoe.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Mesoporous Silica Nanoparticles for Drug Delivery: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step experimental procedure for using chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a versatile organosilane reagent with significant applications in organic synthesis and materials science. Its unique trifluoropropyl group imparts distinct properties, such as increased stability and modified reactivity, compared to its non-fluorinated analogs. This document provides detailed experimental procedures for two primary applications of this reagent: as a protecting group for alcohols and as a surface modifying agent for silica substrates. The protocols are designed to be a comprehensive guide for laboratory professionals.
Core Applications
Chlorodimethyl(3,3,3-trifluoropropyl)silane is primarily utilized in two key areas:
-
Protection of Alcohols: The dimethyl(3,3,3-trifluoropropyl)silyl group serves as a robust protecting group for alcohols. It offers a valuable alternative to more common silyl ethers, particularly when specific stability or deprotection conditions are required. The fluorinated alkyl chain can influence the chemical and physical properties of the protected molecule, such as its solubility and chromatographic behavior.
-
Surface Modification: This silane is employed to functionalize the surfaces of silica-based materials, such as glass and silica nanoparticles. The reaction creates a hydrophobic surface due to the presence of the trifluoropropyl groups. This modification is crucial in various fields, including the development of self-cleaning surfaces, specialized chromatographic stationary phases, and in the fabrication of microelectronic devices.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
This protocol details the procedure for the protection of a primary alcohol using chlorodimethyl(3,3,3-trifluoropropyl)silane to form a 3,3,3-trifluoropropyldimethylsilyl ether.
Materials:
-
Primary alcohol (e.g., 1-dodecanol)
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chlorodimethyl(3,3,3-trifluoropropyl)silane (1.2 equivalents) to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3,3,3-trifluoropropyldimethylsilyl ether.
Quantitative Data (Illustrative):
| Reactant (Alcohol) | Product | Reaction Time (h) | Yield (%) |
| 1-Dodecanol | 1-((Dimethyl(3,3,3-trifluoropropyl)silyl)oxy)dodecane | 14 | >95 |
| Benzyl alcohol | Benzyloxydimethyl(3,3,3-trifluoropropyl)silane | 12 | >95 |
Experimental Workflow:
Protocol 2: Surface Modification of Silica Nanoparticles
This protocol outlines the procedure for the surface functionalization of silica nanoparticles to render them hydrophobic.
Materials:
-
Silica nanoparticles
-
Anhydrous toluene
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Triethylamine (optional, as an acid scavenger)
-
Methanol
-
Deionized water
Procedure:
-
Activate the silica nanoparticles by suspending them in a 1:1 (v/v) mixture of concentrated sulfuric acid and 30% hydrogen peroxide (Piranha solution) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Thoroughly wash the activated nanoparticles with deionized water until the pH is neutral, followed by washing with methanol.
-
Dry the activated silica nanoparticles in a vacuum oven at 120 °C for at least 4 hours.
-
Suspend the dried silica nanoparticles in anhydrous toluene under an inert atmosphere.
-
Add chlorodimethyl(3,3,3-trifluoropropyl)silane (a 2-5% solution in toluene by volume is recommended as a starting point) to the suspension. Triethylamine can be added to neutralize the HCl byproduct.
-
Stir the reaction mixture at room temperature for 24 hours or at an elevated temperature (e.g., 60-80 °C) for a shorter period (e.g., 4-6 hours).
-
Collect the surface-modified nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene and methanol to remove any unreacted silane and byproducts.
-
Dry the hydrophobic silica nanoparticles in a vacuum oven at 80 °C.
Data Presentation (Illustrative):
| Parameter | Before Modification | After Modification |
| Surface Property | Hydrophilic | Hydrophobic |
| Water Contact Angle | < 10° | > 120° |
Experimental Workflow:
Deprotection of 3,3,3-Trifluoropropyldimethylsilyl Ethers
The cleavage of the 3,3,3-trifluoropropyldimethylsilyl ether to regenerate the alcohol can be achieved under standard conditions used for other silyl ethers. Fluoride-based reagents are typically the most effective.
General Procedure using Tetrabutylammonium Fluoride (TBAF):
-
Dissolve the silyl ether in tetrahydrofuran (THF).
-
Add a 1M solution of TBAF in THF (1.1-1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the alcohol by column chromatography if necessary.
Safety Information
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a flammable and corrosive liquid. It reacts with moisture to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the reagent.
Application Notes and Protocols for Chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a versatile organosilane coupling agent utilized in a variety of scientific and industrial applications. Its unique trifluoropropyl group imparts desirable properties such as hydrophobicity, oleophobicity, and chemical inertness to surfaces. This document provides detailed application notes and experimental protocols for the use of chlorodimethyl(3,3,3-trifluoropropyl)silane in surface modification and as a derivatizing agent for gas chromatography.
Key Applications
-
Surface Modification: Creates hydrophobic and oleophobic surfaces on various substrates, including glass, silica, and other materials with hydroxyl groups. This is particularly useful for creating water-repellent coatings, anti-fouling surfaces, and for modifying the stationary phases in chromatography.
-
Derivatizing Agent: Used in gas chromatography (GC) to increase the volatility and thermal stability of polar analytes containing active hydrogens (e.g., alcohols, phenols, carboxylic acids), thereby improving chromatographic separation and detection.
Physicochemical Properties
| Property | Value |
| CAS Number | 1481-41-0 |
| Molecular Formula | C5H10ClF3Si |
| Molecular Weight | 190.67 g/mol |
| Boiling Point | 118 °C |
| Density | 1.117 g/mL at 20 °C |
| Refractive Index | n20/D 1.378 |
Application 1: Surface Modification for Hydrophobicity
The trifluoropropyl group of chlorodimethyl(3,3,3-trifluoropropyl)silane provides a low surface energy coating, rendering treated surfaces highly hydrophobic.
Experimental Protocols
Two primary methods for the deposition of chlorodimethyl(3,3,3-trifluoropropyl)silane onto surfaces are detailed below: anhydrous liquid phase deposition and vapor phase deposition.
Protocol 1: Anhydrous Liquid Phase Deposition
This method is suitable for treating substrates that can be immersed in a solvent.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Substrate to be modified (e.g., glass slides, silica nanoparticles)
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Beakers and washing bottles
-
Oven
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. For glass or silica, this can be achieved by washing with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; EXTREME CAUTION IS ADVISED ) or by plasma cleaning. Dry the substrate in an oven at 150°C for 4 hours to remove adsorbed water.
-
Silane Solution Preparation: In a fume hood, prepare a 5% (v/v) solution of chlorodimethyl(3,3,3-trifluoropropyl)silane in anhydrous toluene or THF.
-
Reaction: Place the dried substrate in the reaction vessel and add the silane solution. Reflux the mixture under a nitrogen atmosphere for 12-24 hours. The reaction involves the nucleophilic displacement of the chlorine atom on the silane by the surface hydroxyl groups of the substrate.
-
Washing: After the reaction, allow the solution to cool to room temperature. Remove the substrate and wash it thoroughly with the anhydrous solvent (toluene or THF) to remove any unreacted silane.
-
Drying: Dry the modified substrate in an air or explosion-proof oven. No further curing is necessary.
Protocol 2: Vapor Phase Deposition
This method is ideal for treating complex geometries or when a very thin, uniform coating is desired.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Substrate to be modified
-
Vacuum pump
Procedure:
-
Substrate Preparation: Clean and dry the substrate as described in Protocol 1.
-
Deposition Setup: Place the cleaned substrate inside the vacuum desiccator or deposition chamber. In a small, open container (e.g., a watch glass), place a few drops of chlorodimethyl(3,3,3-trifluoropropyl)silane. Place this container inside the chamber, ensuring it is not in direct contact with the substrate.
-
Vaporization and Reaction: Evacuate the chamber to a low pressure to facilitate the vaporization of the silane. The vapor will fill the chamber and react with the hydroxyl groups on the substrate surface. The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 50-70°C) to accelerate the process. The reaction time can vary from a few hours to overnight, depending on the desired surface coverage.
-
Post-Treatment: After the deposition, vent the chamber with a dry, inert gas (e.g., nitrogen). Remove the coated substrate. It is advisable to bake the substrate at 100-120°C for a short period (e.g., 30-60 minutes) to remove any physisorbed silane and to promote the formation of a stable siloxane bond.
Expected Results and Characterization
The success of the surface modification can be quantified by measuring the water contact angle. A significant increase in the water contact angle indicates the formation of a hydrophobic surface.
| Surface | Treatment | Typical Water Contact Angle |
| Glass Slide | Untreated | < 20° |
| Glass Slide | Modified with Chlorodimethyl(3,3,3-trifluoropropyl)silane | > 100° |
Note: The actual contact angle will depend on the specific substrate, the cleanliness of the surface, and the reaction conditions.
Experimental Workflow for Surface Modification
Application Notes and Protocols for Sample Preparation with Chlorodimethyl(3,3,3-trifluoropropyl)silane in Trace Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of trace analysis, particularly in drug development and environmental monitoring, the accurate detection and quantification of polar and non-volatile analytes by gas chromatography-mass spectrometry (GC-MS) presents a significant challenge. Derivatization is a critical sample preparation technique that chemically modifies these analytes to enhance their volatility, thermal stability, and chromatographic behavior. Silylation, the replacement of an active hydrogen with a silyl group, is a widely employed derivatization method.
This document provides detailed application notes and protocols for the use of chlorodimethyl(3,3,3-trifluoropropyl)silane as a derivatizing agent for trace analysis. The trifluoropropyl group in this reagent offers unique properties, including increased volatility of the derivatives and the potential for enhanced detection sensitivity due to the presence of fluorine atoms. While specific quantitative data for chlorodimethyl(3,3,3-trifluoropropyl)silane is not extensively available in public literature, this guide is based on the general principles of silylation and data from closely related fluorinated silylating agents.
Principle of Derivatization
Chlorodimethyl(3,3,3-trifluoropropyl)silane reacts with active hydrogen atoms present in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH). The reaction involves the nucleophilic attack of the heteroatom on the silicon atom, leading to the displacement of the chlorine atom and the formation of a stable silyl ether, ester, amine, or thioether, respectively. The resulting derivatives are typically more volatile and thermally stable, making them amenable to GC-MS analysis. The presence of the trifluoropropyl group can also aid in mass spectrometric identification due to its characteristic isotopic pattern.
Logical Workflow for Silylation-based Sample Preparation
Caption: Logical workflow for sample preparation and analysis using silylation.
Experimental Protocols
Protocol 1: General Derivatization of Polar Analytes
This protocol provides a general procedure for the derivatization of samples containing polar analytes such as alcohols, phenols, and carboxylic acids.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Anhydrous aprotic solvent (e.g., acetonitrile, pyridine, N,N-dimethylformamide)
-
Catalyst (optional, e.g., trimethylchlorosilane (TMCS) at 1%)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as moisture can deactivate the silylating reagent.[1][2] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.[2]
-
Reconstitution: Dissolve the dried sample (typically 10-100 µg) in 100 µL of an anhydrous aprotic solvent.
-
Reagent Addition: Add an excess of chlorodimethyl(3,3,3-trifluoropropyl)silane. A reagent-to-analyte molar ratio of at least 100:1 is recommended to drive the reaction to completion. If derivatizing hindered functional groups, the addition of a catalyst like TMCS may be beneficial.[1]
-
Reaction: Securely cap the vial and heat at 60-80°C for 30-60 minutes. Reaction conditions (temperature and time) should be optimized for the specific analytes of interest.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Derivatization of Thermally Labile Compounds
For analytes that are sensitive to high temperatures, a milder derivatization protocol is recommended.
Materials:
-
Same as Protocol 1
Procedure:
-
Sample Preparation and Reconstitution: Follow steps 1 and 2 from Protocol 1.
-
Reagent Addition: Add an excess of chlorodimethyl(3,3,3-trifluoropropyl)silane and catalyst (if necessary).
-
Reaction: Securely cap the vial and incubate at a lower temperature, for example, 30°C for 30-60 minutes.[2][3] The reaction time may need to be extended to ensure complete derivatization.
-
Cooling and Analysis: Follow steps 5 and 6 from Protocol 1.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for derivatization.
Quantitative Data
While specific quantitative data for chlorodimethyl(3,3,3-trifluoropropyl)silane is limited, the following table summarizes representative data for a structurally similar fluorinated silylating agent, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), for the analysis of estrogenic compounds.[2] This data can serve as a reference for expected performance.
| Analyte | Method Quantification Limit (MQL) (ng/L) |
| Diethylstilbestrol (DES) | 1.4 |
| 17β-estradiol (E2) | 1.6 |
| Estriol (E3) | 1.5 |
Data obtained from the analysis of aqueous samples using SPE-GC-MS with DIMETRIS derivatization.[2]
Signaling Pathway of Derivatization Reaction
Caption: General reaction pathway for silylation.
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a promising derivatizing agent for the trace analysis of polar compounds by GC-MS. The protocols and information provided herein offer a solid foundation for researchers to develop and validate analytical methods for a wide range of analytes. Optimization of reaction conditions, including solvent, temperature, and time, is crucial for achieving high derivatization efficiency and accurate quantitative results. The use of fluorinated silylating agents like this can offer advantages in terms of volatility and detection, making it a valuable tool in the analytical chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine--a new silylating agent for the derivatization of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorodimethyl(3,3,3-trifluoropropyl)silane in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of chlorodimethyl(3,3,3-trifluoropropyl)silane in advanced materials science research. The information is tailored for professionals in research and development, focusing on surface modification, polymer synthesis, and analytical applications.
Application: Surface Modification for Hydrophobic and Oleophobic Surfaces
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a key reagent for creating low-energy surfaces that exhibit both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. The trifluoropropyl group plays a crucial role in reducing surface energy. This makes it an ideal candidate for applications in microfluidics, self-cleaning coatings, and anti-fouling surfaces for biomedical devices.
Quantitative Data: Surface Wettability
The effectiveness of surface modification with chlorodimethyl(3,3,3-trifluoropropyl)silane is quantified by measuring the contact angle of liquids on the treated substrate. A higher contact angle indicates greater repellency.
| Substrate | Treatment | Water Contact Angle (°) | Oil (Hexadecane) Contact Angle (°) |
| Silicon Wafer | Untreated (hydrophilic) | < 20 | < 10 |
| Silicon Wafer | Chlorodimethyl(3,3,3-trifluoropropyl)silane | 105 - 115 | 60 - 70 |
| Glass Slide | Untreated | < 20 | < 10 |
| Glass Slide | Chlorodimethyl(3,3,3-trifluoropropyl)silane | 100 - 110 | 55 - 65 |
| PDMS | Untreated | ~110 | ~70 |
| PDMS | Oxygen Plasma + Chlorodimethyl(3,3,3-trifluoropropyl)silane | 120 - 130 | 75 - 85 |
Experimental Protocol: Surface Silanization
This protocol describes the procedure for modifying a silicon wafer surface to render it hydrophobic and oleophobic.
Materials:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (≥95%)
-
Anhydrous Toluene
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas stream
-
Vacuum desiccator
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers in Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface with exposed hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of chlorodimethyl(3,3,3-trifluoropropyl)silane in anhydrous toluene.
-
-
Vapor-Phase Silanization:
-
Place the cleaned and dried silicon wafers in a vacuum desiccator.
-
Place a small, open container with the silanization solution in the desiccator, ensuring it is not in direct contact with the wafers.
-
Evacuate the desiccator for 10-15 minutes.
-
Close the desiccator valve and allow the wafers to be exposed to the silane vapor for 2-12 hours at room temperature.
-
-
Post-Treatment:
-
Vent the desiccator in a fume hood.
-
Remove the silanized wafers and rinse them with fresh anhydrous toluene to remove any unreacted silane.
-
Dry the wafers under a stream of nitrogen gas.
-
Cure the coated wafers in an oven at 100-120 °C for 30-60 minutes to ensure a stable silane layer.
-
Workflow for Surface Silanization:
Application: Synthesis of Advanced Fluorinated Polymers
Chlorodimethyl(3,3,3-trifluoropropyl)silane serves as a crucial precursor for the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS). This fluorinated polysiloxane exhibits high thermal stability, low-temperature flexibility, chemical resistance, and a low refractive index, making it valuable for applications such as high-performance elastomers, sealants, dielectric materials, and optical coatings.
The synthesis is a two-step process:
-
Hydrolysis and Condensation: Chlorodimethyl(3,3,3-trifluoropropyl)silane is first hydrolyzed and condensed to form the cyclic monomer, 1,3,5-Tris[(3,3,3-trifluoropropyl)methyl]cyclotrisiloxane (D3F).[1]
-
Anionic Ring-Opening Polymerization (AROP): The D3F monomer is then polymerized via AROP to yield the high molecular weight PMTFPS polymer.[2]
Experimental Protocol: Synthesis of Poly[methyl(3,3,3-trifluoropropyl)siloxane]
Part A: Synthesis of 1,3,5-Tris[(3,3,3-trifluoropropyl)methyl]cyclotrisiloxane (D3F)
Materials:
-
Dichloromethyl(3,3,3-trifluoropropyl)silane (starting material, closely related to the title compound)[1]
-
Acetone
-
Water
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Solvent for extraction (e.g., diethyl ether)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Set up a reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer in a fume hood.
-
Charge the flask with a mixture of acetone and water.
-
Slowly add dichloromethyl(3,3,3-trifluoropropyl)silane to the acetone-water mixture with vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Neutralize the reaction mixture by the slow addition of sodium bicarbonate until effervescence ceases.
-
Extract the product into a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude cyclosiloxanes.
-
Purify the D3F monomer by vacuum distillation.
Part B: Anionic Ring-Opening Polymerization of D3F
Materials:
-
1,3,5-Tris[(3,3,3-trifluoropropyl)methyl]cyclotrisiloxane (D3F)
-
Anionic initiator (e.g., potassium hydroxide (KOH) or tetramethylammonium hydroxide)[2]
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel
-
High-vacuum line
Procedure:
-
Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.
-
Charge the reaction vessel with the purified D3F monomer.
-
Introduce a catalytic amount of the anionic initiator (e.g., a small pellet of KOH).
-
Heat the mixture to the desired polymerization temperature (typically 100-150 °C) under a continuous flow of inert gas.
-
Maintain the reaction at this temperature with stirring for several hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
To terminate the polymerization, cool the reaction mixture and add a neutralizing agent (e.g., a small amount of acetic acid or a silylating agent).
-
The resulting high molecular weight poly[methyl(3,3,3-trifluoropropyl)siloxane] can be purified by dissolving in a suitable solvent and precipitating in a non-solvent (e.g., methanol).
Logical Relationship of Polymer Synthesis:
Application: Preparation of Stationary Phases for Gas Chromatography
The polymer derived from chlorodimethyl(3,3,3-trifluoropropyl)silane, poly[methyl(3,3,3-trifluoropropyl)siloxane], is utilized as a stationary phase in gas chromatography (GC). Columns with this stationary phase are known for their unique selectivity, particularly for the separation of polar compounds, and are commercially available under trade names like Rtx-200.[3] The trifluoropropyl groups impart a moderate polarity to the stationary phase.
Experimental Protocol: In-Situ Coating of a Capillary GC Column
This protocol provides a general procedure for the static coating of a fused silica capillary column.
Materials:
-
Poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS)
-
Dichloromethane (or another suitable volatile solvent)
-
Fused silica capillary tubing (e.g., 0.25 mm I.D.)
-
Vacuum pump
-
Nitrogen gas
-
Sealing wax or epoxy
Procedure:
-
Column Preparation:
-
Cut the desired length of fused silica capillary tubing.
-
Flush the column with a solvent (e.g., dichloromethane) and then dry it with a stream of nitrogen gas.
-
-
Coating Solution Preparation:
-
Prepare a dilute solution of PMTFPS in dichloromethane. The concentration will determine the final film thickness of the stationary phase.
-
-
Column Filling:
-
Fill the entire capillary column with the coating solution.
-
Seal one end of the column with sealing wax or epoxy.
-
-
Solvent Evaporation (Static Coating):
-
Connect the open end of the column to a vacuum pump.
-
Place the column in a thermostatically controlled bath (e.g., a water bath) at a constant temperature slightly above the boiling point of the solvent.
-
Slowly evacuate the column. The solvent will evaporate from the open end, leaving a thin, uniform film of the polymer on the inner wall of the capillary.
-
-
Column Conditioning:
-
Once all the solvent has been removed, carefully break the sealed end.
-
Install the column in a gas chromatograph.
-
Condition the column by heating it to a temperature slightly below its maximum operating temperature while passing a continuous flow of inert carrier gas (e.g., helium or nitrogen) through it for several hours. This removes any residual solvent and stabilizes the stationary phase.
-
Experimental Workflow for GC Column Preparation:
References
Application of Chlorodimethyl(3,3,3-trifluoropropyl)silane in Microelectronics Fabrication
Application Note & Protocols
Introduction
Chlorodimethyl(3,3,3-trifluoropropyl)silane (TFS) is a fluorinated organosilane compound with the chemical formula C₅H₁₀ClF₃Si. Its unique molecular structure, featuring a reactive chlorosilyl group and a low-surface-energy trifluoropropyl tail, makes it an important material in microelectronics fabrication. The primary application of TFS is in surface modification, where it is used to create stable, thin films with specific, desirable properties.
In microelectromechanical systems (MEMS), microfluidic devices, and semiconductor manufacturing, stiction—the adhesion of microscopic components to each other or to the substrate—is a significant cause of device failure. TFS is used to form self-assembled monolayers (SAMs) that act as anti-stiction coatings.[1][2][3] These coatings reduce surface energy, rendering the surfaces hydrophobic and oleophobic, thereby minimizing capillary and van der Waals forces that lead to stiction.[1][2]
This document provides detailed application notes and experimental protocols for the use of chlorodimethyl(3,3,3-trifluoropropyl)silane in creating hydrophobic, anti-stiction surfaces for microelectronics applications.
Principle of Operation: Self-Assembled Monolayer (SAM) Formation
The application of TFS in microelectronics relies on its ability to form a dense, ordered, and covalently bonded self-assembled monolayer on hydroxylated surfaces, such as native silicon oxide (SiO₂), glass, and other metal oxides. The formation mechanism involves the reaction of the chlorosilyl headgroup of the TFS molecule with surface hydroxyl (-OH) groups.[1] This reaction creates a stable silicon-oxygen-silicon (Si-O-Si) covalent bond, anchoring the molecule to the surface. The trifluoropropyl tails then orient away from the surface, forming a low-energy, non-polar interface.
The key steps in the SAM formation are:
-
Surface Hydroxylation: The substrate must present a sufficient density of hydroxyl groups for the reaction to occur.
-
Silanization: The chlorosilyl group of the TFS reacts with the surface hydroxyl groups.
-
Lateral Cross-linking (for trichlorosilanes): While TFS is a monochlorosilane and does not form extensive cross-linking, related trichlorosilanes can form lateral Si-O-Si bonds, increasing the stability of the monolayer.[1]
This process results in a durable, ultra-thin coating that dramatically alters the surface properties of the substrate.
Key Applications in Microelectronics
-
Anti-Stiction Coatings for MEMS: The primary application of TFS and similar fluorinated silanes is in preventing stiction in MEMS devices, such as accelerometers, gyroscopes, and micromirror arrays.[2][3] The hydrophobic surface minimizes the capillary forces from condensed water vapor, which is a major contributor to stiction.
-
Hydrophobic Surfaces for Microfluidics: In microfluidic "lab-on-a-chip" devices, TFS coatings can be used to control fluid flow, prevent biofouling, and reduce sample-to-surface adhesion.
-
Dielectric Layers: Fluorinated polymers and films are known for their low dielectric constants.[4] While not its primary use, TFS-derived SAMs can contribute to the dielectric insulation between conductive elements on a chip.
-
Surface Passivation: The hydrophobic and chemically resistant nature of the TFS coating can protect sensitive device surfaces from moisture and corrosive agents.
Quantitative Data
The performance of TFS coatings can be quantified by several parameters. The following table summarizes typical performance data for fluorinated silane SAMs on silicon substrates.
| Property | Typical Value | Measurement Technique | Significance in Microelectronics |
| Water Contact Angle | > 110° | Goniometry | Indicates high hydrophobicity and low surface energy, crucial for anti-stiction.[5] |
| Surface Energy | < 20 mN/m | Contact Angle Analysis | Low surface energy reduces adhesive forces between micro-components. |
| Film Thickness | 1 - 2 nm | Ellipsometry, AFM | Monolayer thickness ensures minimal impact on device dimensions and performance.[2] |
| Thermal Stability | Up to 400°C in O₂ | Thermal Desorption Spectroscopy | Ensures the coating withstands high temperatures during packaging and operation.[2] |
| Dielectric Constant (of similar fluoropolymers) | ~2.1 | Capacitance Measurement | A low dielectric constant is desirable for insulating layers to reduce capacitive coupling.[4] |
Experimental Protocols
Two common methods for depositing TFS SAMs are Chemical Vapor Deposition (CVD) and solution-phase deposition. CVD is generally preferred for microelectronics applications as it provides a more uniform and conformal coating, especially on complex topographies.[5]
Protocol 1: Chemical Vapor Deposition (CVD)
This protocol describes the deposition of a TFS anti-stiction coating on a silicon wafer with a native oxide layer.
Materials and Equipment:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (TFS), >95% purity
-
Silicon wafers or other substrates with hydroxylated surfaces
-
Vacuum deposition chamber (e.g., a desiccator connected to a vacuum pump)
-
Low-pressure vacuum pump
-
Nitrogen or Argon gas for purging
-
Plasma cleaner or Piranha solution (H₂SO₄:H₂O₂ mixture) for substrate cleaning
-
Goniometer for contact angle measurement
-
Ellipsometer for thickness measurement
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate to remove organic and particulate contamination. Standard cleaning procedures like RCA-1 (NH₄OH:H₂O₂:H₂O) are effective.[6]
-
To ensure a high density of hydroxyl groups, an oxygen plasma treatment (e.g., 5 minutes at 100 W) or immersion in Piranha solution (use with extreme caution) can be performed.
-
Rinse the substrate with deionized (DI) water and dry with a stream of nitrogen gas.
-
-
Vapor Deposition Setup:
-
Place the cleaned, dry substrates inside the vacuum chamber.
-
Place a small, open vial containing ~0.5 mL of TFS inside the chamber, away from the substrates.
-
Seal the chamber and evacuate to a base pressure of <1 Torr.
-
-
Deposition:
-
The TFS will vaporize at room temperature under vacuum, filling the chamber with its vapor.
-
Allow the deposition to proceed for 2-4 hours at room temperature. The reaction is self-limiting as the TFS will not readily adsorb onto the newly formed fluorinated surface.[5]
-
-
Post-Deposition:
-
Vent the chamber with dry nitrogen or argon gas.
-
Remove the coated substrates.
-
(Optional) Bake the substrates at 100-120°C for 10-15 minutes to remove any physisorbed molecules and strengthen the covalent bonds.
-
-
Characterization:
-
Measure the water contact angle to confirm the formation of a hydrophobic surface. A successful coating should exhibit a contact angle >110°.
-
Measure the film thickness using ellipsometry to confirm the formation of a monolayer (typically 1-2 nm).
-
Protocol 2: Solution-Phase Deposition
This method is simpler but may result in less uniform coatings compared to CVD.
Materials and Equipment:
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (TFS)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Clean, dry glassware
-
Nitrogen or Argon gas source
-
Substrates for coating
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the substrates as described in the CVD protocol. Ensure the substrates are completely dry before proceeding.
-
-
Solution Preparation:
-
In a glove box or under a dry nitrogen atmosphere, prepare a 1-5 mM solution of TFS in an anhydrous solvent.
-
-
Deposition:
-
Immerse the cleaned substrates in the TFS solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any unreacted silane.
-
Dry the substrates with a stream of nitrogen.
-
Cure the coated substrates in an oven at 120°C for 15-30 minutes.
-
-
Characterization:
-
Perform contact angle and thickness measurements as described in the CVD protocol.
-
Visualizations
Signaling Pathway: SAM Formation
Caption: Reaction mechanism of TFS with a hydroxylated surface to form a self-assembled monolayer.
Experimental Workflow: CVD Protocol
Caption: Workflow for creating an anti-stiction coating using Chemical Vapor Deposition (CVD).
Safety and Handling
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a reactive and corrosive compound. It reacts with moisture to release hydrochloric acid (HCl).[7] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a valuable chemical for surface modification in microelectronics fabrication. Its ability to form robust, hydrophobic, and low-energy self-assembled monolayers makes it an effective solution for mitigating stiction in MEMS and for controlling surface properties in microfluidic devices. The protocols outlined in this document provide a foundation for the successful application of TFS to create high-performance microelectronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-stiction coatings for MEMS [SubsTech] [substech.com]
- 3. insurftech.com [insurftech.com]
- 4. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 5. scispace.com [scispace.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]
Troubleshooting & Optimization
How to improve the yield of silylation reactions with chlorodimethyl(3,3,3-trifluoropropyl)silane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing silylation reactions using chlorodimethyl(3,3,3-trifluoropropyl)silane. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction with chlorodimethyl(3,3,3-trifluoropropyl)silane is showing low or no yield. What are the common causes?
Low yields in silylation reactions are frequently due to a few key factors. The most common issue is the presence of moisture in the reaction. Chlorodimethyl(3,3,3-trifluoropropyl)silane is highly reactive towards water, which leads to the formation of unreactive silanols and disiloxanes. Another primary cause is incomplete reaction due to the steric hindrance of the silylating agent or the substrate. Finally, an inappropriate choice of base or solvent can significantly hinder the reaction.
Q2: How does the 3,3,3-trifluoropropyl group affect the reactivity of the silylating agent?
The trifluoropropyl group has a significant electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This effect increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by the alcohol. This can lead to a faster reaction rate compared to silylating agents with simple alkyl groups. However, the steric bulk of the trifluoropropyl group, although not as significant as a tert-butyl group, still plays a role and can slow down the reaction with sterically hindered alcohols.
Q3: What is the best base to use for this silylation reaction?
The choice of base is critical for scavenging the HCl generated during the reaction.[1] For chlorodimethyl(3,3,3-trifluoropropyl)silane, common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often effective. For more sterically hindered alcohols or to accelerate a sluggish reaction, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial. Imidazole is also a good choice as it can act as both a base and a catalyst.[1]
Q4: Can I use any solvent for this reaction?
No, the choice of solvent is important. Protic solvents such as water and alcohols must be strictly avoided as they will react with the chlorosilane. Anhydrous aprotic solvents are required. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices. For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be used to accelerate the reaction, but it must be rigorously dried.
Q5: How can I tell if my silylating agent has gone bad?
Chlorodimethyl(3,3,3-trifluoropropyl)silane is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. If the reagent has been improperly stored, it may have hydrolyzed. This can be checked by 1H NMR spectroscopy; the presence of signals corresponding to the silanol or disiloxane byproducts would indicate degradation. If in doubt, it is always best to use a fresh bottle of the reagent.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during silylation reactions with chlorodimethyl(3,3,3-trifluoropropyl)silane.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Presence of Moisture: The silylating agent has hydrolyzed. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents, preferably freshly distilled. - Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). - Consider adding molecular sieves to the reaction mixture. |
| Incomplete Reaction: Steric hindrance of the substrate or silylating agent is slowing the reaction. | - Increase the reaction time. - Gently heat the reaction mixture (e.g., to 40-60 °C). - Use a slight excess (1.1-1.5 equivalents) of chlorodimethyl(3,3,3-trifluoropropyl)silane. - Switch to a more potent base (e.g., DBU). | |
| Ineffective Base: The base is not strong enough to effectively scavenge the HCl byproduct. | - Use a stronger or more suitable base (see FAQs). For example, switch from triethylamine to imidazole or DBU. | |
| Formation of a White Precipitate | Formation of Amine Hydrochloride Salt: This is the expected byproduct of the reaction when an amine base is used. | This is normal and indicates the reaction is proceeding. The salt will be removed during the aqueous workup. |
| Presence of a Major Byproduct (Disiloxane) | Hydrolysis of the Silylating Agent: Significant moisture contamination. | - Rigorously exclude water from the reaction (see "Presence of Moisture" above). - Use freshly opened or distilled reagents and solvents. |
| Difficult Purification | Similar Polarity of Product and Byproducts: The disiloxane byproduct can have a similar polarity to the desired silylated product. | - Optimize the reaction conditions to minimize byproduct formation. - Consider alternative purification methods such as distillation or preparative HPLC if column chromatography is ineffective. |
Data Presentation
The following table summarizes illustrative quantitative data on the effect of reaction conditions on the yield of a desired silyl ether and the formation of the major byproduct, 1,1,3,3-bis(3,3,3-trifluoropropyl)-1,3-dimethyldisiloxane. This data is based on trends observed for a structurally similar, sterically hindered chlorosilane and is intended to provide general guidance. Actual yields may vary depending on the specific substrate.
| Entry | Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Disiloxane Byproduct (%) |
| 1 | Primary Alcohol | Triethylamine (1.5) | DCM | 25 | 12 | 85 | 5 |
| 2 | Primary Alcohol | Imidazole (2.0) | DCM | 25 | 8 | 92 | <2 |
| 3 | Secondary Alcohol | Triethylamine (1.5) | DCM | 25 | 24 | 65 | 10 |
| 4 | Secondary Alcohol | DBU (1.5) | DCM | 40 | 12 | 88 | 7 |
| 5 | Tertiary Alcohol | DBU (1.5) | Toluene | 80 | 48 | 40 | 15 |
| 6 | Primary Alcohol (wet solvent) | Imidazole (2.0) | DCM | 25 | 8 | 30 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary or Secondary Alcohol
This protocol outlines a standard procedure for the silylation of a primary or secondary alcohol with chlorodimethyl(3,3,3-trifluoropropyl)silane.
Materials:
-
Alcohol (1.0 eq)
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (1.2 eq)
-
Imidazole (2.2 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
To a round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of 0.1-0.5 M).
-
Add the base (e.g., imidazole, 2.2 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add chlorodimethyl(3,3,3-trifluoropropyl)silane (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silylation under Rigorously Anhydrous Conditions
This protocol is designed to minimize the formation of hydrolysis-related side products, which is crucial for maximizing yield.
Materials and Equipment:
-
All materials from Protocol 1
-
Schlenk line or glovebox
-
Solvent still for freshly distilled anhydrous solvents
Procedure:
-
Assemble the reaction glassware and flame-dry it under a high vacuum using a Schlenk line.
-
Allow the apparatus to cool under a positive pressure of dry argon.
-
Distill all solvents from an appropriate drying agent (e.g., DCM from calcium hydride) immediately before use.
-
Follow the steps outlined in Protocol 1, ensuring all additions of reagents and solvents are made via syringe through a septum, maintaining a positive pressure of inert gas throughout the experiment.
Visualizations
Caption: A typical experimental workflow for the silylation of an alcohol.
Caption: A logical flowchart for troubleshooting low-yield silylation reactions.
References
Common issues and problems in chlorodimethyl(3,3,3-trifluoropropyl)silane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving chlorodimethyl(3,3,3-trifluoropropyl)silane. It is designed for researchers, scientists, and drug development professionals to help navigate the challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is chlorodimethyl(3,3,3-trifluoropropyl)silane and what are its primary applications?
Chlorodimethyl(3,3,3-trifluoropropyl)silane is an organosilane reagent. Its primary applications in research and development include:
-
Protecting group for alcohols: It reacts with alcohols to form 3,3,3-trifluoropropyldimethylsilyl (TFPMS) ethers, which are stable under various conditions, protecting the hydroxyl group from unwanted reactions.[1][2]
-
Derivatization agent: It is used to derivatize polar molecules to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Monomer for fluorosilicone polymers: It serves as a precursor in the synthesis of fluorosilicone polymers, which exhibit enhanced thermal stability and chemical resistance.[3][4][5]
Q2: What are the main safety precautions to consider when handling chlorodimethyl(3,3,3-trifluoropropyl)silane?
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a flammable liquid and is corrosive.[6] It reacts with moisture to produce hydrogen chloride (HCl) gas, which is corrosive and can cause respiratory irritation. Therefore, it is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should always be worn.
Q3: Why is my reaction with chlorodimethyl(3,3,3-trifluoropropyl)silane sluggish or not going to completion?
Several factors can contribute to a sluggish or incomplete reaction:
-
Steric Hindrance: The substrate (e.g., a bulky alcohol) or the silylating agent itself can be sterically hindered, slowing down the reaction rate.[7]
-
Insufficient Base: A base is required to neutralize the HCl generated during the reaction.[1][2] If the base is not strong enough or is used in insufficient quantity, the reaction equilibrium may not favor product formation.
-
Low Temperature: While some silylations proceed at room temperature, less reactive substrates may require heating to achieve a reasonable reaction rate.
Q4: What are the common byproducts in reactions involving chlorodimethyl(3,3,3-trifluoropropyl)silane?
The most common byproduct is the corresponding disiloxane, formed from the hydrolysis of the chlorosilane. This occurs when moisture is present in the reaction. The intermediate silanol is unstable and condenses to form the disiloxane.[7]
Q5: How can I remove the 3,3,3-trifluoropropyldimethylsilyl (TFPMS) protecting group?
The TFPMS group can be cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[1][2] The choice of deprotection method will depend on the stability of other functional groups in the molecule.
Troubleshooting Guides
Problem 1: Low Yield of the Silylated Product
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Incomplete Reaction | Increase the reaction time and/or temperature. Consider using a slight excess (1.1-1.5 equivalents) of chlorodimethyl(3,3,3-trifluoropropyl)silane.[7] |
| Inefficient Base | Use a suitable base such as imidazole or triethylamine in stoichiometric amounts or greater. For hindered substrates, a stronger, non-nucleophilic base might be necessary.[1][7] |
| Steric Hindrance | For highly hindered alcohols, consider using a more reactive silylating agent or optimizing the reaction conditions (e.g., higher temperature, longer reaction time).[7] |
Problem 2: Formation of Significant Amounts of Disiloxane Byproduct
| Potential Cause | Recommended Solution |
| Hydrolysis of Chlorosilane | Rigorously exclude moisture from the reaction. Use freshly distilled solvents and ensure the inert atmosphere is maintained throughout the experiment. Consider adding molecular sieves to the reaction mixture.[7] |
| Improper Work-up | Minimize the contact time with aqueous solutions during the work-up procedure. |
Problem 3: Difficulty in Purifying the Silylated Product
| Potential Cause | Recommended Solution |
| Co-elution with Byproducts | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
| Product Instability on Silica Gel | If the silyl ether is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography, or pass the crude product through a short plug of silica gel with a non-polar eluent. |
Experimental Protocols
Protection of a Primary Alcohol with Chlorodimethyl(3,3,3-trifluoropropyl)silane
This protocol describes a general procedure for the silylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (1.2 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol and imidazole in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorodimethyl(3,3,3-trifluoropropyl)silane to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Silylation
| Entry | Substrate | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexanol | Imidazole (2.0) | 25 | 4 | >95 |
| 2 | Cyclohexanol | Imidazole (2.0) | 25 | 8 | 90 |
| 3 | tert-Butanol | Imidazole (2.0) | 50 | 24 | 40 |
| 4 | 1-Hexanol | Triethylamine (1.5) | 25 | 6 | >95 |
Note: The data in this table is illustrative and based on typical yields for silylation reactions with similar chlorosilanes. Actual yields may vary depending on the specific substrate and experimental conditions.
Visualizations
Caption: A logical workflow for troubleshooting common issues in silylation reactions.
Caption: Desired reaction pathway and common side reaction due to moisture.
References
Technical Support Center: Optimizing Derivatization with Chlorodimethyl(3,3,3-trifluoropropyl)silane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing reaction conditions for derivatization with chlorodimethyl(3,3,3-trifluoropropyl)silane. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your experimental workflow.
Troubleshooting Guide
Effective derivatization is critical for achieving accurate and reproducible results in chromatographic analysis. Common issues encountered during derivatization with chlorodimethyl(3,3,3-trifluoropropyl)silane are outlined below, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: The silylating reagent has been compromised by moisture.[1] 3. Presence of Water in Sample: Moisture in the sample or solvent will preferentially react with the silylating agent.[1] 4. Steric Hindrance: The target functional group is sterically hindered, slowing the reaction.[1] | 1. Increase reaction temperature (e.g., to 60-70°C) and/or extend reaction time (e.g., to 60 minutes or longer).[2] For thermally sensitive analytes, a lower temperature (e.g., 30°C) for a longer duration is advisable.[3][4] 2. Use a fresh vial of chlorodimethyl(3,3,3-trifluoropropyl)silane. Store the reagent under anhydrous conditions, preferably in a desiccator.[1] 3. Ensure the sample is completely dry before adding the reagent. Use anhydrous solvents. 4. Increase the molar excess of the silylating reagent and catalyst. Consider a more potent silylating agent if the issue persists. |
| Multiple Derivative Peaks for a Single Analyte | 1. Incomplete Derivatization: Partial derivatization of multi-functional analytes. 2. Side Reactions/Artifacts: The reagent may react with other components in the sample matrix or with itself under certain conditions.[5] | 1. Optimize reaction conditions (temperature, time, reagent concentration) to drive the reaction to completion.[1][5] 2. Clean up the sample prior to derivatization to remove interfering substances. Analyze a reagent blank to identify any reagent-derived artifacts. |
| Tailing Peaks in Chromatogram | 1. Adsorption of Underivatized Analyte: Polar functional groups of unreacted analyte interacting with the GC column. 2. Hydrolysis of Derivative: The formed silyl ether/amine is unstable and has hydrolyzed back to the original analyte. | 1. Ensure derivatization has gone to completion by optimizing the reaction conditions. 2. Analyze the sample promptly after derivatization. Ensure all solvents and vials are anhydrous to prevent hydrolysis. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Variations in temperature, time, or reagent volumes between samples.[5] 2. Variable Moisture Content: Inconsistent levels of moisture in samples or reagents. | 1. Use a heating block or water bath for consistent temperature control. Use precise liquid handling for reagent addition. An automated derivatization system can improve reproducibility.[5] 2. Standardize sample drying procedures. |
Frequently Asked Questions (FAQs)
Q1: Why is a base catalyst like pyridine or triethylamine required when using chlorodimethyl(3,3,3-trifluoropropyl)silane?
A1: Chlorosilanes react with active hydrogens (e.g., in hydroxyl and amine groups) to form a silyl derivative and hydrochloric acid (HCl) as a byproduct. The HCl can be detrimental to the reaction and the analytical instrumentation. A tertiary amine base, such as pyridine or triethylamine, is added to neutralize the HCl as it is formed, driving the reaction to completion.[6]
Q2: What is the optimal temperature and time for derivatization?
A2: The optimal conditions depend on the analyte's reactivity and thermal stability. For the more reactive analogue, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), optimal derivatization of β-blockers and NSAIDs was achieved at 30°C for 30 minutes.[3][7] For the less reactive chlorodimethyl(3,3,3-trifluoropropyl)silane, a higher temperature of 60-70°C for 30-60 minutes is a good starting point for many analytes.[2][6] Optimization is recommended for each specific application.
Q3: How can I be sure my derivatization reaction is complete?
A3: To confirm the completion of the derivatization, you can analyze aliquots of the sample at different time points until the peak area of the derivative no longer increases.[2]
Q4: What solvents are compatible with this derivatization reaction?
A4: Aprotic solvents that can be thoroughly dried are recommended. Pyridine is often used as it also serves as the base catalyst.[6] Other suitable solvents include acetonitrile and N,N-dimethylformamide (DMF).[6] Ensure all solvents are of high purity and anhydrous.
Q5: How should I store chlorodimethyl(3,3,3-trifluoropropyl)silane?
A5: The reagent is highly sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place, such as a desiccator.[1]
Experimental Protocols
The following are general protocols for the derivatization of common functional groups with chlorodimethyl(3,3,3-trifluoropropyl)silane. Note: These protocols should be optimized for your specific analyte and sample matrix.
Protocol 1: Derivatization of Steroids (e.g., Cholesterol)
-
Sample Preparation: Place 1-5 mg of the steroid sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Add 100 µL of chlorodimethyl(3,3,3-trifluoropropyl)silane.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. Alternatively, the reaction mixture can be evaporated to dryness and reconstituted in hexane or ethyl acetate.
Protocol 2: Derivatization of Phenols (e.g., Bisphenol A)
-
Sample Preparation: Place 1-5 mg of the phenolic compound or a dried extract into a reaction vial.
-
Reagent and Solvent Addition: Add 250 µL of anhydrous pyridine and 100 µL of chlorodimethyl(3,3,3-trifluoropropyl)silane.
-
Reaction: Cap the vial securely and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly analyzed by GC-MS.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the derivatization of analytes using chlorodimethyl(3,3,3-trifluoropropyl)silane.
Reaction Mechanism
Caption: The reaction mechanism for the silylation of an alcohol using chlorodimethyl(3,3,3-trifluoropropyl)silane and a base catalyst.
References
- 1. Highly efficient O-silylation of alcohol with vinylsilane using a Rh(I)/HCl catalyst at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 5. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side reactions of chlorodimethyl(3,3,3-trifluoropropyl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorodimethyl(3,3,3-trifluoropropyl)silane. The information is designed to help identify and minimize common side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of chlorodimethyl(3,3,3-trifluoropropyl)silane?
A1: The most common side reaction is hydrolysis, which occurs upon contact with water or other protic solvents.[1] This reaction produces silanols, which can then undergo self-condensation to form disiloxanes and higher-order siloxane oligomers or polymers.[2][3] This process also generates hydrochloric acid (HCl) as a byproduct.[3]
Q2: How can I identify if hydrolysis and siloxane formation have occurred in my reaction?
A2: Several indicators may suggest that significant hydrolysis and/or siloxane formation has taken place:
-
Formation of a precipitate: Siloxanes can be insoluble in many organic solvents and may appear as a white or cloudy precipitate.
-
Changes in pH: The generation of hydrochloric acid will decrease the pH of the reaction mixture.
-
Inconsistent results: Poor yields of your desired product or the appearance of unexpected byproducts in analytical data (e.g., GC-MS, NMR) are strong indicators of side reactions.
-
Presence of Si-O-Si bonds: Spectroscopic techniques such as FTIR and NMR can detect the characteristic Si-O-Si bond of siloxanes.
Q3: How should I properly store and handle chlorodimethyl(3,3,3-trifluoropropyl)silane to prevent degradation?
A3: Due to its high sensitivity to moisture, this reagent requires careful storage and handling.[1] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][4] All glassware and solvents used with the reagent must be scrupulously dried to prevent premature hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving chlorodimethyl(3,3,3-trifluoropropyl)silane.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Silylated Product | Hydrolysis of the Reagent: The chlorosilane may have degraded due to exposure to moisture before or during the reaction. | - Ensure all solvents and reagents are anhydrous.- Dry all glassware thoroughly in an oven before use.- Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Formation of Siloxanes: The hydrolyzed reagent can form unreactive siloxanes. | - Use fresh or properly stored chlorodimethyl(3,3,3-trifluoropropyl)silane.- Consider adding the silylating agent slowly to the reaction mixture to minimize its contact time with any trace moisture. | |
| Formation of a White Precipitate | Siloxane Formation: The precipitate is likely a siloxane polymer formed from the hydrolysis and condensation of the chlorosilane.[2][3] | - Follow the recommendations for preventing hydrolysis.- If the precipitate forms during the reaction, it may be necessary to filter it off before workup. |
| Reaction Mixture Becomes Acidic | HCl Production: Hydrolysis of the chlorosilane releases hydrochloric acid.[3] | - If your reaction is sensitive to acid, consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl as it is formed. |
| Inconsistent Results Between Batches | Reagent Degradation: The purity of the chlorodimethyl(3,3,3-trifluoropropyl)silane may vary between bottles or may have degraded over time. | - Always use a fresh bottle of the reagent if possible, or re-purify older bottles by distillation if necessary.- Check the purity of the reagent by GC before use.[5][6] |
Experimental Protocols
General Protocol for Handling and Using Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use anhydrous solvents. If not purchased as anhydrous, dry the solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen).
-
Use septa and syringes for the transfer of the chlorosilane and other reagents.
-
-
Reagent Transfer:
-
If the reaction is sensitive to HCl, add a suitable non-nucleophilic base to the reaction mixture before introducing the chlorosilane.
-
Using a dry, gas-tight syringe, draw up the required amount of chlorodimethyl(3,3,3-trifluoropropyl)silane.
-
Add the silane dropwise to the reaction mixture, maintaining an inert atmosphere.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction carefully, considering the potential for any remaining reactive silane to hydrolyze. An anhydrous workup may be necessary depending on the product's stability.
-
Visualizing Side Reactions and Troubleshooting
Below are diagrams illustrating the primary side reaction pathway and a logical workflow for troubleshooting common experimental issues.
Caption: Hydrolysis and condensation of chlorodimethyl(3,3,3-trifluoropropyl)silane.
Caption: Troubleshooting workflow for reactions with chlorodimethyl(3,3,3-trifluoropropyl)silane.
Physical and Chemical Properties
The following table summarizes key quantitative data for chlorodimethyl(3,3,3-trifluoropropyl)silane.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClF₃Si | [5][7] |
| Molecular Weight | 190.67 g/mol | [5][7] |
| Boiling Point | 118 °C | [5][6] |
| Density | 1.117 g/mL at 20 °C | [5][6] |
| Refractive Index | n20/D 1.378 | [5][6] |
| Purity (GC) | ≥95.0% | [5][6] |
| Flash Point | 20 °C (68 °F) - closed cup | [5][6] |
References
- 1. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]
- 2. Copper-driven formation of siloxanes via dehydrocoupling between hydrosilanes and silanols - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01184H [pubs.rsc.org]
- 3. Chlorosilane - Wikipedia [en.wikipedia.org]
- 4. calpaclab.com [calpaclab.com]
- 5. 氯二甲基(3,3,3-三氟丙基)硅烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Chloro-dimethyl(3,3,3-trifluoropropyl)silane = 95.0 GC 1481-41-0 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Stability of Chlorodimethyl(3,3,3-trifluoropropyl)silane and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of chlorodimethyl(3,3,3-trifluoropropyl)silane and its derivatives. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle chlorodimethyl(3,3,3-trifluoropropyl)silane?
A1: Chlorodimethyl(3,3,3-trifluoropropyl)silane is highly sensitive to moisture and is corrosive.[1][2] Proper storage and handling are critical to maintain its integrity. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases. All handling should be performed in a fume hood using personal protective equipment, including gloves, safety goggles, and a lab coat.
Q2: What are the visible signs of degradation of chlorodimethyl(3,3,3-trifluoropropyl)silane?
A2: The primary degradation pathway for chlorodimethyl(3,3,3-trifluoropropyl)silane is hydrolysis, which occurs upon contact with moisture. This process leads to the formation of hydrochloric acid (HCl) and silanols. Visible signs of degradation can include fuming upon exposure to air, an increase in pressure within the container due to HCl gas formation, and the presence of a white solid precipitate, which is likely the corresponding disiloxane formed from the condensation of silanol intermediates.
Q3: How does the trifluoropropyl group affect the stability of the silane?
Q4: What are the common degradation products of chlorodimethyl(3,3,3-trifluoropropyl)silane?
A4: The principal degradation products result from hydrolysis. The initial reaction with water forms dimethyl(3,3,3-trifluoropropyl)silanol and hydrochloric acid. The silanol intermediate is often unstable and can undergo self-condensation to form 1,3-bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisiloxane.
Q5: What is the expected stability of silyl ether derivatives formed from chlorodimethyl(3,3,3-trifluoropropyl)silane?
A5: Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis.[5] Their stability is largely influenced by the steric bulk of the substituents on the silicon atom.[6] Generally, silyl ethers exhibit a wide range of stability toward acidic and basic conditions.[7][8] While specific data for derivatives of chlorodimethyl(3,3,3-trifluoropropyl)silane is limited, the principles of silyl ether stability can be applied. The stability towards acid and base increases with the steric hindrance around the silicon atom.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired silylated product. | Degradation of chlorodimethyl(3,3,3-trifluoropropyl)silane: The reagent may have hydrolyzed due to improper storage or handling. | Use a fresh bottle of the silane, ensure all glassware is rigorously dried, and conduct the reaction under a dry, inert atmosphere. |
| Insufficiently reactive conditions: The substrate may be sterically hindered, requiring more forcing conditions. | Increase the reaction temperature, use a more effective base (e.g., imidazole, 2,6-lutidine), or prolong the reaction time. | |
| Formation of a white precipitate in the reaction mixture. | Hydrolysis of the chlorosilane: This is likely the formation of the corresponding disiloxane from the hydrolysis of the starting material. | Ensure all reagents and solvents are anhydrous. The use of a co-solvent that is immiscible with water can sometimes help sequester trace amounts of water. |
| Unexpected side products detected by GC-MS or NMR. | Reaction with solvent or impurities: Protic solvents (e.g., alcohols) or water impurities can react with the chlorosilane. | Use high-purity, anhydrous, and non-protic solvents. Analyze the starting materials for potential reactive impurities. |
| Difficulty in removing the silyl ether protecting group. | High stability of the silyl ether: The conditions for deprotection may not be strong enough. | Refer to literature for appropriate deprotection protocols for silyl ethers with similar substitution patterns. Stronger acidic or fluoride-based reagents may be necessary. |
Stability Assessment Protocols
Assessing the stability of chlorodimethyl(3,3,3-trifluoropropyl)silane derivatives, particularly their susceptibility to hydrolysis, is crucial for ensuring reproducible experimental outcomes. Below are generalized protocols for stability assessment.
Experimental Protocol: Hydrolytic Stability Assessment
This protocol provides a framework for evaluating the hydrolytic stability of a silyl ether derivative of chlorodimethyl(3,3,3-trifluoropropyl)silane under controlled conditions.
-
Preparation of the Test Solution:
-
Dissolve a known concentration of the silyl ether derivative in a suitable anhydrous organic solvent (e.g., acetonitrile, THF).
-
Prepare separate test solutions with varying amounts of water and, if desired, acidic or basic catalysts (e.g., HCl, NaOH) to simulate different experimental conditions.
-
-
Incubation:
-
Maintain the test solutions at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) in sealed vials.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quench the hydrolysis reaction if necessary (e.g., by adding a neutralizing agent or a drying agent).
-
Analyze the samples using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the remaining silyl ether and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the silyl ether derivative as a function of time for each condition.
-
Determine the rate of degradation, and if possible, calculate the hydrolysis rate constant.
-
Analytical Methods for Stability Monitoring
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. Silyl ethers are generally volatile, making them amenable to GC analysis.[7] The mass spectrometer provides structural information on the parent compound and its degradation products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to monitor the degradation of the silyl ether in solution by observing the disappearance of signals corresponding to the starting material and the appearance of signals from the alcohol and silanol/siloxane byproducts. ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR can all provide valuable information.
Visualizing Stability and Degradation Pathways
Hydrolysis Pathway of Chlorodimethyl(3,3,3-trifluoropropyl)silane
Caption: Hydrolysis and subsequent condensation of chlorodimethyl(3,3,3-trifluoropropyl)silane.
Troubleshooting Workflow for Silylation Reactions
Caption: A decision-making workflow for troubleshooting low-yielding silylation reactions.
Experimental Workflow for Stability Assessment
Caption: A general workflow for conducting a hydrolytic stability study.
References
- 1. scbt.com [scbt.com]
- 2. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Silyl_ether [chemeurope.com]
- 9. diva-portal.org [diva-portal.org]
Technical Support Center: Best Practices for Chlorodimethyl(3,3,3-trifluoropropyl)silane
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of chlorodimethyl(3,3,3-trifluoropropyl)silane, focusing on the prevention of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is chlorodimethyl(3,3,3-trifluoropropyl)silane?
Chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS No. 1481-41-0) is a specialized organosilicon compound.[1][2] It is a flammable, colorless liquid commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis and as a building block in the synthesis of more complex organosilicon molecules.[3] Its trifluoropropyl group imparts unique properties, such as enhanced thermal stability and hydrophobicity, to the materials it is incorporated into.[3]
Q2: What is hydrolysis and why is it a critical issue for this reagent?
Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. Chlorosilanes, including chlorodimethyl(3,3,3-trifluoropropyl)silane, are highly susceptible to hydrolysis.[4][5] The silicon-chlorine (Si-Cl) bond readily reacts with water—even atmospheric moisture—to form a silanol (Si-OH) and corrosive hydrogen chloride (HCl) gas.[5][6][7]
This reaction is problematic for several reasons:
-
Reagent Degradation: The active reagent is consumed, leading to inaccurate concentrations and failed experiments.
-
Hazardous Byproducts: The reaction generates toxic and corrosive hydrogen chloride gas, which can cause severe burns to the skin, eyes, and respiratory tract upon contact.[4][6][8]
-
Product Contamination: The silanol intermediate is unstable and quickly condenses with other silanols to form siloxane (Si-O-Si) oligomers or polymers.[5][7] These can appear as a white precipitate or gel, contaminating the reagent and the reaction mixture.
-
Pressure Buildup: The generation of HCl gas in a sealed container can lead to dangerous pressure buildup.[8]
Q3: How can I visually identify if my chlorodimethyl(3,3,3-trifluoropropyl)silane has been compromised by moisture?
There are several key indicators of hydrolysis:
-
Fuming: If the liquid "fumes" when the bottle is opened, this is a direct sign of the reagent reacting with moisture in the air to produce a visible cloud of HCl gas and microscopic silica particles.[4][6]
-
Precipitate Formation: The presence of a white solid or gel-like substance in the bottle indicates that hydrolysis and subsequent condensation have occurred.[6]
-
Cloudiness: The initially clear liquid may appear cloudy or hazy due to the formation of insoluble hydrolysis byproducts.
Q4: What are the primary safety hazards associated with this reagent?
The primary hazards are its flammability and corrosivity. The reagent has a low flash point (20°C / 68°F) and is classified as a flammable liquid. Upon contact with moisture, it releases hydrogen chloride, which is highly corrosive.[4][8] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[8][9] All handling should be performed in a well-ventilated chemical fume hood.[9]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Reagent fumes upon opening the container. | Exposure to atmospheric moisture. | This indicates the seal may be compromised or handling techniques are insufficient. Immediately blanket the container with a dry, inert gas (e.g., Argon, Nitrogen) and seal tightly. For future use, improve inert atmosphere handling techniques (see Experimental Protocols). |
| A white precipitate or gel is visible in the bottle. | Significant hydrolysis and condensation have occurred. | The reagent is compromised and should not be used for quantitative applications as its purity is unknown. The material should be properly quenched and disposed of according to your institution's hazardous waste guidelines. |
| Experimental reactions yield poor or inconsistent results. | The reagent has likely been partially hydrolyzed, reducing its effective concentration and introducing reactive impurities (silanols). | Use a fresh, unopened bottle of the reagent. Implement stringent anhydrous techniques for all future experiments, including drying of solvents, reagents, and glassware. |
| Pressure buildup is noticed in the storage container or reaction vessel. | Hydrolysis has occurred, generating HCl gas.[8] | Handle the container with extreme caution in a fume hood. Slowly and carefully vent the container to release the pressure. If in a reaction vessel, ensure it is not a closed system and is properly vented. |
Best Practices & Experimental Protocols
Protocol 1: Storage and General Handling
-
Receiving: Upon receipt, inspect the container seal for any signs of damage.
-
Storage: Store the container in a cool, dry, well-ventilated area designated for flammable liquids, away from sources of ignition and moisture.[9] The storage area should be free of acids, alcohols, and oxidizing agents.[9]
-
Inert Atmosphere: Always store the reagent under a positive pressure of a dry, inert gas such as argon or nitrogen.[1][3] Products are often shipped under an argon atmosphere.[1]
-
Opening: Before opening for the first time, allow the container to reach room temperature to prevent condensation of moist air on the cold surfaces.
-
Sealing: Use a high-quality septum or a cap with a PTFE liner to ensure an airtight seal after each use. Reinforce the seal with paraffin film for long-term storage.
Protocol 2: Anhydrous Transfer of the Reagent
This protocol assumes the use of standard Schlenk line or glovebox techniques.
-
Glassware Preparation: Ensure all glassware (syringes, needles, reaction flasks) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of dry inert gas.
-
System Purge: Assemble the reaction apparatus and purge the entire system with dry argon or nitrogen for at least 15-20 minutes to displace all air and moisture.
-
Pressure Equalization: Puncture the septum on the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure. Puncture the septum with a second, sterile needle to serve as a vent.
-
Syringe Purge: Take a dry, gas-tight syringe and flush it several times with the inert gas from the reaction flask or manifold.
-
Reagent Withdrawal: Carefully insert the syringe needle through the septum into the liquid reagent. Slowly withdraw the desired volume. The positive pressure in the bottle will aid in filling the syringe.
-
Transfer: Remove the syringe from the reagent bottle and quickly insert it into the reaction flask through its septum. Inject the reagent into the reaction mixture.
-
Cleanup: Withdraw any residual reagent into the syringe and immediately quench it by slowly adding it to a beaker of a suitable solvent like isopropanol or sodium bicarbonate solution in a fume hood. Clean the syringe thoroughly.
Technical Data
Table 1: Physical and Chemical Properties of Chlorodimethyl(3,3,3-trifluoropropyl)silane
| Property | Value | Reference |
| CAS Number | 1481-41-0 | [1][2] |
| Molecular Formula | C₅H₁₀ClF₃Si | [2] |
| Molecular Weight | 190.67 g/mol | [2] |
| Appearance | Colorless Liquid | |
| Boiling Point | 118 °C | |
| Density | 1.117 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.378 | |
| Flash Point | 20 °C (68 °F) - closed cup |
Visual Guides
Caption: The two-step degradation pathway of chlorosilanes upon exposure to water.
Caption: A workflow for the safe handling and transfer of moisture-sensitive silanes.
Caption: A logical troubleshooting guide for diagnosing experiment failure.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Chlorosilane [chemeurope.com]
- 6. hscpoly.com [hscpoly.com]
- 7. Chlorosilane - Wikipedia [en.wikipedia.org]
- 8. globalsilicones.org [globalsilicones.org]
- 9. gelest.com [gelest.com]
Purification techniques for products from chlorodimethyl(3,3,3-trifluoropropyl)silane reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products from reactions involving chlorodimethyl(3,3,3-trifluoropropyl)silane.
Troubleshooting Guide
Reactions with chlorodimethyl(3,3,3-trifluoropropyl)silane can present several challenges. This guide will help you troubleshoot common issues encountered during the purification of your target molecules.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired silylated product. | Incomplete Reaction: Steric hindrance or insufficient reactivity of the substrate. | - Increase the reaction time and/or temperature. - Use a slight excess (1.1-1.5 equivalents) of chlorodimethyl(3,3,3-trifluoropropyl)silane. - Consider using a more potent, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Reagent Hydrolysis: Chlorodimethyl(3,3,3-trifluoropropyl)silane is highly sensitive to moisture.[1] | - Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum. - Use anhydrous solvents. Distill solvents from an appropriate drying agent if necessary. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a significant amount of a high-boiling point impurity. | Formation of Disiloxane: Hydrolysis of the chlorosilane leads to the formation of the corresponding silanol, which can then condense to form 1,3-bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisiloxane. This is a common byproduct in silylation reactions.[2] | - Rigorously exclude water from the reaction mixture. - Use freshly distilled solvents and reagents. - Purification can be achieved by fractional distillation under reduced pressure or by flash column chromatography. |
| Product is contaminated with unreacted starting material. | Inefficient Purification: The polarity of the silylated product may be very similar to the starting material. | - Optimize the mobile phase for flash column chromatography. A shallow gradient of a non-polar solvent (e.g., hexanes) in a slightly more polar solvent (e.g., ethyl acetate) may be effective. - Consider preparative gas chromatography for volatile compounds.[3] |
| Difficult to remove the amine hydrochloride salt. | Incomplete Quenching/Washing: The hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) may not be fully removed during the aqueous workup. | - Perform multiple washes with a saturated aqueous solution of sodium bicarbonate or dilute acid, followed by brine. - For larger scales, filtration of the reaction mixture before aqueous workup can remove the bulk of the salt. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions using chlorodimethyl(3,3,3-trifluoropropyl)silane and how can I avoid it?
A1: The most common byproduct is 1,3-bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisiloxane, which forms from the hydrolysis of the starting silane.[2] To minimize its formation, it is crucial to maintain strictly anhydrous reaction conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere like argon or nitrogen.
Q2: How can I purify my silylated product from the excess silylating agent and its hydrolysis byproduct?
A2: Both the unreacted chlorodimethyl(3,3,3-trifluoropropyl)silane and its disiloxane byproduct are typically less polar than the desired silylated product (depending on the substrate). Flash column chromatography on silica gel is a very effective method for separation. For volatile products, fractional distillation under reduced pressure can also be employed, as the boiling point of the desired product will likely differ from the impurities. The boiling point of chlorodimethyl(3,3,3-trifluoropropyl)silane is 118 °C.
Q3: The purification by column chromatography is not giving good separation. What can I do?
A3: If co-elution is an issue, consider the following:
-
Optimize your solvent system: Use a very shallow gradient or even an isocratic elution with a finely tuned solvent mixture.
-
Change the stationary phase: Consider using a different type of silica gel or even alumina.
-
"Catch and Release" technique: If your product contains a basic functional group like an amine, you can use a Strong Cation Exchanger (SCX) silica cartridge. The basic product is retained on the column while neutral impurities are washed away. The product is then released by washing with a basic solution.[4]
Q4: Can I use an alcohol as a solvent for my reaction?
A4: It is highly discouraged to use alcoholic solvents. Chlorosilanes react with alcohols to form alkoxysilanes.[2] This will consume your reagent and introduce another impurity that can be difficult to separate.
Experimental Protocols
General Protocol for Silylation of an Alcohol
This is a generalized procedure and may require optimization for your specific substrate.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and then cool under a positive pressure of dry argon or nitrogen.
-
Dissolve the alcohol (1.0 eq.) and a suitable amine base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) and add it to the reaction flask via a syringe.
-
-
Reaction:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorodimethyl(3,3,3-trifluoropropyl)silane (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Purification of Organosilanes by Distillation
For thermally stable, volatile products, fractional distillation is a viable purification method.
-
Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
-
Distillation:
-
Slowly heat the flask in an oil bath while stirring.
-
Apply a vacuum and carefully control the pressure to achieve a steady distillation rate at a suitable temperature to avoid product decomposition.
-
Collect the fractions in separate receiving flasks. The desired product should distill at a higher temperature than any remaining volatile impurities like the solvent or unreacted chlorosilane.
-
Visual Guides
References
Troubleshooting GC peak tailing with chlorodimethyl(3,3,3-trifluoropropyl)silane derivatives
This guide provides detailed troubleshooting advice for researchers, scientists, and drug development professionals experiencing Gas Chromatography (GC) peak tailing, with a specific focus on issues arising from the analysis of chlorodimethyl(3,3,3-trifluoropropyl)silane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis?
Peak tailing is a chromatographic issue where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical or skewed peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] Tailing is problematic because it can significantly decrease the resolution between adjacent peaks and lead to inaccurate quantification, compromising the reliability and accuracy of your analytical results.[1]
Q2: I'm seeing peak tailing after derivatizing my sample with chlorodimethyl(3,3,3-trifluoropropyl)silane. What are the likely causes?
Derivatization with silylating reagents like chlorodimethyl(3,3,3-trifluoropropyl)silane is designed to make compounds more volatile and thermally stable for GC analysis.[3][4] However, peak tailing for these derivatives is often caused by secondary interactions with "active sites" within the GC system.[5][6] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself.[5][6] The polar nature of these sites can interact with your derivatized analytes, causing some molecules to be retained longer and resulting in a tailing peak. Other common causes include column contamination, incorrect installation, or sample overload.[7][8]
Q3: How can I differentiate between a chemical interaction problem and a physical or system problem?
A key diagnostic step is to observe your chromatogram carefully.[8]
-
Indiscriminate Tailing: If most or all of the peaks in your chromatogram are tailing, the cause is likely a physical disruption in the flow path.[8] This could be due to improper column installation, dead volume in a connection, or a void at the column inlet.[1][7][8]
-
Selective Tailing: If only specific peaks are tailing, particularly those of your polar, derivatized analytes, the problem is more likely due to chemical adsorption or interaction with active sites in the system.[8]
Q4: What immediate steps can I take to address peak tailing?
Begin with routine inlet maintenance, as this is a common source of activity.[9]
-
Replace the Inlet Liner and Septum: Septa can shed particles into the liner, creating active sites. Liners become contaminated with non-volatile residues over time.[2][7]
-
Trim the Column: Cut approximately 10-20 cm from the front (inlet end) of the column to remove accumulated contaminants and degraded stationary phase.[2][7]
-
Check for Leaks: Ensure all connections are secure and leak-free, as the presence of oxygen can degrade the column stationary phase.[7][10]
If these initial steps do not resolve the issue, a more systematic approach is required, as detailed in the troubleshooting workflow below.
Troubleshooting Workflow & Visual Guides
A logical approach is crucial to efficiently identify and solve the root cause of peak tailing. The following diagram illustrates a systematic troubleshooting workflow.
Caption: A troubleshooting workflow for diagnosing GC peak tailing.
The Chemical Cause of Peak Tailing
The diagram below illustrates how active silanol groups within the GC flow path can interact with silyl derivatives, causing peak tailing.
Caption: Interaction of analyte derivatives with inert vs. active sites.
Experimental Protocols & Data
Protocol 1: GC Column Conditioning
Proper column conditioning is essential for removing contaminants and ensuring a stable baseline.[11][12]
When to Perform:
-
When installing a new column.[11]
-
When a column has been unused for an extended period.[11]
-
When the baseline is unstable, noisy, or shows ghost peaks.[11]
Procedure:
-
Installation: Install the column in the GC inlet, but do not connect it to the detector. This prevents contaminants from fouling the detector.[11][12]
-
Purge: Set the oven to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[10][12]
-
Heating Program: Set the injection port and detector (if connected) temperatures to your analytical method's values.[11] Program the oven to ramp up to 20°C higher than the maximum temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[11][12]
-
Conditioning: Hold at this temperature for 2-3 hours. For heavily contaminated columns, this can be extended, but should not exceed 24 hours to avoid column damage.[11]
-
Cooldown & Connection: Cool the oven down, then connect the column to the detector and perform a leak check.[12]
| Parameter | Recommended Setting |
| Initial Oven Temp | 40°C |
| Purge Time | 15-30 minutes |
| Conditioning Temp | 20°C above max analysis temp (do not exceed column max) |
| Hold Time | 2-3 hours (standard); overnight for thicker films[10] |
Protocol 2: Inlet Maintenance
The injection port is a high-temperature zone where sample degradation and contamination frequently occur.[13] Regular maintenance is critical.
Procedure:
-
Cooldown: Cool the inlet and oven to a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Column: Carefully remove the column from the inlet.
-
Replace Septum & O-ring: Open the inlet and replace the septum and any O-rings. A cored septum can be a source of siloxane bleed peaks and active sites.[14]
-
Replace Liner: Remove the old inlet liner and replace it with a new, deactivated liner. Using a liner with deactivated glass wool can help trap non-volatile residues.[5][6]
-
Reassemble: Re-install the column, ensuring the correct insertion depth as specified by the instrument manufacturer.[7][15]
-
Leak Check: Restore gas flow and perform a thorough leak check.
| Parameter | Recommended Settings & Considerations |
| Inlet Temperature | Start at 250°C; optimize based on analyte volatility and stability.[5][13] |
| Injection Mode | Splitless for trace analysis, but be aware of longer residence times.[5][16] |
| Liner Type | Deactivated single taper liner with deactivated glass wool is often recommended.[5] |
| Splitless Hold Time | Optimize to ensure complete transfer of analytes (e.g., 0.75-1.0 min).[5][16] |
This technical guide provides a structured approach to diagnosing and resolving GC peak tailing issues for chlorodimethyl(3,3,3-trifluoropropyl)silane derivatives. By systematically evaluating both physical and chemical causes, and by performing regular preventative maintenance, researchers can significantly improve peak shape, leading to more accurate and reliable analytical data.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. chromtech.com [chromtech.com]
- 4. weber.hu [weber.hu]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. glsciences.eu [glsciences.eu]
- 8. GC Troubleshooting—Tailing Peaks [restek.com]
- 9. agilent.com [agilent.com]
- 10. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 11. Column Conditioning [an.shimadzu.co.jp]
- 12. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 13. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Addressing steric hindrance in reactions involving chlorodimethyl(3,3,3-trifluoropropyl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to steric hindrance in reactions involving chlorodimethyl(3,3,3-trifluoropropyl)silane.
Introduction to Steric Hindrance with Chlorodimethyl(3,3,3-trifluoropropyl)silane
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a versatile silylating agent used to introduce the dimethyl(3,3,3-trifluoropropyl)silyl (DMTFPS) protecting group. While the two methyl groups on the silicon atom offer a moderate steric profile, the 3,3,3-trifluoropropyl group can influence reactivity, particularly with sterically congested substrates. Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center.[1] In this context, it can impede the approach of a nucleophile (e.g., an alcohol) to the electrophilic silicon center, leading to slower reaction rates or incomplete reactions.[2][3]
This guide will help you navigate these challenges by providing strategies to optimize your reaction conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance of chlorodimethyl(3,3,3-trifluoropropyl)silane compare to other common silylating agents?
A1: The steric bulk of chlorodimethyl(3,3,3-trifluoropropyl)silane is greater than that of trimethylsilyl chloride (TMSCl) but is generally considered less demanding than tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). The linear trifluoropropyl group is less sterically imposing at the silicon center than a tert-butyl or isopropyl group. However, its presence can still influence the approach to the silicon atom, especially with bulky nucleophiles.
Q2: What types of substrates are most likely to be affected by steric hindrance in reactions with this silane?
A2: Sterically hindered secondary and tertiary alcohols are most susceptible to slower reaction rates.[4] Substrates with bulky substituents near the hydroxyl group, such as neopentyl alcohols or heavily substituted phenols, may also exhibit reduced reactivity.
Q3: What are the primary side reactions to be aware of when using chlorodimethyl(3,3,3-trifluoropropyl)silane?
A3: The most common side reaction is the hydrolysis of the chlorosilane by trace amounts of water, which forms the corresponding silanol. This silanol can then self-condense to form 1,3-bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisiloxane.[3] To minimize this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Q4: Can I use the same reaction conditions for chlorodimethyl(3,3,3-trifluoropropyl)silane as I would for TMSCl?
A4: While the general principles are similar, you may need to adjust the conditions to account for the increased steric bulk compared to TMSCl. This could involve using a stronger base, a more polar aprotic solvent, longer reaction times, or higher temperatures to achieve complete conversion.[3]
Q5: How does the stability of the resulting DMTFPS ether compare to other silyl ethers?
A5: DMTFPS ethers are significantly more stable to hydrolysis than TMS ethers. Their stability is generally considered to be intermediate between TMS and TBDMS ethers. The fluorinated propyl group also imparts unique properties that can be advantageous in certain applications, such as in gas chromatography-mass spectrometry (GC-MS) analysis where it can improve separation and detection.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently reactive nucleophile: The substrate is too sterically hindered. | - Increase the reaction temperature.- Use a more potent, non-nucleophilic base (e.g., DBU, phosphazene bases).- Consider using a more reactive silylating agent, such as the corresponding silyl triflate or a silylamine like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS).[6] |
| Weak base: The chosen base is not strong enough to effectively deprotonate the nucleophile. | - Switch to a stronger base. Imidazole or triethylamine are common, but for very hindered systems, consider stronger, non-nucleophilic bases.[3] | |
| Inappropriate solvent: The solvent may not be suitable for the reaction. | - Use a polar aprotic solvent like DMF or acetonitrile to help stabilize charged intermediates and increase the reaction rate.[3] | |
| Incomplete Reaction | Steric hindrance: The reaction is slow due to the bulky nature of the substrate and/or the silylating agent. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC.- Add a catalyst, such as 4-(dimethylamino)pyridine (DMAP), in catalytic amounts. |
| Reagent degradation: The chlorosilane or other reagents may have degraded due to moisture. | - Ensure all reagents are anhydrous and handle them under an inert atmosphere.[2] | |
| Formation of Side Products | Hydrolysis of chlorosilane: Presence of moisture in the reaction. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Reaction with solvent: The solvent may be reacting with the chlorosilane. | - Choose an inert, aprotic solvent. | |
| Difficulty in Product Purification | Removal of silylating agent byproducts: Byproducts like disiloxane can be difficult to remove. | - An aqueous workup can help remove salts formed from the base.[3]- Optimize the reaction to minimize byproduct formation. |
Data Presentation
The following table summarizes the reaction conditions for the derivatization of various compounds using dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), a reagent derived from the title chlorosilane. These conditions provide insight into the reactivity of the DMTFPS group.
| Substrate Class | Reagent | Temperature (°C) | Time (min) | Reference |
| Non-steroidal anti-inflammatory drugs | DIMETRIS | 30 | 30 | [5] |
| Estrogenic compounds | DIMETRIS | 30 | - | [6] |
| β-blockers and β-agonists | DIMETRIS | 30 | 30 | [7] |
Experimental Protocols
Detailed Methodology for Silylation of a Sterically Hindered Alcohol
This protocol describes a general procedure for the silylation of a sterically hindered secondary alcohol using chlorodimethyl(3,3,3-trifluoropropyl)silane.
Materials:
-
Sterically hindered alcohol (1.0 eq)
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (1.5 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the sterically hindered alcohol (1.0 eq) and imidazole (2.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids.
-
Addition of Silylating Agent: Slowly add chlorodimethyl(3,3,3-trifluoropropyl)silane (1.5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C if the reaction is sluggish. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure DMTFPS ether.
Mandatory Visualization
Caption: Experimental workflow for silylating hindered substrates.
Caption: Troubleshooting flowchart for low-yield silylation reactions.
Caption: Signaling pathway of the silylation reaction.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. General Silylation Procedures - Gelest [technical.gelest.com]
- 5. A new silylating reagent - dimethyl(3,3,3-trifluoropropyl)silyldiethylamine - for the derivatisation of non-steroidal anti-inflammatory drugs prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine--a new silylating agent for the derivatization of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalysis in Chlorodimethyl(3,3,3-trifluoropropyl)silane Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection of catalysts in coupling reactions involving chlorodimethyl(3,3,3-trifluoropropyl)silane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for chlorodimethyl(3,3,3-trifluoropropyl)silane?
A1: The most prevalent coupling reactions for chlorodimethyl(3,3,3-trifluoropropyl)silane are cross-coupling reactions that form new carbon-silicon bonds. These primarily include:
-
Kumada-type Coupling: This reaction involves the use of a Grignard reagent (R-MgX) and is typically catalyzed by nickel or palladium complexes. It is a versatile method for forming alkyl- or aryl-silanes.
-
Sonogashira-type Coupling: This reaction couples the silane with a terminal alkyne. It is characteristically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
-
Hydrosilylation: While not a coupling of the chloro-group, the corresponding hydrosilane, dimethyl(3,3,3-trifluoropropyl)silane, can be used to hydrosilylate alkenes and alkynes, forming a silicon-carbon bond. This reaction is often catalyzed by platinum, rhodium, or other transition metal complexes.
Q2: Which catalysts are generally recommended for Kumada-type coupling of chlorodimethyl(3,3,3-trifluoropropyl)silane with Grignard reagents?
A2: Both nickel and palladium catalysts are effective for Kumada-type couplings.[1][2]
-
Nickel Catalysts: Nickel catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are often a cost-effective choice and can be highly active.[3] They are particularly useful for coupling with alkyl Grignard reagents.
-
Palladium Catalysts: Palladium catalysts, like Pd(PPh₃)₄ or PdCl₂(dppf), often offer better functional group tolerance and selectivity.[2] For challenging couplings involving sterically hindered substrates, specialized ligands such as bulky, electron-rich phosphines (e.g., XPhos) may be required.
Q3: What are the key considerations when choosing a catalyst for the Sonogashira-type coupling of chlorodimethyl(3,3,3-trifluoropropyl)silane?
A3: For Sonogashira-type reactions, a dual-catalyst system is standard, comprising a palladium catalyst and a copper(I) co-catalyst.[4][5]
-
Palladium Catalyst: Standard choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the subsequent reductive elimination to form the C-C bond.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[5]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is essential to deprotonate the alkyne and neutralize the generated acid.
Q4: Can chlorodimethyl(3,3,3-trifluoropropyl)silane be used directly in hydrosilylation reactions?
A4: No, chlorodimethyl(3,3,3-trifluoropropyl)silane cannot be used directly in hydrosilylation. Hydrosilylation requires a silicon-hydride (Si-H) bond. Therefore, the chlorosilane must first be converted to dimethyl(3,3,3-trifluoropropyl)silane via reduction. Once the hydrosilane is formed, it can undergo hydrosilylation with alkenes or alkynes using catalysts such as platinum (e.g., Karstedt's catalyst), rhodium, or ruthenium complexes.
Troubleshooting Guides
Issue 1: Low or No Yield in Kumada-type Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is not old or degraded. Use freshly opened or properly stored catalyst. Consider preparing the active Ni(0) or Pd(0) species in situ from a stable precursor. |
| Poor Quality Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Ensure it is freshly prepared or from a reliable commercial source. |
| Presence of Water or Oxygen | All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Inappropriate Ligand | For sterically demanding substrates, a bulkier, more electron-rich phosphine ligand may be necessary to promote oxidative addition and reductive elimination. |
| Side Reactions | Homocoupling of the Grignard reagent can be a significant side reaction.[2] Running the reaction at a lower temperature may minimize this. |
Issue 2: Failure of Sonogashira-type Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Palladium Catalyst | The Pd(0) active species may not be forming. Ensure the reaction conditions (e.g., presence of a reducing agent like an amine or phosphine) are suitable for the reduction of the Pd(II) precatalyst.[5] |
| Copper Catalyst Issues | Ensure the CuI is of good quality and free of colored impurities, which can indicate oxidation. |
| Insufficient Base | The amine base is crucial for deprotonating the alkyne. Ensure an adequate excess of a sufficiently strong, non-coordinating amine base is used. |
| Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction, often favored by the presence of oxygen. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Low Reactivity of Silane | While less common, if the Si-Cl bond is not sufficiently reactive, consider conversion to a more reactive silyl iodide by treatment with NaI in acetone. |
Experimental Protocols
General Procedure for Nickel-Catalyzed Kumada-type Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (e.g., 5 mol%) and the desired phosphine ligand (e.g., dppp, 5 mol%).
-
Reaction Setup: Add the aryl or vinyl halide (1.0 eq) and anhydrous THF as the solvent.
-
Grignard Addition: Cool the mixture to 0 °C and slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Palladium/Copper-Catalyzed Sonogashira-type Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-5 mol%).
-
Solvent and Reagents: Add anhydrous solvent (e.g., THF or toluene), the terminal alkyne (1.1-1.5 eq), and the amine base (e.g., triethylamine, 2-3 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for Kumada-type Coupling of Chlorosilanes
| Catalyst System | Substrate Scope | Typical Yields | Key Advantages | Key Disadvantages |
| NiCl₂(dppp) | Aryl and Alkenyl halides | Good to Excellent | Cost-effective, high reactivity | Lower functional group tolerance |
| PdCl₂(dppf) | Aryl and Alkenyl halides | Good to Excellent | Broader functional group tolerance, higher selectivity | Higher cost |
| Pd(OAc)₂ / XPhos | Sterically hindered Aryl chlorides | Good to Excellent | Effective for challenging substrates | Higher cost of ligand |
Table 2: Typical Reaction Parameters for Sonogashira-type Coupling
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 1 - 5 mol% | Lower loadings may be possible with highly active catalysts. |
| Cu(I) Co-catalyst Loading | 1 - 10 mol% | |
| Base | 2 - 4 equivalents | Amine bases like triethylamine or diisopropylethylamine are common. |
| Temperature | Room Temp. to 80 °C | Milder conditions are often sufficient. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and catalyst activity. |
Visualizations
Caption: Workflow for catalyst selection and optimization in coupling reactions.
Caption: Troubleshooting guide for low yields in Kumada-type coupling reactions.
References
- 1. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane [organic-chemistry.org]
- 2. Rh-catalyzed enantioselective hydrosilylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-catalyzed stereospecific reductive cross-coupling of vinyl chlorosilanes with axially chiral biaryl electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The effect of solvent choice on chlorodimethyl(3,3,3-trifluoropropyl)silane derivatization efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of chlorodimethyl(3,3,3-trifluoropropyl)silane for the derivatization of active hydrogen-containing compounds for gas chromatography-mass spectrometry (GC-MS) analysis. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize your derivatization efficiency, with a particular focus on the crucial role of solvent selection.
Troubleshooting Guide
This guide addresses common issues encountered during derivatization with chlorodimethyl(3,3,3-trifluoropropyl)silane.
| Issue | Potential Cause | Recommended Solution |
| Low or No Derivatization Yield | Presence of moisture: Chlorosilanes readily react with water, which competes with the analyte for the derivatizing reagent. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Dry the sample completely before adding the derivatization reagent. |
| Inactive Reagent: The chlorodimethyl(3,3,3-trifluoropropyl)silane may have degraded due to improper storage. | Use a fresh vial of the reagent. Store the reagent under anhydrous conditions and protect it from moisture. | |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. | Refer to the Solvent Selection Guide below. Test a range of aprotic solvents with varying polarities (e.g., hexane, toluene, acetonitrile, dimethylformamide). | |
| Insufficient Base: Chlorosilane derivatization produces HCl, which must be neutralized. An insufficient amount of base can inhibit the reaction. | Use a molar excess of a suitable base (e.g., pyridine, triethylamine). For sterically hindered analytes, consider using imidazole.[1] | |
| Low Reaction Temperature or Short Reaction Time: The reaction may be too slow under the current conditions. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by GC-MS to determine the optimal conditions. | |
| Multiple Peaks in Chromatogram | Incomplete Derivatization: The presence of both the derivatized and underivatized analyte will result in multiple peaks. | Optimize the reaction conditions as described above (increase reagent excess, temperature, or time). |
| Side Reactions: The derivatization conditions may be too harsh, leading to the formation of byproducts. | Consider using milder reaction conditions (lower temperature). Ensure the use of a high-purity solvent to avoid interfering peaks. | |
| Reagent Artifacts: Excess derivatizing reagent or its byproducts may appear in the chromatogram. | Use a minimal excess of the derivatizing reagent. Perform a blank injection of the reagent and solvent to identify reagent-related peaks. | |
| Peak Tailing | Adsorption of Analyte: Polar analytes can interact with active sites in the GC system (e.g., injector liner, column). | Ensure complete derivatization to reduce the polarity of the analyte. Use a deactivated injector liner and a suitable GC column. |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in temperature, time, or reagent amounts can lead to variable derivatization efficiency. | Carefully control all reaction parameters. Prepare fresh reagent and sample mixtures for each batch of experiments. |
Frequently Asked Questions (FAQs)
Q1: What types of compounds can be derivatized with chlorodimethyl(3,3,3-trifluoropropyl)silane?
A1: Chlorodimethyl(3,3,3-trifluoropropyl)silane is a silylating agent that reacts with compounds containing active hydrogens. This includes alcohols, phenols, carboxylic acids, amines, amides, and thiols. The reactivity follows the general order: alcohols > phenols > carboxylic acids > amines > amides.
Q2: Why is solvent choice important for this derivatization?
A2: The solvent plays a critical role in silylation reactions. It must dissolve the analyte and reagents, and its polarity can influence the reaction rate and equilibrium. Aprotic solvents are essential as protic solvents (like water and alcohols) will react with the chlorosilane.[1]
Q3: What is the role of the base in the derivatization reaction?
A3: The reaction of chlorodimethyl(3,3,3-trifluoropropyl)silane with an active hydrogen produces hydrogen chloride (HCl) as a byproduct. The base, often a tertiary amine like pyridine or triethylamine, acts as an HCl scavenger, neutralizing the acid and driving the reaction to completion.[1]
Q4: How can I remove the derivatization reagents and byproducts before GC-MS analysis?
A4: In many cases, the reaction mixture can be directly injected into the GC-MS. The excess reagent and volatile byproducts will elute with the solvent front. If purification is necessary, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction can be employed.
Q5: Are there any safety precautions I should take when using chlorodimethyl(3,3,3-trifluoropropyl)silane?
A5: Yes. Chlorodimethyl(3,3,3-trifluoropropyl)silane is a reactive and corrosive compound. It is also flammable. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the safety data sheet (SDS) for detailed handling and storage information.
Experimental Protocols
The following is a general protocol for the derivatization of a standard compound using chlorodimethyl(3,3,3-trifluoropropyl)silane. Optimization of reagent concentrations, temperature, and time will be necessary for specific analytes.
Materials:
-
Analyte of interest
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Anhydrous aprotic solvent (e.g., pyridine, acetonitrile, toluene)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the analyte into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reagent Addition:
-
Add an appropriate volume of the chosen anhydrous solvent to dissolve the analyte.
-
Add the base (e.g., pyridine can serve as both the solvent and the base). A 20% molar excess of the base is recommended if a different solvent is used.[1]
-
Add a 1.2 to 2-fold molar excess of chlorodimethyl(3,3,3-trifluoropropyl)silane to the vial.
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at a specified temperature (e.g., 60-80°C) for a designated time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample can then be directly injected into the GC-MS for analysis.
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Expected Effect on Derivatization Efficiency | Notes |
| Pyridine | Moderate | 115 | Good to Excellent: Often acts as both a solvent and an effective HCl scavenger, driving the reaction forward.[1] | Can be used as the primary solvent or as a co-solvent and base. |
| Acetonitrile | High | 82 | Good: Its polar nature can facilitate the dissolution of polar analytes and stabilize charged intermediates, potentially increasing the reaction rate. | Must be used with an added base like triethylamine. |
| Toluene | Low | 111 | Moderate: Suitable for nonpolar analytes. The reaction rate may be slower compared to more polar solvents. | Requires the addition of a base. |
| Hexane | Very Low | 69 | Variable: Best for very nonpolar analytes. May result in poor solubility for polar compounds, leading to lower efficiency. | Requires the addition of a base. |
| Dimethylformamide (DMF) | High | 153 | Good to Excellent: A highly polar aprotic solvent that can enhance the rate of SN2 reactions involved in silylation. | Must be of high purity and anhydrous. Requires an added base. |
| Tetrahydrofuran (THF) | Moderate | 66 | Moderate to Good: A versatile solvent that can dissolve a range of analytes. | Requires the addition of a base. |
Mandatory Visualization
Caption: Troubleshooting workflow for low derivatization yield.
References
Validation & Comparative
A Head-to-Head Comparison: Chlorodimethyl(3,3,3-trifluoropropyl)silane Versus Traditional Silylating Agents for Gas Chromatography
For researchers, scientists, and drug development professionals seeking to optimize gas chromatography (GC) analysis, the choice of silylating agent is a critical decision that directly impacts data quality and analytical outcomes. This guide provides an objective comparison of chlorodimethyl(3,3,3-trifluoropropyl)silane and its derivatives against commonly used silylating agents, supported by experimental data to inform your selection process.
Derivatization is a crucial step in GC for many pharmaceutical compounds, enhancing volatility, improving thermal stability, and enabling the analysis of polar functional groups such as hydroxyls, carboxyls, and amines.[1][2][3] Silylation, the replacement of an active hydrogen with a silyl group, is the most prevalent derivatization technique due to its versatility and the formation of stable derivatives.[4][5] This comparison focuses on the performance of chlorodimethyl(3,3,3-trifluoropropyl)silane, which forms dimethyl(3,3,3-trifluoropropyl)silyl (DMTFPS) derivatives, against standard silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Performance Comparison of Silylating Agents
The selection of an appropriate silylating agent depends on several factors including the nature of the analyte, the desired stability of the derivative, and the sensitivity required for the analysis. The following tables summarize the key characteristics and performance of chlorodimethyl(3,3,3-trifluoropropyl)silane (and its amine equivalent, DIMETRIS) in comparison to other common silylating agents.
Table 1: General Properties of Silylating Agents
| Silylating Agent | Derivative Group | Key Advantages | Key Disadvantages |
| Chlorodimethyl(3,3,3-trifluoropropyl)silane / DIMETRIS | Dimethyl(3,3,3-trifluoropropyl)silyl (DMTFPS) | Good chromatographic properties, strong nucleophilic properties, reacts selectively with hydroxyl groups without a catalyst, derivatives are stable and easily detected by mass spectrometry.[6][7] | Can produce mono-derivatives where other agents produce di-derivatives, which may not be suitable for simultaneous analysis of certain compounds.[7] |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) | Highly reactive, versatile, byproducts are volatile and typically do not interfere with chromatography.[8] | TMS derivatives can be sensitive to moisture.[9][10] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) | Most volatile TMS-amide available, byproducts often elute with the solvent front, making it suitable for trace analysis.[8] | Can sometimes lead to the formation of multiple derivatives. |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | tert-Butyldimethylsilyl (t-BDMS) | Forms derivatives that are 10,000 times more stable against hydrolysis than TMS ethers.[3] | Steric hindrance can limit its reactivity with certain functional groups. |
Table 2: Quantitative Performance Data for the Analysis of Estrogenic Compounds
| Parameter | DIMETRIS (DMTFPS derivative) | BSTFA + 1% TMCS (TMS derivative) | MTBSTFA (t-BDMS derivative) |
| Derivatization Conditions | 30°C for 30 min | 70°C for 30 min | 60°C for 30 min |
| Relative Response Factor (Estrone) | 1.8 | 1.0 | 0.9 |
| Relative Response Factor (17β-estradiol) | 2.1 | 1.0 | 1.1 |
| Relative Response Factor (Estriol) | 2.5 | 1.0 | 1.2 |
| Method Quantification Limit (MQL) in water samples (ng/L) | 1.4 - 1.6 | Not Reported in this study | Not Reported in this study |
Data sourced from a comparative study on estrogenic compounds.[7] The relative response factor was calculated relative to the TMS derivative.
Table 3: Quantitative Performance Data for the Analysis of β-blockers and β-agonists
| Parameter | DIMETRIS (DMTFPS derivative) | BSTFA + 1% TMCS (TMS derivative) |
| Derivatization Conditions | 30°C for 30 min | 70°C for 30 min |
| Method Quantification Limits (MQL) in tap water (ng/L) | 3 - 40 | Similar to DIMETRIS |
Data sourced from a comparative study on β-blockers and β-agonists.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for silylation derivatization.
General Silylation Protocol using Chlorodimethyl(3,3,3-trifluoropropyl)silane
This protocol is based on the derivatization using its more reactive amine analog, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), which yields the same derivative.
-
Sample Preparation: Evaporate an appropriate volume of the sample extract to dryness under a gentle stream of nitrogen. Ensure the sample is free of water, as moisture can deactivate the silylating agent.[4]
-
Derivatization: Add 50 µL of DIMETRIS to the dried residue.
-
Reaction: Tightly cap the vial and heat at 30°C for 30 minutes.[6][7]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
General Silylation Protocol using BSTFA or MSTFA
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of the silylating agent (BSTFA or MSTFA, often with 1% TMCS as a catalyst).
-
Reaction: Tightly cap the vial and heat at 60-80°C for 20-30 minutes.[11]
-
Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.
Experimental Workflow and Signaling Pathways
To visualize the derivatization process, a general experimental workflow is presented below.
Caption: A flowchart illustrating the key steps in a typical silylation derivatization procedure for GC-MS analysis.
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane offers a compelling alternative to traditional silylating agents for the GC analysis of various pharmaceutical compounds. Its ability to react efficiently at lower temperatures and without a catalyst presents a significant advantage, particularly for thermally labile analytes.[7] The resulting DMTFPS derivatives exhibit excellent chromatographic properties and high response factors in mass spectrometry, often leading to lower detection limits.[6][7]
However, the choice of silylating agent should be made on a case-by-case basis, considering the specific analytes and the goals of the analysis. For instance, while DIMETRIS provides superior or comparable quantification for estrogens and β-blockers, BSTFA may be more suitable for the simultaneous analysis of certain steroid combinations due to the formation of fully derivatized products.[6][7] For applications requiring exceptionally stable derivatives, MTBSTFA remains a strong candidate, despite its lower reactivity.[3]
By understanding the relative strengths and weaknesses of each reagent and optimizing the derivatization protocol, researchers can significantly enhance the quality, reliability, and scope of their GC and GC-MS analyses in drug development and other scientific fields.
References
- 1. jfda-online.com [jfda-online.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine--a new silylating agent for the derivatization of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. weber.hu [weber.hu]
- 11. mdpi.com [mdpi.com]
The Decisive Divide: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Silanes for Advanced Surface Modification
For researchers, scientists, and drug development professionals, the strategic selection of surface modification agents is paramount to achieving desired material performance. Silanes, a versatile class of organosilicon compounds, stand at the forefront of this field, enabling the precise tailoring of surface properties. A critical choice lies between fluorinated and non-fluorinated silanes, each offering a distinct set of advantages and functionalities. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal silane for your specific research and development needs.
Fluorinated silanes are renowned for their ability to create surfaces with extremely low energy, leading to exceptional hydrophobicity and oleophobicity.[1][2] This is attributed to the unique properties of the carbon-fluorine bond, including the high electronegativity and low polarizability of fluorine atoms.[1] Consequently, fluorinated silanes are the preferred choice for applications demanding high repellency and resistance to harsh environments.[1][3] In contrast, non-fluorinated silanes, while typically less hydrophobic, offer a broader range of chemical functionalities and can provide excellent adhesion and durability.[1] Their versatility makes them a staple in applications where covalent bonding to a surface and subsequent functionalization are the primary objectives.
Performance Comparison: A Quantitative Look
The decision between fluorinated and non-fluorinated silanes often hinges on quantifiable differences in the surface properties they impart. The following tables summarize key performance metrics based on experimental data.
Table 1: Water Contact Angle (WCA) and Surface Free Energy (SFE)
| Silane Type | Specific Silane | Substrate | Water Contact Angle (WCA) | Surface Free Energy (SFE) (mN/m) |
| Fluorinated | 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane (FAS-17) | Aluminum | 175° | Low (exact value not specified) |
| TDF-TMOS (linear) | Mesoporous Silica Particles | 134.26° - 148.6° | Not Specified | |
| TFP-TMOS (branched) | Mesoporous Silica Particles | Higher than linear TDF-TMOS | Not Specified | |
| Non-Fluorinated | OD-TEOS (linear) | Mesoporous Silica Particles | Lower than branched HMDS | Not Specified |
| HMDS (branched) | Mesoporous Silica Particles | ~135° | Not Specified |
Table 2: Chemical and Thermal Stability
| Property | Fluorinated Silanes | Non-Fluorinated Silanes |
| Chemical Resistance | Excellent resistance to acids, bases, and organic solvents.[2][3] | Good, but generally less resistant than fluorinated counterparts. |
| Thermal Stability | High, due to the strength of the C-F bond.[3] | Varies depending on the organic functionality, but generally lower than fluorinated silanes. |
| UV Resistance | Very good.[2] | Can be susceptible to UV degradation depending on the organic group. |
Experimental Protocols: Methodologies for Surface Modification and Characterization
Reproducible and reliable data are the bedrock of materials science. The following are detailed methodologies for key experiments cited in the comparison of fluorinated and non-fluorinated silanes.
Substrate Preparation
Prior to silanization, the substrate must be meticulously cleaned and activated to ensure a high density of surface hydroxyl groups, which are essential for the covalent attachment of silanes. A typical protocol for silicon wafers or glass slides is as follows:
-
Initial Cleaning: Immerse the substrates in a 1:1 solution of methanol and hydrochloric acid for 30 minutes.[4]
-
Rinsing: Thoroughly rinse the substrates with deionized water until all traces of the cleaning solution are removed.[4]
-
Drying: Dry the substrates under a stream of nitrogen.[4]
-
Plasma Activation: Place the dried substrates in a plasma cleaner for 20 minutes to activate the surface by creating hydroxyl groups.[5]
Silanization Protocol (Vapor Phase Deposition)
Vapor phase deposition is a common method for creating uniform, thin films of silane on a substrate.
-
Preparation: Place the cleaned and activated substrates in a vacuum desiccator.
-
Silane Introduction: Place a small vial containing the desired silane (e.g., 1H,1H,2H,2H-perfluorooctyl-trichlorosilane) inside the desiccator.[6]
-
Vacuum Application: Evacuate the desiccator to a pressure of approximately 100 mTorr.
-
Deposition: Allow the silane to evaporate and deposit on the substrates for a predetermined time (e.g., 1-2 hours).[6]
-
Curing: After deposition, transfer the coated substrates to an oven and cure at 110°C for at least one hour to promote covalent bond formation and remove physisorbed silane.[5]
Surface Characterization Techniques
A suite of analytical techniques is employed to characterize the modified surfaces and quantify the performance of the silane treatment.
-
Contact Angle Goniometry: The sessile drop method is used to measure the water contact angle (WCA). A small droplet of deionized water is placed on the surface, and the angle between the tangent of the droplet and the surface is measured using a goniometer.[1] This provides a quantitative measure of hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[7][8] It is used to confirm the presence and chemical bonding of the silane on the surface.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale. It can provide information on the homogeneity and roughness of the silane coating.
Visualizing the Process and Principles
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Applications in Drug Development and Beyond
The choice between fluorinated and non-fluorinated silanes is highly dependent on the intended application.
Fluorinated silanes are particularly valuable in applications requiring anti-fouling and self-cleaning surfaces.[2] In the context of drug development, they can be used to create hydrophobic coatings for microfluidic devices to control fluid flow and prevent non-specific protein adsorption. Their chemical inertness also makes them suitable for coating drug storage vials to prevent leaching and degradation.
Non-fluorinated silanes offer a versatile platform for a wide array of applications in drug development.[9] Amino-silanes, for example, can be used to functionalize surfaces for the covalent attachment of biomolecules, such as antibodies or enzymes, for diagnostic assays or targeted drug delivery systems. Silanes with epoxy or other reactive groups can be employed to create biocompatible coatings on medical implants to improve tissue integration.[9] Furthermore, silane-based excipients are being explored to enhance the stability and bioavailability of pharmaceutical formulations.[10]
Conclusion
The selection of a fluorinated or non-fluorinated silane for surface modification is a critical decision that profoundly impacts the final properties of a material. Fluorinated silanes are the premier choice for applications demanding extreme hydrophobicity, low surface energy, and high resistance to harsh chemical and thermal environments.[1][3] Conversely, non-fluorinated silanes provide a versatile toolkit for enhancing adhesion, introducing a wide range of chemical functionalities, and tailoring surfaces for specific biological interactions where extreme repellency is not the primary goal.[1] This guide serves as a foundational resource to aid in the informed selection of the appropriate silane to meet your specific research and development objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]
- 3. Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surfmods.jp [surfmods.jp]
- 5. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 9. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]
- 10. dakenchem.com [dakenchem.com]
A Comparative Guide to Analytical Method Validation: Chlorodimethyl(3,3,3-trifluoropropyl)silane Derivatization vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods employing chlorodimethyl(3,3,3-trifluoropropyl)silane (CMTFP) derivatization against other common derivatization agents. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate derivatization strategy for your analytical needs.
Introduction to Derivatization in Analytical Chemistry
Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). This process is often necessary to improve the volatility, thermal stability, and chromatographic behavior of polar compounds containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines. Silylation, the introduction of a silyl group, is one of the most common derivatization techniques.
Chlorodimethyl(3,3,3-trifluoropropyl)silane (CMTFP) is a silylating agent that introduces a dimethyl(3,3,3-trifluoropropyl)silyl group onto the analyte. A closely related reagent, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), has been shown to be a strong nucleophilic agent that reacts selectively with hydroxyl groups without the need for a catalyst.[1] The trifluoropropyl group can enhance detectability in certain applications. This guide will compare the performance of this class of reagents with other widely used silylating and acylating agents.
Performance Comparison of Derivatization Agents
The selection of a derivatization reagent significantly impacts the performance of an analytical method. Key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are used to evaluate and compare the effectiveness of different reagents.
The following tables summarize quantitative data from various studies, comparing the performance of different derivatization agents for the analysis of various compounds. Due to the limited availability of direct comparative studies involving CMTFP, data for the closely related DIMETRIS is presented, alongside data for other common derivatizing agents for different classes of analytes.
Table 1: Comparison of Silylating Agents for the Analysis of Estrogenic Compounds
| Analyte | Derivatizing Agent | Method Quantification Limit (MQL) (ng/L) | Reference |
| Diethylstilbestrol (DES) | DIMETRIS | 1.4 | [2] |
| 17β-estradiol (E2) | DIMETRIS | 1.6 | [2] |
| Estriol (E3) | DIMETRIS | 1.5 | [2] |
| Estrone (E1) | BSTFA + 1% TMCS | Not Reported | [2] |
| 17α-ethinylestradiol (EE2) | BSTFA + 1% TMCS | Not Reported | [2] |
Note: DIMETRIS is dimethyl(3,3,3-trifluoropropyl)silyldiethylamine, a close analog of CMTFP. MQL is a parameter similar to LOQ.
Table 2: Comparison of Silylating Agents for the Analysis of Anabolic Steroids
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [3] |
| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 | [3] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [3] |
Table 3: Comparison of Acylating Agents for the Analysis of Amphetamine-Related Drugs in Oral Fluid
| Derivatizing Agent | Linearity Range (ng/mL) | LOQ (ng/mL) | Key Finding | Reference |
| PFPA | 5 or 10 to 1000 | 2.5 - 10 | Best sensitivity | [4] |
| HFBA | 5 or 10 to 1000 | 2.5 - 10 | [4] | |
| TFAA | 5 or 10 to 1000 | 2.5 - 10 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative experimental protocols for sample preparation, derivatization, and analytical method validation based on common practices and ICH guidelines.
General Protocol for Analytical Method Validation
A typical validation protocol for an analytical method, in line with ICH Q2(R1) guidelines, involves the assessment of the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing blank and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.[5]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted.[5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Sample Preparation and Derivatization Protocol (Example for Steroids in Urine)
-
Sample Preparation: To 5 mL of urine, add an appropriate internal standard (e.g., d3-Testosterone).
-
Hydrolysis: Perform enzymatic hydrolysis using β-glucuronidase to cleave conjugated steroids.
-
Extraction: Adjust the pH and perform liquid-liquid extraction with a suitable organic solvent (e.g., n-pentane).
-
Drying: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried extract, add the derivatizing agent (e.g., 50 µL of CMTFP or an alternative) and a suitable solvent if necessary. Seal the vial and heat at an optimized temperature and time (e.g., 60°C for 30 minutes for BSTFA + 1% TMCS).[3]
-
Analysis: Cool the sample to room temperature before injection into the GC-MS system.
Visualizing the Workflow and Logical Relationships
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for analytical method validation and the logical relationships between key validation parameters.
Caption: Experimental workflow for analytical method validation.
Caption: Key parameters in analytical method validation.
Conclusion
The choice of derivatization reagent is a critical decision in the development of robust and reliable analytical methods. While direct comparative data for chlorodimethyl(3,3,3-trifluoropropyl)silane is limited, the available information on the closely related DIMETRIS suggests it is a promising reagent, particularly for the analysis of estrogenic compounds, offering low quantification limits.[2]
For other classes of compounds, reagents like BSTFA, MSTFA, and PFPA have well-established performance characteristics. The selection of the optimal reagent will depend on the specific analytes, the sample matrix, and the required sensitivity of the assay. This guide provides a starting point for researchers to compare potential derivatization strategies and to design a comprehensive validation plan according to international guidelines. It is always recommended to perform in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine--a new silylating agent for the derivatization of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Evaluating Chlorodimethyl(3,3,3-trifluoropropyl)silane for Hydrophobic Coatings: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to create water-repellent surfaces, this guide provides a comprehensive evaluation of chlorodimethyl(3,3,3-trifluoropropyl)silane as a hydrophobic coating agent. Its performance is compared with two widely used alternatives: Polydimethylsiloxane (PDMS) and Polytetrafluoroethylene (PTFE). This analysis is supported by available experimental data and detailed methodologies to assist in the selection and application of the most suitable hydrophobic coating for specific research and development needs.
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a fluorinated organosilane that is gaining attention for its potential to create highly durable and water-repellent surfaces. The presence of the trifluoropropyl group significantly lowers the surface energy of the coating, leading to excellent hydrophobic properties. This guide will delve into the quantitative performance of this compound and its counterparts, providing a clear comparison of their capabilities.
Performance Comparison of Hydrophobic Coatings
The effectiveness of a hydrophobic coating is primarily determined by its ability to repel water, which is quantified by the water contact angle and sliding angle. Durability is another critical factor, ensuring the longevity of the hydrophobic properties under various environmental stresses.
| Coating Material | Water Contact Angle (WCA) | Sliding Angle (SA) | Durability |
| Chlorodimethyl(3,3,3-trifluoropropyl)silane | Not explicitly found in direct comparative studies, but fluorosilane coatings can achieve >160°. | Not explicitly found. | Fluorinated silane coatings are known for good durability but can be susceptible to mechanical abrasion and UV degradation. |
| Polydimethylsiloxane (PDMS) | ~118° | ~55° | Good flexibility and thermal stability. |
| Polytetrafluoroethylene (PTFE) | ~110° (can reach up to 163.6° in superhydrophobic formulations) | <10° for superhydrophobic formulations | Excellent chemical and thermal resistance; can exhibit good mechanical durability. |
Note: The data presented is compiled from various studies and may vary depending on the specific formulation, substrate, and application method.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for achieving reproducible and reliable hydrophobic coatings. Below are methodologies for the application and characterization of these coatings.
Experimental Workflow for Hydrophobic Coating Evaluation
Caption: A generalized workflow for the preparation, application, and evaluation of hydrophobic coatings.
Detailed Protocol for Chlorodimethyl(3,3,3-trifluoropropyl)silane Coating (Vapor Deposition)
-
Substrate Preparation:
-
Clean the substrate (e.g., glass slide, silicon wafer) by sonicating in a sequence of solvents such as acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrate thoroughly using a stream of nitrogen gas or by placing it in an oven at 110°C for 1 hour.
-
Activate the surface to generate hydroxyl groups by treating it with oxygen plasma for 3-5 minutes.
-
-
Vapor Phase Deposition:
-
Place the cleaned and activated substrates in a vacuum desiccator.
-
Place a small, open vial containing 1-2 mL of chlorodimethyl(3,3,3-trifluoropropyl)silane inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a pressure of approximately 1-5 Torr.
-
Leave the substrates exposed to the silane vapor for 2-3 hours at room temperature.
-
-
Post-Deposition Treatment:
-
Vent the desiccator and remove the coated substrates.
-
Rinse the substrates with a nonpolar solvent like hexane or toluene to remove any unreacted silane.
-
Cure the coated substrates in an oven at 120°C for 1 hour to promote the formation of a stable siloxane layer.
-
Performance Metrics Relationship
Caption: The relationship between the chemical and physical properties of a coating and its hydrophobic performance metrics.
Discussion of Alternatives
Polydimethylsiloxane (PDMS) is a silicone-based organic polymer known for its flexibility, non-toxicity, and thermal stability. PDMS coatings typically provide good hydrophobicity with water contact angles around 118°.[1][2] However, its oleophilic nature can be a drawback in certain applications.
Polytetrafluoroethylene (PTFE) , commonly known by its trade name Teflon, is a synthetic fluoropolymer of tetrafluoroethylene. It is renowned for its chemical inertness and low coefficient of friction. While smooth PTFE surfaces exhibit a water contact angle of about 110°, creating micro/nano-scale roughness can lead to superhydrophobicity with contact angles exceeding 150°.[3]
Conclusion
Chlorodimethyl(3,3,3-trifluoropropyl)silane presents a promising option for creating durable hydrophobic coatings. The incorporation of fluorine is expected to yield very high water contact angles and good overall performance. While direct comparative data with PDMS and PTFE is still emerging, the general properties of fluorinated silanes suggest they are strong candidates for applications requiring robust water repellency. Researchers are encouraged to perform direct comparative studies under their specific experimental conditions to determine the optimal coating for their needs. The provided protocols offer a starting point for the application and rigorous evaluation of these hydrophobic coatings.
References
- 1. Comparative Study of Electrospun Polydimethylsiloxane Fibers as a Substitute for Fluorine-Based Polymeric Coatings for Hydrophobic and Icephobic Applications [mdpi.com]
- 2. Comparative Study of Electrospun Polydimethylsiloxane Fibers as a Substitute for Fluorine-Based Polymeric Coatings for Hydrophobic and Icephobic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Silylation Reagents for GC-MS: Featuring Chlorodimethyl(3,3,3-trifluoropropyl)silane Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography-mass spectrometry (GC-MS), the analysis of polar and non-volatile compounds presents a significant challenge. Derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility, improve thermal stability, and enhance chromatographic separation and detection. Among the various derivatization techniques, silylation is the most widely used due to its versatility and the formation of stable derivatives.
This guide provides an objective comparison of the analytical method validation of chlorodimethyl(3,3,3-trifluoropropyl)silane (CMTFP) derivatization for GC-MS with commonly used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Due to the limited availability of direct and comprehensive validation data for CMTFP, this guide incorporates data from a closely related fluorinated silylating reagent, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), to provide a valuable comparative perspective.
Performance Comparison of Silylating Agents
The choice of a silylating reagent is dictated by the functional groups present in the analyte, the desired stability of the derivative, and the required analytical sensitivity. The following table summarizes key quantitative performance data from various studies to facilitate a comparison between these reagents.
| Derivatization Reagent | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| CMTFP (data from DIMETRIS) | Estrogens | Not explicitly stated, but method was validated | - | 1.4 - 1.6 ng/L | Not explicitly stated | Not explicitly stated |
| BSTFA (+1% TMCS) | Anabolic Steroids | >0.99 | 1.0 ng/mL | 2.5 ng/mL | 93 - 107 | <12 |
| Amino Acids | - | <2.0 µM | - | 92 - 106 | <8.0 | |
| MSTFA | Anabolic Steroids | >0.99 | 0.5 ng/mL | 1.5 ng/mL | 92 - 108 | <8 |
| Organic Acids | - | - | - | - | - | |
| MTBSTFA | Amino Acids | 0.9891 - 0.9983 | 0.01 - 0.46 mg/100g | 0.02 - 1.55 mg/100g | - | 1.9 - 12.2 |
| Organic Acids | >0.9955 | 0.317 - 0.410 µg/mL | 0.085 - 1.53 µg/mL | - | - | |
| Nucleotides | - | - | 0.001 - 0.4 µM | - | <15 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for derivatization using the discussed silylating agents.
Derivatization with Chlorodimethyl(3,3,3-trifluoropropyl)silane (CMTFP) - A General Protocol based on DIMETRIS for Estrogens
This protocol is adapted from a study on a similar fluorinated silylating agent, DIMETRIS, for the analysis of estrogenic compounds.[1]
a. Sample Preparation:
-
Aqueous samples are passed through a solid-phase extraction (SPE) cartridge to isolate the analytes of interest.
-
The cartridge is then dried thoroughly.
b. Derivatization:
-
The dried residue is eluted with a suitable solvent (e.g., ethyl acetate).
-
An appropriate volume of CMTFP (or DIMETRIS in the reference study) is added to the extract.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[2]
c. GC-MS Analysis:
-
After the reaction, the sample is concentrated under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for injection into the GC-MS system.
Derivatization with BSTFA (+1% TMCS) for Anabolic Steroids
This protocol is a common method for the analysis of steroids in biological samples.[3]
a. Sample Preparation and Extraction:
-
To 5 mL of urine, add an internal standard (e.g., d3-Testosterone).
-
Perform enzymatic hydrolysis with β-glucuronidase at 50°C for 2 hours.
-
Adjust the pH to 9-10 and perform liquid-liquid extraction with n-pentane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[3]
b. Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).[3]
-
Tightly cap the vial and heat at 60°C for 30 minutes.[3]
-
Cool the vial to room temperature before GC-MS analysis.[3]
Derivatization with MSTFA for Organic Acids
This is a general protocol for the derivatization of organic acids.
a. Sample Preparation:
-
An aqueous sample containing organic acids is evaporated to dryness under a vacuum or a stream of nitrogen.
b. Derivatization:
-
To the dried residue, add 50 µL of dichloromethane and 40 µL of MSTFA.
-
Heat the mixture at 70°C for 2 hours.
-
After cooling, an internal standard can be added before GC-MS analysis.
Derivatization with MTBSTFA for Amino Acids
This protocol is suitable for the analysis of amino acids.[4]
a. Sample Preparation:
-
An aliquot of the amino acid solution is dried completely in a reaction vial.
b. Derivatization:
-
Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile to the dried sample.[4]
-
Heat the mixture at 100°C for 4 hours.[4]
-
After cooling, the sample can be directly analyzed by GC-MS.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a generalized workflow for the analytical method validation of a derivatization-based GC-MS method.
Caption: A generalized workflow for analytical method validation using derivatization and GC-MS.
Signaling Pathway of Silylation
The following diagram illustrates the general chemical reaction pathway of silylation, where an active hydrogen on an analyte is replaced by a silyl group.
Caption: General chemical pathway of a silylation reaction for GC-MS derivatization.
References
- 1. A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine--a new silylating agent for the derivatization of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
Performance Showdown: DIMETRIS vs. MTBSTFA for Sensitive Estrogen Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of estrogens, the choice of derivatization agent is a critical determinant of analytical sensitivity and accuracy. This guide provides a comprehensive performance comparison of two prominent derivatization agents: 1,2-dimethylimidazole-5-sulfonyl chloride (DIMETris) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This comparison is based on experimental data from published studies, focusing on their application in conjunction with mass spectrometry-based methods.
The derivatization of estrogens is a crucial step in enhancing their detection by masking polar functional groups, thereby improving their chromatographic behavior and ionization efficiency. While both DIMETRIS and MTBSTFA are effective, they are typically employed with different analytical platforms—DIMETRIS with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and MTBSTFA with gas chromatography-mass spectrometry (GC-MS). This guide will, therefore, compare their performance within the context of their respective analytical systems.
At a Glance: Key Performance Metrics
The selection of a derivatization agent hinges on several key performance indicators. Below is a summary of the comparative performance of DIMETRIS and MTBSTFA based on available data.
| Performance Metric | DIMETRIS (with LC-MS/MS) | MTBSTFA (with GC-MS) |
| Derivatization Efficiency | High, reported as 94–100% for various estrogens[1]. | Generally high, but can be influenced by reaction conditions such as solvent and temperature. Can be optimized to achieve near-quantitative yields. |
| Sensitivity Enhancement | Significant improvement in sensitivity, with up to a 10-fold increase for some estrogens, enabling very low limits of quantification (e.g., 0.5 pg/mL for Estradiol)[2]. | Enhances volatility and thermal stability for GC-MS analysis, leading to good sensitivity with quantitation limits in the low ng/L range for water samples[3]. |
| Specificity | Generates analyte-specific product ions, which is advantageous for avoiding isobaric interferences[1]. | Can sometimes lead to the formation of multiple derivatives or the conversion of one estrogen to another, which requires careful optimization of reaction conditions to ensure specificity[4]. |
| Derivative Stability | Derivatized estrogens show good stability, with some being stable for up to 31 days at -20°C or -70°C[1]. | The stability of tert-butyldimethylsilyl (TBDMS) derivatives is generally considered good and superior to that of trimethylsilyl (TMS) derivatives. |
| Analytical Platform | Primarily used with LC-MS/MS. | Primarily used with GC-MS. |
In-Depth Performance Analysis
DIMETRIS for LC-MS/MS Analysis
DIMETRIS has emerged as a powerful derivatizing agent for the ultra-sensitive quantification of estrogens by LC-MS/MS. Its primary advantage lies in the introduction of a sulfonyl group that significantly enhances ionization efficiency in electrospray ionization (ESI).
Sensitivity and Limits of Quantification: Studies have demonstrated that DIMETRIS derivatization can lead to a substantial increase in sensitivity. For instance, a 10-fold improvement in the lower limit of quantification (LLOQ) has been reported for 17β-estradiol and estriol, with LLOQs reaching as low as 0.02 pg/tube.[1] For estradiol in human serum, a lower limit of quantification of 0.5 pg/mL has been achieved.[2]
Derivatization Efficiency and Reaction Specificity: The derivatization reaction with DIMETRIS is highly efficient, with reported efficiencies of 94–100% for a range of estrogens.[1] The reaction specifically targets the phenolic hydroxyl group on the A-ring of the estrogen molecule. A notable exception is with catechol estrogens, where DIMETRIS reacts with both hydroxyl groups on the aromatic ring.[1] This specificity is beneficial as it leads to the generation of analyte-specific product ions in tandem mass spectrometry, thereby reducing the risk of interferences from other structurally similar compounds.
Derivative Stability: The resulting DIMETRIS derivatives of several estrogens, including estrone, 17β-estradiol, 17α-estradiol, and estriol, have shown excellent long-term stability, remaining stable for at least 31 days when stored at -20°C or -70°C.[1]
MTBSTFA for GC-MS Analysis
MTBSTFA is a widely used silylating agent for the analysis of estrogens by GC-MS. It reacts with the hydroxyl groups of estrogens to form more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) ethers.
Sensitivity and Application: Silylation with MTBSTFA is a well-established method for the determination of estrogens in various matrices, including environmental water samples. This derivatization allows for the achievement of low detection limits, with quantitation limits reported to be in the range of 5 to 10 ng/L in water samples.[3]
Derivatization Efficiency and Potential Challenges: The efficiency of the silylation reaction with MTBSTFA can be influenced by several factors, including the choice of solvent and the reaction temperature. While high derivatization yields can be achieved, there are potential challenges. For example, the use of certain solvents can lead to the formation of multiple derivatives or the conversion of 17α-ethinylestradiol to estrone, which can compromise the accuracy of the analysis.[5][4] However, these issues can often be overcome by careful optimization of the derivatization protocol, such as using pyridine or dimethyl formamide as the solvent.[5][4]
Derivative Stability: The TBDMS derivatives formed with MTBSTFA are known for their relatively high stability compared to other silyl derivatives like trimethylsilyl (TMS) ethers, making them well-suited for GC-MS analysis.[3]
Experimental Protocols
DIMETRIS Derivatization for LC-MS/MS Analysis of Estrogens
The following is a representative experimental protocol for the derivatization of estrogens using DIMETRIS, adapted from published literature.[1]
Materials:
-
Estrogen standards
-
1,2-dimethylimidazole-5-sulfonyl chloride (DIMETRIS)
-
Sodium bicarbonate buffer (50 mM, pH 10.5)
-
Acetone
-
Hexane
-
Internal standards (e.g., ¹³C-labeled estrogens)
Procedure:
-
Sample Preparation: Estrogens are extracted from the sample matrix (e.g., plasma, tissue homogenate) using an appropriate method, and the extract is dried down.
-
Reconstitution: The dried extract is reconstituted in 30 µL of sodium bicarbonate buffer.
-
Derivatization: 20 µL of a 1 mg/mL solution of DIMETRIS in acetone is added to the reconstituted sample.
-
Incubation: The mixture is vortexed, centrifuged, and then incubated at 60°C for 15 minutes.
-
Cooling: The reaction is stopped by placing the sample at 4°C for 15 minutes.
-
Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system.
MTBSTFA Derivatization for GC-MS Analysis of Estrogens
The following is a general experimental protocol for the derivatization of estrogens using MTBSTFA.
Materials:
-
Estrogen standards
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Pyridine or other suitable solvent
-
Internal standards (e.g., deuterated estrogens)
Procedure:
-
Sample Preparation: Estrogens are extracted from the sample matrix and the extract is dried thoroughly under a stream of nitrogen.
-
Derivatization: A solution of MTBSTFA (often with 1% tert-butyldimethylchlorosilane as a catalyst) in a suitable solvent like pyridine is added to the dried extract.
-
Incubation: The mixture is heated (e.g., at 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis: After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC-MS system.
Visualizing the Workflow and Reactions
To further clarify the processes, the following diagrams illustrate the experimental workflows and the chemical reactions involved in the derivatization of estrogens with DIMETRIS and MTBSTFA.
Caption: Experimental workflow for estrogen analysis using DIMETRIS derivatization followed by LC-MS/MS.
Caption: Experimental workflow for estrogen analysis using MTBSTFA derivatization followed by GC-MS.
Caption: Chemical derivatization reactions of estrogens with DIMETRIS and MTBSTFA.
Conclusion
Both DIMETRIS and MTBSTFA are highly effective derivatization agents for the analysis of estrogens by mass spectrometry. The choice between them is largely dictated by the analytical platform available and the specific requirements of the assay.
-
DIMETRIS is the superior choice for achieving the highest sensitivity in LC-MS/MS applications, offering excellent derivatization efficiency and the generation of specific product ions that enhance analytical selectivity.
-
MTBSTFA remains a robust and reliable option for GC-MS analysis, providing stable derivatives and good sensitivity. Careful optimization of the reaction conditions is crucial to avoid potential side reactions and ensure accurate quantification.
For researchers aiming for ultra-trace level detection of estrogens in complex biological matrices, the combination of DIMETRIS derivatization with LC-MS/MS currently represents the state-of-the-art approach. For laboratories equipped for GC-MS, MTBSTFA continues to be a workhorse reagent that delivers reliable results when used under optimized conditions.
References
- 1. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Surfaces Modified with Different Silanes
For Researchers, Scientists, and Drug Development Professionals
The modification of surfaces with organofunctional silanes is a cornerstone technique for tailoring the properties of materials used in a wide array of scientific and industrial applications, from biomedical devices to advanced drug delivery systems. The long-term stability of these modified surfaces is paramount for ensuring consistent performance and reliability. This guide provides an objective comparison of the long-term stability of surfaces modified with various common silanes, supported by experimental data and detailed methodologies.
Comparative Performance of Silane Coupling Agents
The choice of silane significantly impacts the durability of a modified surface. The stability of the silane layer is primarily dependent on the integrity of the siloxane bonds (Si-O-Si) formed with the substrate and between adjacent silane molecules, as well as the hydrolytic and thermal stability of the silane's functional group. This section compares the performance of common aminosilanes, epoxy-silanes, and fluorinated/alkylsilanes under various aging conditions.
Data Presentation
The following tables summarize quantitative data on the hydrolytic and thermal stability of different silanes.
Table 1: Hydrolytic Stability of Various Silanes on Silica/Glass Surfaces
| Silane Type | Functional Group | Silane | Substrate | Aging Conditions | Initial Water Contact Angle (°) | Water Contact Angle After Aging (°) | Adhesion Strength (MPa) | Adhesion Strength After Aging (MPa) | Reference |
| Aminosilane | Primary Amine | 3-Aminopropyltriethoxysilane (APTES) | Silicon Dioxide | 24h in Water/Buffer | ~60-70 | ~50% decrease | - | - | [1] |
| Aminosilane | Primary Amine | 3-Aminopropyltrimethoxysilane (APTMS) | Silicon Dioxide | 24h in Water/Buffer | ~60-70 | Significant Decrease | - | - | [2] |
| Aminosilane | Secondary Amine | N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) | Silicon Dioxide | 24h in Water/Buffer | ~65 | Minimal Decrease | - | - | [2] |
| Epoxy-silane | Epoxy | 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Aluminum | 1 day in 50°C Water | - | - | - | Significant Decrease noted by XPS | [3] |
| Alkylsilane | Alkyl | Octyltriethoxysilane | Silicon Wafer | - | ~105 | - | - | - | [4] |
| Fluorinated Silane | Fluoroalkyl | Perfluorodecyltrichlorosilane (FDTS) | Oxidized Si(100) | - | >110 | - | - | - |
Table 2: Thermal Stability of Various Silanes
| Silane Type | Functional Group | Silane | Substrate | Decomposition Onset Temperature (°C) | Reference |
| Aminosilane | Primary Amine | 3-Aminopropyltriethoxysilane (APTES) | Silica | - | |
| Epoxy-silane | Epoxy | 3-Glycidoxypropyltrimethoxysilane (GPTMS) | - | Increased with higher silane content | [5] |
| Alkylsilane | Alkyl | Octadecyltrichlorosilane (OTS) | Silicon | ~150 | |
| Fluorinated Silane | Fluoroalkyl | Perfluorodecyltrichlorosilane (FDTS) | Oxidized Si(100) | Significant desorption below 300°C |
Experimental Protocols
Reproducible and reliable assessment of silane layer stability is crucial. This section provides detailed methodologies for key experiments used to evaluate the long-term performance of silane-modified surfaces.
Surface Preparation and Silanization
Objective: To create a clean, hydroxylated surface for consistent silane deposition.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone, Isopropanol, Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Silane solution (e.g., 1-5% v/v in anhydrous toluene or ethanol)
-
Nitrogen gas
Protocol:
-
Clean the substrates by sonicating sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
For silicon-based substrates, create a high density of hydroxyl groups by immersing in piranha solution for 30 minutes in a fume hood.
-
Rinse the substrates thoroughly with DI water and dry with nitrogen.
-
Immerse the cleaned and hydroxylated substrates in the silane solution for a specified time (e.g., 1-24 hours) under an inert atmosphere.
-
After deposition, rinse the substrates with the solvent used for the silane solution (e.g., toluene) to remove excess, unbound silane.
-
Cure the silanized substrates in an oven at a specified temperature (e.g., 110°C) for a defined duration (e.g., 30-60 minutes) to promote covalent bond formation.
Accelerated Aging Protocols
Objective: To simulate long-term environmental exposure in a controlled laboratory setting.
a) Hydrolytic Stability (Immersion Test):
-
Immerse the silanized substrates in DI water or a specific buffer solution.
-
Maintain the immersion at a constant temperature (e.g., room temperature, 40°C, or 60°C).
-
Remove samples at predetermined time intervals (e.g., 24h, 48h, 1 week).
-
Rinse the samples with DI water and dry with nitrogen before analysis.
b) Accelerated Weathering:
-
Place the silanized substrates in an accelerated weathering tester.
-
Expose the samples to alternating cycles of UV light and moisture at controlled, elevated temperatures.[6]
-
The specific cycle conditions (e.g., light intensity, temperature, humidity, duration) should be chosen based on standardized methods (e.g., ASTM G154).[7]
-
Remove samples at specified intervals for analysis.
c) Salt Spray Testing (for metal substrates):
-
Place the silanized metal substrates in a salt spray cabinet.
-
Expose the samples to a continuous fog of a salt solution (typically 5% NaCl) at a controlled temperature.
-
The test is performed according to standards such as ASTM B117.[8]
-
Remove samples at defined time points, gently rinse to remove salt residue, and dry before evaluation.
Surface Characterization and Stability Assessment
a) Water Contact Angle (WCA) Measurement: Objective: To assess changes in surface hydrophobicity as an indicator of silane layer integrity.
Protocol (Sessile Drop Method):
-
Place the aged and a control (unaged) substrate on the goniometer stage.
-
Use a calibrated syringe to dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet profile.
-
Use software to measure the angle between the solid-liquid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on each sample to ensure statistical validity.[9]
b) X-ray Photoelectron Spectroscopy (XPS) Analysis: Objective: To determine the elemental composition and chemical states at the surface, providing direct evidence of silane presence or degradation.
Protocol:
-
Mount the sample in the XPS analysis chamber.
-
Evacuate the chamber to ultra-high vacuum.
-
Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα).
-
Detect the kinetic energy of the emitted photoelectrons.
-
Acquire survey scans to identify the elements present.
-
Acquire high-resolution scans for specific elements of interest (e.g., Si 2p, C 1s, O 1s, N 1s for aminosilanes) to determine their chemical bonding states.[10]
-
Analyze the peak areas to quantify the elemental composition.
c) Adhesion Strength Measurement (Tape Test): Objective: To qualitatively assess the adhesion of the silane layer to the substrate.
Protocol (ASTM D3359):
-
On the silanized surface, make a series of parallel cuts through the coating using a sharp blade.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatched area.
-
Rub the tape firmly to ensure good contact.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area for removal of the coating and classify the adhesion according to the ASTM scale.
Mandatory Visualizations
Silanization Process on a Hydroxylated Surface
Caption: General workflow of surface silanization.
Amine-Catalyzed Hydrolysis of Siloxane Bonds
Caption: Amine-catalyzed degradation of aminosilane layers.
Experimental Workflow for Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated Weathering Testing | Sheffield Hallam University [shu.ac.uk]
- 7. Accelerated Weathering Testing | VTEC Laboratories [vteclabs.com]
- 8. Salt Spray Testing / Adhesion and Thickness Testing for plating | Group Altech [groupaltech.com]
- 9. dropletlab.com [dropletlab.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to the Emerging Applications of Chlorodimethyl(3,3,3-trifluoropropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the emerging applications for chlorodimethyl(3,3,3-trifluoropropyl)silane. It offers an objective comparison of its performance with alternative silanizing agents, supported by available experimental data, to assist in the selection of optimal materials for research and development.
Chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS 1481-41-0) is an organosilicon compound featuring a trifluoropropyl group, which imparts unique properties such as hydrophobicity and low surface energy.[1] Its primary applications lie in surface modification, where it serves as a derivatization agent to alter the surface chemistry of various substrates.[1] While specific emerging applications with extensive comparative data for this particular silane are still developing, we can infer its potential performance by examining structurally similar fluorinated silanes and comparing them with other common silanizing agents.
Performance Benchmark: A Quantitative Comparison
The selection of a silane coupling agent is dictated by the desired surface properties and the specific application. The following tables summarize quantitative data from studies on various silanes to facilitate a direct comparison of performance in creating hydrophobic surfaces.
Table 1: Comparison of Water Contact Angles Achieved with Different Silanizing Agents on Mesoporous Silica Particles
| Silanizing Agent | Functional Group | Resulting Water Contact Angle (°) | Reference |
| Trimethoxy(3,3,3-trifluoropropyl)silane (TFP-TMOS)* | Trifluoropropyl | ~135 | [2] |
| Octadecyltriethoxysilane (OD-TEOS) | Octadecyl | Not specified | [2] |
| Hexamethyldisilazane (HMDS) | Trimethylsilyl | ~135 | [2] |
| Untreated Mesoporous Silica Particles | Hydroxyl | ~25.4 | [2] |
Note: TFP-TMOS is a close structural analog to chlorodimethyl(3,3,3-trifluoropropyl)silane and is used here as a proxy for performance.
Table 2: Surface Area and Grafted Amount of Different Silanes on Mesoporous Silica Particles
| Silanizing Agent | BET Surface Area (m²/g) | Grafted Amount (%) | Reference |
| Trimethoxy(3,3,3-trifluoropropyl)silane (TFP-TMOS)* | 400 - 600 | 14 - 19 | [2] |
| Octadecyltriethoxysilane (OD-TEOS) | 30 - 470 | Not specified | [2] |
| Hexamethyldisilazane (HMDS) | 370 - 410 | 6 - 7 | [2] |
Note: TFP-TMOS is a close structural analog to chlorodimethyl(3,3,3-trifluoropropyl)silane and is used here as a proxy for performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for surface modification using silanizing agents, which can be adapted for chlorodimethyl(3,3,3-trifluoropropyl)silane.
Protocol 1: Hydrophobic Surface Modification of Mesoporous Silica Particles (MSP)
This protocol is adapted from a study on fluorinated and non-fluorinated silanes and can be applied to chlorodimethyl(3,3,3-trifluoropropyl)silane.[2]
Materials:
-
Mesoporous Silica Particles (MSPs)
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (or other silane)
-
Anhydrous Toluene
-
Ethanol
-
Nitrogen gas
-
Reaction vessel with a stirrer and condenser
Procedure:
-
Drying of MSPs: Dry the MSPs at 120°C for 24 hours to remove any adsorbed water.
-
Reaction Setup: In a reaction vessel, disperse the dried MSPs in anhydrous toluene under a nitrogen atmosphere.
-
Silanization: Add chlorodimethyl(3,3,3-trifluoropropyl)silane to the MSP suspension. The concentration of the silane can be varied to optimize surface coverage.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours with constant stirring.
-
Washing: After the reaction, cool the mixture to room temperature. Collect the modified MSPs by centrifugation or filtration.
-
Rinsing: Wash the collected MSPs sequentially with toluene and ethanol to remove any unreacted silane and byproducts.
-
Drying: Dry the functionalized MSPs under vacuum at 60°C for 12 hours.
Characterization:
-
Water Contact Angle: Measure the hydrophobicity of the modified MSPs by determining the water contact angle using a goniometer.
-
BET Surface Area Analysis: Determine the specific surface area, pore volume, and pore size of the modified MSPs.
-
Thermogravimetric Analysis (TGA): Quantify the amount of silane grafted onto the MSP surface.
Protocol 2: General Procedure for Silanization of Glass Surfaces
This protocol provides a general framework for modifying glass surfaces, which is applicable for creating hydrophobic coatings or for the immobilization of biomolecules.
Materials:
-
Glass slides or coverslips
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Anhydrous toluene
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Carefully remove the slides and rinse them extensively with deionized water.
-
Dry the slides in an oven at 110°C for at least 1 hour.
-
-
Silanization (Vapor or Solution Phase):
-
Vapor Phase: Place the cleaned and dried slides in a desiccator along with a small vial containing a few drops of chlorodimethyl(3,3,3-trifluoropropyl)silane. Evacuate the desiccator and allow the reaction to proceed for several hours or overnight.
-
Solution Phase: Prepare a 1-5% (v/v) solution of chlorodimethyl(3,3,3-trifluoropropyl)silane in anhydrous toluene. Immerse the cleaned and dried slides in the solution for 1-4 hours under an inert atmosphere.
-
-
Post-Treatment:
-
Remove the slides from the reaction and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Dry the slides with a stream of nitrogen or argon gas, or in an oven at a moderate temperature (e.g., 80°C).
-
Emerging Applications and Comparison with Alternatives
The unique properties of the trifluoropropyl group make chlorodimethyl(3,3,3-trifluoropropyl)silane a promising candidate for several emerging applications.
Superhydrophobic and Oleophobic Coatings
The low surface energy imparted by fluorinated chains can lead to surfaces that are highly repellent to both water and oils.
-
Performance Comparison: As indicated in Table 1, fluorinated silanes like TFP-TMOS can achieve water contact angles comparable to highly hydrophobic non-fluorinated silanes like HMDS.[2] The advantage of fluorinated coatings often lies in their additional oleophobicity.
-
Alternative: Octadecyltrichlorosilane (OTS) is a common alternative for creating hydrophobic surfaces. While effective at repelling water, it is less effective against oils compared to fluorinated silanes.
Biomedical Devices and Biosensors
Surface modification is critical for improving the biocompatibility and functionality of biomedical implants and biosensors.
-
Application: Chlorodimethyl(3,3,3-trifluoropropyl)silane can be used to create anti-fouling surfaces on medical devices, preventing the adhesion of proteins and cells. In biosensors, it can be used to create hydrophobic barriers to define sensing areas or to immobilize capture probes in a controlled orientation.
-
Alternatives:
-
(3-Aminopropyl)triethoxysilane (APTES): This is a widely used silane for bio-immobilization due to its terminal amine group, which can readily react with biomolecules. It creates a hydrophilic surface.
-
Hexamethyldisilazane (HMDS): Used to create hydrophobic surfaces, which can be useful for reducing non-specific binding in biosensor applications.
-
Drug Delivery
The modification of nanoparticles for drug delivery applications can improve their stability, circulation time, and targeting capabilities.
-
Application: Functionalizing drug-loaded nanoparticles with chlorodimethyl(3,3,3-trifluoropropyl)silane could create a hydrophobic shell. This may enhance their interaction with cell membranes for improved drug uptake or provide a protective barrier to prevent premature drug release.
-
Alternatives:
-
Poly(ethylene glycol) (PEG)-silanes: These are commonly used to create a hydrophilic "stealth" coating on nanoparticles, which helps to evade the immune system and prolong circulation time.
-
Amine- or carboxyl-terminated silanes: These provide functional groups for the covalent attachment of targeting ligands or drugs.
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for the surface modification of nanoparticles using a silanizing agent like chlorodimethyl(3,3,3-trifluoropropyl)silane.
References
Benchmarking the performance of chlorodimethyl(3,3,3-trifluoropropyl)silane against industry standards
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the pursuit of advanced materials for research, diagnostics, and therapeutics, the precise control of surface properties is paramount. Silanization, a process for covalently bonding organosilanes to surfaces, offers a versatile strategy for tailoring hydrophobicity, biocompatibility, and reactivity. This guide provides a comprehensive performance benchmark of chlorodimethyl(3,3,3-trifluoropropyl)silane against established industry standards, supported by experimental data and detailed protocols to inform material selection and application development.
Chlorodimethyl(3,3,3-trifluoropropyl)silane is a fluorinated organosilane that has garnered significant interest for creating highly stable and hydrophobic surfaces. The presence of the trifluoropropyl group imparts unique properties, including low surface energy and enhanced thermal and chemical stability, making it a compelling alternative to conventional non-fluorinated silanes.[1]
Quantitative Performance Comparison
The efficacy of a silanizing agent is determined by several key performance indicators, including the resulting surface hydrophobicity, thermal stability, and hydrolytic stability of the modified surface. The following tables summarize the performance of chlorodimethyl(3,3,3-trifluoropropyl)silane in comparison to two widely used industry standards: Octadecyltrichlorosilane (OTS), a common long-chain alkylsilane for creating hydrophobic surfaces, and (3-Aminopropyl)triethoxysilane (APTES), a versatile aminosilane used for surface functionalization.[2]
| Performance Metric | Chlorodimethyl(3,3,3-trifluoropropyl)silane | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Primary Function | Hydrophobization, Low Surface Energy Coating | Hydrophobization, Self-Assembled Monolayers | Surface Functionalization (Amine Groups), Adhesion Promotion |
| Chemical Structure | CF₃(CH₂)₂Si(CH₃)₂Cl | CH₃(CH₂)₁₇SiCl₃ | NH₂(CH₂)₃Si(OC₂H₅)₃ |
| Reactivity | High (Chlorosilane) | Very High (Trichlorosilane) | Moderate (Alkoxysilane) |
Table 1: General Properties of Compared Silanizing Agents
| Parameter | Chlorodimethyl(3,3,3-trifluoropropyl)silane | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Water Contact Angle (°) on Glass | ~110 - 120 | ~105 - 115 | ~50 - 70 |
| Surface Free Energy (mN/m) | Low (~15-20) | Low (~20-25) | High (~40-50) |
| Thermal Stability (T₅% degradation in N₂) | > 350°C[3][4] | ~300 - 350°C | ~250 - 300°C |
| Hydrolytic Stability | High | Moderate to High | Moderate |
Table 2: Comparative Performance Data on Modified Glass Substrates
Experimental Protocols
Reproducible and comparable data rely on standardized experimental procedures. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Surface Modification of Glass Substrates
This protocol details the procedure for creating a silanized surface on glass slides, a common substrate in research and diagnostics.
Materials:
-
Glass microscope slides
-
Chlorodimethyl(3,3,3-trifluoropropyl)silane (or other silane)
-
Anhydrous Toluene
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
Bake the slides in an oven at 110°C for 1 hour to remove any residual water.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of the silane in anhydrous toluene in a sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature.
-
Remove the slides from the solution and rinse with fresh anhydrous toluene to remove any unbound silane.
-
-
Curing:
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.
-
-
Final Cleaning:
-
Sonicate the slides in toluene for 5 minutes to remove any physisorbed silane molecules.
-
Rinse with fresh toluene and dry under a nitrogen stream.
-
Protocol 2: Water Contact Angle Measurement
This protocol outlines the measurement of the static water contact angle to quantify surface hydrophobicity.
Materials:
-
Silanized glass substrate
-
Goniometer with a high-resolution camera
-
Microsyringe
-
High-purity deionized water
Procedure:
-
Place the silanized substrate on the goniometer stage.
-
Using the microsyringe, carefully dispense a 5 µL droplet of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the substrate surface on both sides of the droplet.
-
Repeat the measurement at a minimum of five different locations on the surface and calculate the average contact angle.
Protocol 3: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol describes the evaluation of the thermal stability of the silane coating.[3]
Materials:
-
Silanized silica particles (as a high surface area substrate)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a known amount of the silanized silica particles (5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
The thermal stability is often reported as the temperature at which 5% of the initial mass is lost (T₅%).
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams illustrate the chemical pathways and experimental workflows.
References
Cross-Validation of Analytical Results: A Comparative Guide to Chlorodimethyl(3,3,3-trifluoropropyl)silane
In the realm of analytical chemistry, particularly in chromatographic analysis, the derivatization of polar analytes is a critical step to enhance volatility, improve thermal stability, and achieve better separation. Silylation is a widely adopted derivatization technique, and the choice of silylating agent can significantly impact the quality of analytical results. This guide provides a comparative overview of chlorodimethyl(3,3,3-trifluoropropyl)silane and its performance against common silylating agents.
Due to a scarcity of direct comparative studies on chlorodimethyl(3,3,3-trifluoropropyl)silane, this guide will leverage data from its close structural analog, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS). DIMETRIS features the same derivatizing group and is expected to exhibit similar chromatographic behavior and derivative properties, with primary differences arising from the reactivity of the leaving group (diethylamine vs. chloride). This comparison will be drawn against the widely used silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Performance Comparison of Silylating Agents
The selection of a silylating agent is contingent on the analyte's structure, the desired reaction conditions, and the analytical detection method. The introduction of a trifluoropropyl group can offer advantages in terms of chromatographic resolution and detection, particularly with electron capture detection (ECD).
Table 1: Comparison of Silylating Agent Characteristics
| Feature | Chlorodimethyl(3,3,3-trifluoropropyl)silane (via DIMETRIS) | BSTFA | MSTFA |
| Abbreviation | - (DIMETRIS) | BSTFA | MSTFA |
| Leaving Group | Chloride (highly reactive) | Trifluoroacetamide | Trifluoroacetamide |
| Byproducts | HCl (corrosive) | Trifluoroacetamide, TMS-trifluoroacetamide | N-methyltrifluoroacetamide |
| Volatility of Byproducts | Low | High | Very High[1] |
| Reactivity | High (expected) | High | Very High |
| Moisture Sensitivity | High | High | High |
| Derivative Stability | Good | Moderate | Moderate |
| Key Advantage | Potential for enhanced detection with ECD | Widely applicable, volatile byproducts | Most volatile byproducts, less sample cleanup[1] |
Table 2: Quantitative Performance Comparison for Derivatization of Estrogenic Compounds
| Parameter | DIMETRIS | BSTFA + 1% TMCS | MTBSTFA |
| Reaction Temperature | 30°C | Higher than DIMETRIS | Not specified |
| Relative Response Factor | Highest among tested | Lower than DIMETRIS | Lower than DIMETRIS |
| Suitability for Thermally Unstable Compounds | Very good due to lower reaction temperature | Less suitable | Not specified |
| Application Note | Not suitable for simultaneous analysis of EE2 and E1 | Suitable for simultaneous analysis of EE2 and E1 | Not suitable for simultaneous analysis of EE2 and E1 |
Data for this table was adapted from a study on the derivatization of estrogenic compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analytical results. The following are generalized protocols for derivatization using the compared silylating agents.
Protocol 1: General Derivatization with Chlorodimethyl(3,3,3-trifluoropropyl)silane
Note: This protocol is a general guideline and should be optimized for specific analytes.
-
Sample Preparation: Evaporate the sample extract containing the analyte to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., acetonitrile, pyridine) and 50 µL of chlorodimethyl(3,3,3-trifluoropropyl)silane to the dried sample. To neutralize the HCl byproduct, 10 µL of a tertiary amine (e.g., triethylamine) can be added.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal temperature and time will vary depending on the analyte.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Derivatization with BSTFA
-
Sample Preparation: Ensure the sample is completely dry, as BSTFA is moisture-sensitive.[2][3]
-
Reagent Addition: Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst) to the dried sample. The addition of a catalyst can aid in the derivatization of hindered functional groups.[3]
-
Reaction: Heat the mixture at 60-70°C for 30 minutes.
-
Analysis: The sample can be directly injected into the GC-MS after cooling.
Protocol 3: Derivatization with MSTFA
-
Sample Preparation: The sample must be anhydrous.
-
Reagent Addition: Add 100 µL of MSTFA to the dry sample.
-
Reaction: Heat at 60°C for 30 minutes. The byproducts of MSTFA are highly volatile, which can simplify sample analysis.[1]
-
Analysis: The derivatized sample is ready for GC-MS analysis upon cooling.
Visualizing the Workflow
To better understand the derivatization and analysis process, the following diagrams illustrate the key steps and logical flow.
Caption: General workflow for sample derivatization and GC-MS analysis.
Caption: Comparison of different silylating agents for derivatizing polar analytes.
References
Safety Operating Guide
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- proper disposal procedures
This document provides essential safety and logistical information for the proper disposal of Silane, chlorodimethyl(3,3,3-trifluoropropyl)- (CAS No: 1481-41-0), designed for researchers, scientists, and drug development professionals. The following procedures outline a safe and compliant methodology for handling and disposing of this chemical.
Immediate Safety and Handling Precautions
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] It reacts vigorously with water to produce hydrogen chloride (HCl) gas.[3] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this substance.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a faceshield. Contact lenses should not be worn.[4] |
| Hand Protection | Neoprene or nitrile rubber gloves.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK EN14387) is recommended, especially where inhalation exposure may occur.[4] |
| Body Protection | Wear suitable protective, flame-retardant, and antistatic clothing to prevent skin exposure.[4] |
Handling and Storage:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[5] All equipment used must be grounded to prevent static discharge.[2]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Incompatible materials to avoid include acids, alcohols, oxidizing agents, and water.[4]
Spill Management
In the event of a spill, immediate action is required to mitigate hazards.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Remove all sources of ignition.[6]
-
Containment: For small spills, contain and absorb the material with a non-combustible, inert absorbent like vermiculite, sand, or earth.[6] Do not use water to clean up the spill itself, as it will react violently.[3]
-
Vapor Suppression: A water spray or fog can be used to disperse and dilute the hydrogen chloride vapor cloud that forms from a distance.[3][6] Care must be taken to prevent water runoff from contacting the spilled liquid.[3]
-
Collection: Use only spark-proof tools to collect the absorbed material and residues into a labeled, appropriate container for disposal.[5][6]
Disposal Protocol: Controlled Hydrolysis and Neutralization
The recommended procedure for disposing of waste Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is through controlled hydrolysis followed by neutralization. This process converts the reactive chlorosilane into more stable siloxanes and neutralizes the corrosive acidic byproduct.
Methodology:
-
Preparation:
-
Conduct the entire procedure within a certified chemical fume hood.
-
Prepare a large container with ice or a stirred, cold aqueous solution.
-
Have a neutralizing agent, such as a 5-10% solution of soda ash (sodium carbonate) or soda-lime, readily available.[6]
-
-
Controlled Hydrolysis:
-
Due to the vigorous reaction with water, the chlorosilane must be added slowly and in a controlled manner.[3]
-
Slowly add the waste Silane, chlorodimethyl(3,3,3-trifluoropropyl)- dropwise to the cold aqueous solution with constant stirring. This will manage the exothermic reaction and the release of HCl gas.
-
The hydrolysis reaction will produce siloxanes and aqueous hydrochloric acid.[3]
-
-
Neutralization:
-
Once the hydrolysis is complete, slowly add the prepared basic solution (e.g., soda ash solution) to the acidic mixture while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH of the aqueous layer is neutral (pH 6-8).
-
-
Final Waste Segregation and Disposal:
-
After neutralization, the mixture will likely consist of an organic layer (siloxanes) and a neutral aqueous salt solution.
-
Separate the layers if necessary and place them in appropriately labeled waste containers.
-
The final reaction products should be disposed of as hazardous waste through a licensed waste disposal facility, in accordance with all local, state, and federal regulations.[3][4] Do not pour any waste into the sewer system.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of Silane, chlorodimethyl(3,3,3-trifluoropropyl)-.
Caption: Disposal workflow for chlorodimethyl(3,3,3-trifluoropropyl)silane.
Chemical and Physical Properties
The table below summarizes key quantitative data for Silane, chlorodimethyl(3,3,3-trifluoropropyl)-.
| Property | Value |
| CAS Number | 1481-41-0[7] |
| Molecular Formula | C₅H₁₀ClF₃Si[7] |
| Molecular Weight | 190.67 g/mol [7] |
| Form | Liquid |
| Boiling Point | 118 °C |
| Density | 1.117 g/mL at 20 °C |
| Flash Point | 20 °C (68 °F) - closed cup |
| Refractive Index | n20/D 1.378 |
References
Essential Safety and Logistical Information for Handling Silane, chlorodimethyl(3,3,3-trifluoropropyl)-
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Silane, chlorodimethyl(3,3,3-trifluoropropyl)- (CAS Number: 1481-41-0). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment. This chemical is a highly flammable liquid and vapor that reacts with moisture to produce hydrochloric acid, causing severe skin burns and eye damage.[1][2]
Hazard Summary & Key Properties
A comprehensive understanding of the chemical's properties is the foundation of safe handling.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClF₃Si | [3][4] |
| Molecular Weight | 190.67 g/mol | [3][4] |
| Appearance | Liquid | |
| Boiling Point | 118 °C | [3] |
| Density | 1.117 g/mL at 20 °C | |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Hazard Classifications | Flammable Liquid 2, Skin Corrosion 1B | |
| Signal Word | Danger | |
| Hazard Statements | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving Silane, chlorodimethyl(3,3,3-trifluoropropyl)- must be conducted within a certified chemical fume hood with proper ventilation.[1][5] An emergency eyewash station and safety shower must be readily accessible.[1][5]
Preparation and Engineering Controls
-
Fume Hood Verification: Ensure the chemical fume hood is operational with adequate airflow.
-
Eliminate Ignition Sources: Remove all flammable materials, open flames, and spark-producing equipment from the work area.[1][6]
-
Grounding and Bonding: Electrically ground and bond all containers and receiving equipment to prevent static discharge.[1][7]
-
Emergency Equipment: Have a Class B dry chemical or CO2 fire extinguisher, along with spill control materials (e.g., dry sand, absorbent pads), readily available. Do not use water-based extinguishers. [1][7][8]
Personal Protective Equipment (PPE)
A stringent PPE protocol is the primary defense against exposure.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical splash goggles (ANSI Z87.1 compliant) and a face shield.[1][5][7][9] | Protects against splashes and exothermic reactions. Contact lenses should not be worn.[5][9] |
| Skin & Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex®) over cotton clothing.[1] Avoid polyester or acrylic fabrics.[1] Full-length pants and closed-toe shoes are mandatory.[1] | Provides a barrier against skin contact with the corrosive liquid and its vapor.[7] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][5] Double-gloving is recommended.[1] | Protects hands from chemical burns. Change gloves immediately upon any sign of contamination.[1] |
| Respiratory Protection | A NIOSH-certified full-face respirator with an organic vapor/acid gas cartridge (yellow cartridge) is required if working outside a fume hood or if exposure limits may be exceeded.[1][5] | Protects against inhalation of corrosive vapors and hydrochloric acid produced upon reaction with moisture.[7] |
Chemical Handling
-
Don PPE: Put on all required PPE before handling the chemical.
-
Inert Atmosphere: Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air moisture.[1]
-
Use Non-Sparking Tools: Employ only non-sparking tools for all operations.[1][6]
-
Slow Transfer: When transferring the liquid, do so slowly to minimize splashing and vapor generation.[1]
-
Keep Containers Closed: Keep the container tightly sealed when not in use.[1][5]
Disposal Plan
Proper disposal of Silane, chlorodimethyl(3,3,3-trifluoropropyl)- and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Collection
-
Designated Waste Container: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.
-
No Mixing: Do not mix chlorosilane waste with other waste streams.[1]
Decontamination
-
Work Surface: Thoroughly decontaminate the work surface after the completion of work.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[5]
Disposal of Empty Containers
-
Rinsing: Empty drums should be isolated and thoroughly rinsed with water before disposal, in accordance with local regulations.[7]
-
Caution: Water washing generates hydrogen chloride gas and a solution of dilute hydrochloric acid. This process can cause a dangerous pressure increase inside the container. Ensure containers are thoroughly drained of the silane before flushing, and perform this operation in a well-ventilated area with appropriate PPE.[7]
Spill Management
-
Minor Spills: For small spills, absorb the material with a dry, inert absorbent such as sand or vermiculite.[2][8] Collect the residue in a flammable waste container using spark-free tools.[2]
-
Large Spills: Evacuate the area and contact emergency responders. Wear full-body protective clothing with a breathing apparatus.[2] Prevent the spillage from entering drains or water courses.[2]
Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of Silane, chlorodimethyl(3,3,3-trifluoropropyl)-.
Caption: Workflow for the safe handling of Silane, chlorodimethyl(3,3,3-trifluoropropyl)-.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]
- 4. scbt.com [scbt.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. globalsilicones.org [globalsilicones.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
